Hexaarginine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74N24O7/c37-19(7-1-13-50-31(38)39)25(61)56-20(8-2-14-51-32(40)41)26(62)57-21(9-3-15-52-33(42)43)27(63)58-22(10-4-16-53-34(44)45)28(64)59-23(11-5-17-54-35(46)47)29(65)60-24(30(66)67)12-6-18-55-36(48)49/h19-24H,1-18,37H2,(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,66,67)(H4,38,39,50)(H4,40,41,51)(H4,42,43,52)(H4,44,45,53)(H4,46,47,54)(H4,48,49,55)/t19-,20-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVDVENEPNODSI-BTNSXGMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74N24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Gateway Within: A Technical Guide to the Cellular Entry of Hexaarginine Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexaarginine (R6) and other arginine-rich cell-penetrating peptides (CPPs) represent a cornerstone of modern drug delivery research, offering a potent mechanism for overcoming the cell membrane barrier. Their ability to transport a diverse array of cargo molecules—from small molecules to large proteins and nucleic acids—into the cytoplasm and nucleus holds immense therapeutic promise. Understanding the precise mechanisms governing their entry is critical for the rational design of more efficient and specific delivery vectors. This technical guide provides an in-depth examination of the core pathways of this compound cellular uptake, detailed experimental protocols for its study, and quantitative data to support a comparative analysis of its efficacy. The prevailing evidence indicates a multi-faceted entry process, dominated by an energy-dependent endocytic pathway, specifically macropinocytosis, which is initiated by electrostatic interactions with cell-surface heparan sulfate proteoglycans.
Core Mechanisms of Cellular Entry
The cellular translocation of this compound is not governed by a single, universal mechanism but rather by a combination of pathways whose dominance can depend on peptide concentration, cargo, and cell type. The two principal mechanisms are energy-dependent endocytosis and direct, energy-independent translocation.
Initial Interaction: The Role of Heparan Sulfate Proteoglycans (HSPGs)
The journey of this compound into the cell begins with a crucial electrostatic interaction at the cell surface. The peptide's positively charged guanidinium side chains bind to the negatively charged sulfate and carboxylate groups of heparan sulfate chains, which are part of transmembrane proteins called heparan sulfate proteoglycans (HSPGs).[1] This interaction serves two primary purposes:
-
Concentration: It effectively concentrates the peptide at the cell surface, increasing the local concentration and facilitating subsequent uptake events.
-
Signaling Induction: This binding is not merely passive; it triggers intracellular signaling cascades that lead to the reorganization of the actin cytoskeleton, a critical prerequisite for macropinocytosis.
Studies using Chinese Hamster Ovary (CHO) cells deficient in glycosaminoglycan (GAG) synthesis have shown dramatically reduced uptake of arginine-rich peptides, confirming the indispensable role of these surface molecules.[2]
The Dominant Pathway: Macropinocytosis
Substantial evidence points to macropinocytosis as the primary route of entry for this compound and other oligoarginines.[1][3] Macropinocytosis is a distinct form of endocytosis characterized by the formation of large, irregular vesicles (macropinosomes) through actin-driven membrane ruffling.[1]
The process is initiated by the aforementioned binding to HSPGs, which activates small Rho-family GTPases like Rac1 and Cdc42.[4] These signaling proteins orchestrate the polymerization and rearrangement of the actin cytoskeleton, leading to the formation of lamellipodia—sheet-like membrane protrusions—that fold back on themselves and fuse with the plasma membrane to engulf large volumes of extracellular fluid containing the peptide.
This pathway is energy-dependent and can be effectively inhibited by compounds that disrupt actin polymerization (e.g., Cytochalasin D) or block the Na+/H+ exchanger crucial for macropinosome formation (e.g., 5-(N-ethyl-N-isopropyl)amiloride, EIPA).[1]
Alternative Pathways: Direct Translocation and Other Endocytic Routes
While macropinocytosis is a major pathway, other mechanisms have been proposed:
-
Direct Translocation: At high concentrations, it is hypothesized that this compound may directly penetrate the plasma membrane in an energy-independent manner. Proposed models include the formation of transient pores or membrane destabilization events. However, this mechanism remains a subject of debate, as early studies suggesting its prominence were later attributed to artifacts from cell fixation techniques.
-
Clathrin-Mediated Endocytosis: Some studies suggest a role for clathrin-mediated endocytosis, another form of receptor-mediated vesicle formation. However, its contribution to this compound uptake is generally considered less significant than macropinocytosis.
Signaling Pathways and Workflow Visualizations
Visualizing the complex biological and experimental processes is key to understanding the mechanism of this compound entry.
Signaling Pathway for Macropinocytic Entry
Caption: this compound binds to HSPGs, triggering Rac1-mediated actin rearrangement and macropinocytosis.
Experimental Workflow for Uptake Inhibition Assay
Caption: A typical workflow for quantifying the inhibition of this compound uptake using flow cytometry.
Quantitative Analysis of this compound Uptake
The efficiency of cellular uptake can be quantified to compare conditions and understand the underlying mechanisms. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of Arginine Chain Length and Modification on Cellular Uptake
| Peptide | Modification | Cell Line | Relative Uptake Efficiency (vs Control/Base) | Reference |
|---|---|---|---|---|
| Hexa-D-arginine | Conjugated to SHAL¹ | Raji (B-cell lymphoma) | ~2-fold increase in binding vs. SHAL alone | [5][6] |
| Hexa-D-arginine | Conjugated to SHAL¹ | Raji (B-cell lymphoma) | ~3-fold increase in retention vs. SHAL alone | [5][6] |
| Penta-arginine (R5) | Dodecanoyl acylation | SK-OV-3 (Ovarian cancer) | ~10.2-fold higher than free fluorophore | [7] |
| Cyclic Penta-arginine | Dodecanoyl acylation | SK-OV-3 (Ovarian cancer) | ~13.7-fold higher than free fluorophore | [7] |
| Hexa-arginine (R6) | - | - | Lowest CP50 (0.8 µM), indicating highest uptake at 60 min | [2] |
¹Selective High Affinity Ligand
Table 2: Inhibition of Arginine-Rich Peptide Uptake by Pathway-Specific Inhibitors
| Peptide | Cell Line | Inhibitor | Concentration | % Inhibition of Uptake (Approx.) | Reference |
|---|---|---|---|---|---|
| Octaarginine (R8) | HeLa | EIPA | 50 µM | > 50% | [1] |
| Octaarginine (R8) | HeLa | Cytochalasin D | 10 µM | ~50% | [1] |
| Octaarginine (R8) | CHO-K1 | EIPA | 100 µM | Significant suppression | [8] |
| R8-modified EVs² | CHO-K1 | EIPA | 100 µM | > 60% | [8] |
²Extracellular Vesicles
Key Experimental Protocols
Detailed and standardized protocols are essential for reproducible research in the field of CPPs.
Synthesis and Labeling of this compound Peptide
Objective: To synthesize hexa-D-arginine and label it with Fluorescein Isothiocyanate (FITC) for visualization. D-isomers are used to minimize proteolytic degradation.
Methodology: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: Start with a Rink Amide resin, which allows for a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF for 15-20 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected D-arginine derivative (e.g., Fmoc-D-Arg(Pbf)-OH) to the resin using a coupling agent like HBTU/HATU and a base such as N,N-Diisopropylethylamine (DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a ninhydrin test.
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for the subsequent five D-arginine residues.
-
N-terminal Labeling: After the final D-arginine is coupled and deprotected, prepare a solution of FITC (3 molar excess) and DIPEA (6 molar excess) in DMF. Add this solution to the resin and incubate in the dark with agitation for 2-4 hours at room temperature.
-
Cleavage and Deprotection: Wash the resin extensively with DMF and dichloromethane (DCM). Cleave the peptide from the resin and remove the side-chain protecting groups (Pbf) simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the FITC-labeled hexa-D-arginine using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Quantitative Cellular Uptake Assay via Flow Cytometry
Objective: To quantify the mean fluorescence intensity of a cell population after treatment with a fluorescently labeled this compound peptide.
Methodology:
-
Cell Preparation: Seed cells (e.g., HeLa, CHO-K1) in a 24-well plate at a density of 5 x 10⁴ cells/well. Culture for 24 hours at 37°C and 5% CO₂ to allow for adherence.
-
Inhibition Pre-treatment (Optional): If testing inhibitors, remove the culture medium and pre-incubate the cells with the inhibitor (e.g., 100 µM EIPA) in serum-free medium for 30 minutes at 37°C.
-
Peptide Incubation: Prepare a solution of FITC-R6 in serum-free medium at the desired final concentration (e.g., 1-10 µM). Remove the medium from the cells and add the peptide solution. Incubate for a defined period (e.g., 1 hour) at 37°C. As a negative control, include an untreated well of cells. For an energy-dependence control, incubate a set of cells at 4°C.
-
Washing: After incubation, aspirate the peptide solution. Wash the cells three times with 1 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove non-internalized peptide. A final wash with a heparin sulfate solution (20 U/mL in PBS) can be used to displace surface-bound peptide.
-
Cell Detachment: Add 100 µL of 0.25% Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells. Neutralize the trypsin with 400 µL of complete culture medium.
-
Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 500 µL of cold flow cytometry buffer (e.g., PBS with 1% BSA).
-
Data Acquisition: Analyze the samples on a flow cytometer. Use an argon laser for excitation (488 nm) and detect emission in the appropriate channel for FITC (typically ~520 nm). Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the live cell population using forward and side scatter plots. Determine the mean fluorescence intensity (MFI) of the gated population for each sample. Normalize the MFI of treated samples to the MFI of the untreated control.
Intracellular Localization via Live-Cell Confocal Microscopy
Objective: To visualize the subcellular localization of fluorescently labeled this compound in real-time.
Methodology:
-
Cell Preparation: Seed cells on glass-bottom confocal dishes 24-48 hours prior to the experiment to achieve 60-70% confluency.
-
Microscope Setup: Place the dish on the stage of a confocal microscope equipped with an environmental chamber pre-warmed to 37°C with 5% CO₂.
-
Peptide Preparation: Dilute the stock solution of fluorescently labeled R6 (e.g., FITC-R6) to the desired final concentration in pre-warmed live-cell imaging medium (e.g., phenol red-free DMEM).
-
Imaging:
-
Acquire a baseline image of the cells before adding the peptide.
-
Carefully remove the existing medium and replace it with the medium containing the peptide.
-
Immediately begin time-lapse imaging. Set the microscope to acquire images at regular intervals (e.g., every 1-5 minutes) for the duration of the experiment (e.g., 1-2 hours).
-
Use the appropriate laser line for excitation (e.g., 488 nm for FITC) and set the emission detector to capture the fluorescence signal.
-
Optionally, co-stain with live-cell organelle markers (e.g., LysoTracker Red for lysosomes) to assess co-localization. If co-staining, use sequential scanning to prevent spectral bleed-through.
-
-
Image Analysis: Analyze the resulting image series to observe the dynamics of peptide internalization. Look for characteristic patterns, such as initial binding to the membrane followed by the appearance of fluorescent puncta within the cytoplasm, which is indicative of endosomal entrapment.
Conclusion and Future Directions
The cellular entry of this compound is a complex, dynamic process primarily driven by an initial electrostatic interaction with cell-surface HSPGs, which subsequently triggers macropinocytosis. While direct translocation may occur under specific conditions, endocytic pathways represent the more dominant and physiologically relevant route of internalization. The quantitative data and detailed protocols provided herein serve as a robust foundation for researchers aiming to harness the power of these peptides for intracellular delivery.
Future research should focus on elucidating the precise signaling events downstream of HSPG binding, further quantifying the contribution of different uptake pathways across a wider range of cell types, and developing strategies to enhance the most challenging step for therapeutic efficacy: the escape of the peptide and its cargo from endosomal vesicles into the cytosol. A deeper mechanistic understanding will undoubtedly accelerate the translation of this compound-based vectors from the laboratory to clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Image-based Quantification of Macropinocytosis Using Dextran Uptake into Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arginine-rich cell-penetrating peptide-modified extracellular vesicles for active macropinocytosis induction and efficient intracellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Cellular Chariot: Unraveling the Discovery and Origins of Hexaarginine as a Cell-Penetrating Peptide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ability to transport therapeutic molecules across the cellular membrane is a cornerstone of modern drug development. Cell-penetrating peptides (CPPs), short amino acid sequences with the remarkable ability to traverse biological membranes, have emerged as powerful tools to overcome this fundamental barrier. Among the most potent and widely studied CPPs are the oligoarginine series, with hexaarginine (R6) standing out as a canonical example. This technical guide delves into the discovery and origin of this compound as a CPP, providing a comprehensive overview of the seminal studies, experimental methodologies, and the mechanistic understanding of its cellular uptake.
From Viral Proteins to Arginine-Rich Motifs: The Genesis of CPPs
The story of CPPs begins not with synthetic peptides, but with the observation of naturally occurring proteins that could seemingly defy the cell's gatekeepers. In the late 1980s, researchers discovered that the trans-activating transcriptional activator (Tat) protein from the Human Immunodeficiency Virus type 1 (HIV-1) could enter cells and translocate to the nucleus. This groundbreaking discovery paved the way for the identification of the protein transduction domain (PTD) within Tat, a short, basic region rich in arginine and lysine residues (RKKRRQRRR) responsible for its cell-penetrating properties.
Subsequent research in the late 1990s and early 2000s sought to dissect the structural requirements for this remarkable cell-penetrating ability. A pivotal moment in this exploration came from the systematic investigation of synthetic peptides composed of repeating cationic amino acids. These studies aimed to identify the minimal and optimal sequences for efficient cellular uptake, moving beyond the complexity of the full Tat peptide.
The Emergence of Oligoarginines: A Systematic Quest for Potency
The early 2000s marked a turning point with the publication of seminal works by the groups of Wender, Mitchell, and Rothbard, who systematically evaluated a series of oligoarginine peptides. Their research demonstrated that short polymers of arginine were not only capable of cellular entry but were significantly more efficient than the original Tat-derived peptide.
A key finding from these studies was that the guanidinium headgroup of arginine is the critical structural component responsible for the enhanced cellular uptake, more so than just the positive charge provided by other basic amino acids like lysine. Peptides of varying arginine lengths were synthesized and their uptake efficiencies were rigorously compared. This systematic approach revealed that while shorter oligomers (less than six arginines) were largely ineffective, a clear length-dependent increase in uptake was observed, with this compound (R6) and its longer counterparts (up to nonaarginine, R9) exhibiting robust cell-penetrating capabilities. In fact, nona-arginine (R9) was found to be over 20-fold more efficient at cellular uptake than the parent Tat(49-57) sequence[1].
These foundational studies established oligoarginines, including this compound, as a new and highly efficient class of CPPs, sparking a wave of research into their mechanism of action and their potential as drug delivery vectors.
Quantitative Analysis of this compound's Cellular Uptake
The efficacy of a CPP is fundamentally determined by its ability to be internalized by cells. The early studies on this compound and other oligoarginines employed quantitative methods to assess and compare their uptake efficiencies.
| Peptide | Relative Cellular Uptake | Cell Line | Methodology | Reference |
| Tat(49-57) | Baseline | Jurkat | Flow Cytometry | Wender et al., 2000[1] |
| Nona-arginine (R9) | ~20-fold > Tat(49-57) | Jurkat | Flow Cytometry | Wender et al., 2000[1] |
| Hexa-D-arginine | 2-fold > Parent Molecule | Raji | Whole cell binding assay | DeNardo et al., 2009[2] |
| Hexa-D-arginine | 3-fold higher retention | Raji | Whole cell binding assay | DeNardo et al., 2009[2] |
Table 1: Comparative cellular uptake of oligoarginine peptides from seminal studies.
Deciphering the Entry Mechanism: Signaling Pathways of this compound Uptake
The mechanism by which this compound and other oligoarginines traverse the cell membrane has been a subject of intense investigation. While initial hypotheses suggested a direct, energy-independent translocation, a significant body of evidence now points towards an energy-dependent endocytic pathway.
A key initial step in the uptake process is the interaction of the positively charged guanidinium groups of this compound with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction is believed to induce clustering of HSPGs, particularly syndecan-4, which acts as a primary receptor for oligoarginine uptake.
The clustering of syndecan-4 initiates a downstream signaling cascade. This involves the recruitment and activation of protein kinase Cα (PKCα) to the cytoplasmic domain of syndecan-4. The activation of PKCα, in turn, is thought to trigger macropinocytosis, a form of endocytosis characterized by the formation of large, fluid-filled vesicles (macropinosomes) that engulf the peptide and its associated cargo from the extracellular medium.
Caption: Signaling pathway for this compound uptake.
Experimental Protocols: The Methodologies Behind the Discoveries
The following sections detail the key experimental protocols that were instrumental in the discovery and characterization of this compound as a CPP.
Peptide Synthesis and Labeling
Objective: To synthesize this compound peptide and label it with a fluorescent probe for visualization and quantification.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS): this compound (RRRRRR) is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Amino Acid Coupling: The protected arginine residues (e.g., Fmoc-Arg(Pbf)-OH) are sequentially coupled to the growing peptide chain.
-
Fluorescent Labeling: A fluorescent dye, such as 5(6)-carboxyfluorescein (FAM), is coupled to the N-terminus of the resin-bound peptide.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the labeled peptide are confirmed by mass spectrometry and analytical RP-HPLC.
Caption: Workflow for this compound synthesis and labeling.
Cellular Uptake Quantification by Flow Cytometry
Objective: To quantify the amount of fluorescently labeled this compound internalized by cells.
Protocol:
-
Cell Culture: Jurkat cells (or other suitable cell lines) are cultured in appropriate media to a density of approximately 1 x 10^6 cells/mL.
-
Incubation: Cells are incubated with varying concentrations of fluorescein-labeled this compound (e.g., 1-25 µM) for a specific time (e.g., 30 minutes) at 37°C.
-
Washing: After incubation, the cells are washed multiple times with cold phosphate-buffered saline (PBS) to remove non-internalized peptide.
-
Trypan Blue Quenching: To quench the fluorescence of any remaining surface-bound peptide, cells are briefly treated with Trypan Blue solution.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The mean fluorescence intensity of the cell population is used as a measure of cellular uptake.
Subcellular Localization by Confocal Microscopy
Objective: To visualize the intracellular distribution of this compound.
Protocol:
-
Cell Seeding: Adherent cells (e.g., HeLa cells) are seeded on glass coverslips and allowed to attach overnight.
-
Incubation: Cells are incubated with fluorescently labeled this compound under the same conditions as for flow cytometry.
-
Washing and Fixation: Cells are washed with PBS and then fixed with a solution of 4% paraformaldehyde in PBS.
-
Nuclear Staining: The cell nuclei are counterstained with a DNA-binding dye such as DAPI.
-
Mounting and Imaging: The coverslips are mounted on microscope slides and imaged using a confocal laser scanning microscope. Z-stack images are acquired to determine the three-dimensional localization of the peptide within the cells.
Cytotoxicity Assay
Objective: To assess the potential toxicity of this compound to cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24 hours).
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance at 570 nm is measured using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Conclusion: A Versatile Tool for Intracellular Delivery
The discovery of this compound as a potent CPP was a landmark achievement in the field of drug delivery. Stemming from the initial observations of viral protein transduction, the systematic investigation of oligoarginine peptides revealed the critical role of the guanidinium group and established a new class of highly efficient molecular transporters. The detailed experimental protocols developed during these early studies have become standard methods for evaluating CPPs. The ongoing elucidation of its uptake mechanism, involving heparan sulfate proteoglycans and a PKCα-mediated endocytic pathway, continues to provide a deeper understanding of how to harness these powerful molecules for therapeutic benefit. For researchers and drug development professionals, this compound and its derivatives represent a robust and versatile platform for the intracellular delivery of a wide range of therapeutic agents, with the potential to address numerous unmet medical needs.
References
- 1. The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: peptoid molecular transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexaarginine's Role in Enhancing Cellular Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell-penetrating peptides (CPPs) have emerged as powerful tools for overcoming the cell membrane barrier, facilitating the intracellular delivery of a wide array of therapeutic and diagnostic agents. Among these, arginine-rich peptides, and specifically hexaarginine, have garnered significant attention due to their high efficiency in traversing cellular membranes. This technical guide provides an in-depth exploration of the mechanisms by which this compound enhances cellular uptake, the critical role of cell surface proteoglycans, quantitative insights into its efficacy, and detailed protocols for experimental validation.
Introduction
The plasma membrane presents a formidable barrier to the intracellular delivery of many potentially therapeutic molecules, particularly large and hydrophilic compounds such as proteins, nucleic acids, and certain small molecule drugs. This compound, a short peptide consisting of six consecutive arginine residues, is a cationic CPP that has been demonstrated to significantly enhance the cellular uptake of various cargo molecules.[1] The positively charged guanidinium group of the arginine side chain is the critical structural component responsible for this biological activity.[2] Understanding the molecular mechanisms underpinning this compound-mediated delivery is crucial for the rational design and optimization of novel drug delivery systems. This guide will delve into the primary pathways of this compound uptake, the key molecular interactions involved, and provide practical guidance for researchers in the field.
Mechanisms of Cellular Uptake
The cellular internalization of this compound and other arginine-rich CPPs is a complex process that is not fully elucidated and is often debated. The primary mechanisms can be broadly categorized into two main pathways: direct translocation across the plasma membrane and endocytosis.[3][4] The prevalence of each pathway can depend on several factors, including the concentration of the peptide, the nature of the cargo, and the cell type.
Direct Translocation
Direct translocation, also referred to as transduction, is an energy-independent process where the peptide directly penetrates the lipid bilayer of the cell membrane to enter the cytoplasm.[5][6] This mechanism is thought to occur at higher concentrations of the CPP.[6] The proposed models for direct translocation include the formation of transient pores or inverted micelles.[2][6] The strong electrostatic interactions between the positively charged guanidinium groups of this compound and the negatively charged components of the cell membrane, such as phospholipids, are believed to be the driving force for this process.[2] Some studies suggest that this pathway is independent of endocytosis, as uptake is not inhibited at low temperatures or by pharmacological inhibitors of endocytic pathways.[5][7]
Endocytosis
Endocytosis is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle.[3] For arginine-rich CPPs, endocytosis is now widely accepted as a major internalization pathway.[8] Several distinct endocytic pathways have been implicated in the uptake of arginine-rich peptides:
-
Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes.[9] The process is initiated by actin-driven membrane ruffling.[10] The uptake of octa-arginine has been shown to be significantly suppressed by inhibitors of macropinocytosis, suggesting its importance in the internalization of arginine-rich CPPs.[8]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form clathrin-coated vesicles.[11] Recent evidence has identified syndecan-4, a heparan sulfate proteoglycan, as a receptor for the clathrin-mediated endocytosis of octa-arginine.[11][12][13]
-
Caveolin-Mediated Endocytosis: This process involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.[14] While some reports have suggested the involvement of this pathway for certain CPPs, other studies using cells lacking caveolin have shown that it is not essential for the uptake of the TAT peptide, another arginine-rich CPP.[7]
It is important to note that once internalized via endocytosis, the CPP and its cargo are enclosed within endosomes. For the cargo to exert its biological effect, it must escape the endosome and reach its target in the cytoplasm or nucleus. This endosomal escape is considered a significant bottleneck in the efficiency of CPP-mediated delivery.[8][15]
The Crucial Role of Heparan Sulfate Proteoglycans
Heparan sulfate proteoglycans (HSPGs) are glycoproteins present on the surface of most animal cells and are known to play a critical role in the initial interaction and subsequent uptake of arginine-rich CPPs.[16][17] The negatively charged heparan sulfate chains of HSPGs interact electrostatically with the positively charged guanidinium groups of this compound. This interaction is believed to concentrate the peptide at the cell surface, thereby facilitating its subsequent internalization through either direct translocation or endocytosis.
Among the different families of HSPGs, syndecans have been identified as key players in the uptake of arginine-rich peptides.[16][17] Specifically, syndecan-4 has been identified as a primary receptor for the clathrin-mediated endocytosis of octa-arginine.[11][12][13] The binding of the peptide to syndecan-4 is thought to trigger clustering of the proteoglycan, initiating the endocytic process.
Quantitative Data Summary
The enhancement of cellular uptake by this compound has been quantified in several studies. The following tables summarize key findings. It is important to note that much of the quantitative data available is for octa-arginine (R8), a closely related and more extensively studied CPP. Where this compound (R6)-specific data is available, it is explicitly stated.
| Parameter | This compound (R6) Conjugate | Control (Unconjugated Molecule) | Fold Increase | Cell Line | Reference |
| Cellular Binding | 111In-labeled SHAL-R6 | 111In-labeled SHAL | ~2-fold | Raji (B-cell lymphoma) | [1] |
| Cellular Retention (after wash) | 111In-labeled SHAL-R6 | 111In-labeled SHAL | ~3-fold | Raji (B-cell lymphoma) | [1] |
| Arginine Peptide | Relative Uptake Efficiency | Observations | Reference |
| Di-arginine (R2) | Lower | A minimum of hexa-arginine was previously suggested to be necessary for efficient uptake, though a di-arginine-histidine construct has shown enhanced uptake. | [18] |
| Hexa-arginine (R6) | Effective | Sufficient for endosomal escape and cytosolic delivery. | [19] |
| Octa-arginine (R8) | High | Often used as a standard for high-efficiency CPPs. | [11][12][13] |
Signaling Pathways and Visualizations
The internalization of this compound, particularly through endocytic pathways, involves the activation of specific cellular signaling cascades.
Syndecan-4 Mediated Clathrin-Dependent Endocytosis
The interaction of arginine-rich peptides with syndecan-4 initiates a signaling cascade that leads to clathrin-mediated endocytosis. This process involves the recruitment of adaptor proteins and the formation of a clathrin-coated pit.
Macropinocytosis Induction
Macropinocytosis is a complex process involving significant membrane rearrangement driven by the actin cytoskeleton. The signaling cascade often involves the activation of small GTPases like Rac1 and kinases such as PI3K and PKC.
Experimental Protocols
The following protocols provide a framework for quantifying the cellular uptake of this compound and its conjugates.
Quantification of Cellular Uptake by Flow Cytometry
This protocol describes the use of flow cytometry to quantify the uptake of a fluorescently labeled this compound peptide.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-R6)
-
Target cells in suspension
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
-
96-well round-bottom plates or flow cytometry tubes
Procedure:
-
Cell Preparation:
-
For suspension cells, count and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.
-
For adherent cells, seed cells in a 24-well plate to reach 80-90% confluency on the day of the experiment.
-
-
Peptide Incubation:
-
Prepare serial dilutions of the fluorescently labeled this compound in serum-free culture medium at desired concentrations (e.g., 1, 5, 10, 20 µM).
-
For suspension cells, add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of the peptide solution to each well.
-
For adherent cells, aspirate the culture medium and add the peptide solution to each well.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator. Include a negative control of untreated cells.
-
-
Washing:
-
For suspension cells, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant. Wash the cells three times with 200 µL of cold PBS.
-
For adherent cells, aspirate the peptide solution and wash the cells three times with cold PBS.
-
-
Cell Detachment (for adherent cells):
-
Add an appropriate volume of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellets in 300-500 µL of PBS.
-
Analyze the cell samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Record the mean fluorescence intensity (MFI) for each sample. The MFI is proportional to the amount of internalized peptide.
-
Visualization of Cellular Uptake by Confocal Microscopy
This protocol allows for the visualization of the intracellular localization of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-R6)
-
Target cells
-
Glass-bottom culture dishes or coverslips
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
-
Peptide Incubation:
-
Prepare a solution of fluorescently labeled this compound in serum-free medium at the desired concentration.
-
Aspirate the culture medium from the cells and add the peptide solution.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
Aspirate the peptide solution and wash the cells three times with PBS.
-
-
Fixation:
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
-
Permeabilization (Optional):
-
For intracellular antibody staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Nuclear Staining:
-
Wash the cells with PBS and incubate with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
-
Mounting and Imaging:
-
Wash the cells with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the peptide's fluorophore and the nuclear stain. Z-stack imaging can be performed to confirm intracellular localization.
-
Conclusion
This compound is a highly effective cell-penetrating peptide that enhances the cellular uptake of a diverse range of molecules. Its internalization is mediated by a combination of direct translocation and endocytic pathways, with heparan sulfate proteoglycans playing a pivotal role in the initial cell surface interaction. The quantitative data available, though more extensive for octa-arginine, clearly demonstrates the significant potential of this compound in drug delivery. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and optimize this compound-based delivery systems. A thorough understanding of the mechanisms and signaling pathways involved will continue to drive the development of more efficient and targeted intracellular therapies.
References
- 1. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Understanding of Direct Translocation of Arginine-Rich Cell-Penetrating Peptides and Its Internalization Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell entry of arginine-rich peptides is independent of endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 7. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Syndecan-4 Is a Receptor for Clathrin-Mediated Endocytosis of Arginine-Rich Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 14. Caveolin-Mediated Endocytosis: Bacterial Pathogen Exploitation and Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Octaarginine- and octalysine-modified nanoparticles have different modes of endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Contribution of syndecans to cellular uptake and fibrillation of α-synuclein and tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The signalling mechanisms of syndecan heparan sulphate proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arginine-tagging of polymeric nanoparticles via histidine to improve cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Unlocking endosomal entrapment with supercharged arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Properties of Hexaarginine Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaarginine (R6), a member of the cell-penetrating peptide (CPP) family, has garnered significant attention within the scientific community for its remarkable ability to traverse cellular membranes and facilitate the intracellular delivery of a wide array of cargo molecules. This technical guide provides a comprehensive overview of the core biophysical properties of this compound peptides. It delves into their structural characteristics, mechanisms of cellular uptake, interactions with lipid membranes, and potential applications in drug delivery. Detailed experimental protocols for key characterization techniques are provided, and quantitative data are summarized to offer a comparative perspective. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding.
Introduction
Cell-penetrating peptides are short peptides that can translocate across the plasma membrane of eukaryotic cells and deliver various molecular cargoes, ranging from small molecules to large proteins and nanoparticles, into the cytoplasm or cell nucleus. Among these, arginine-rich CPPs, such as this compound, have demonstrated particularly efficient cell entry. The positively charged guanidinium group of arginine is a critical structural component responsible for this biological activity. Understanding the biophysical properties of this compound is paramount for its effective utilization as a delivery vector in therapeutic and diagnostic applications.
Structural Properties
The conformation of this compound peptides is highly dependent on their environment. In aqueous solutions at physiological pH, these peptides typically adopt a random coil conformation. However, upon interaction with the hydrophobic environment of a lipid membrane, they can undergo a conformational change, sometimes adopting helical structures like a polyproline type II helix. This conformational flexibility is crucial for their ability to interact with and traverse the cell membrane.
Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique to study the secondary structure of peptides.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy of this compound
-
Sample Preparation:
-
Dissolve the synthesized and purified this compound peptide in a suitable buffer. A 10 mM phosphate buffer is often ideal due to its low absorbance in the far-UV region. Avoid buffers with high chloride concentrations.
-
The final peptide concentration should be in the range of 0.1 mg/mL for measurements in a 1 mm pathlength cuvette. An accurate determination of the peptide concentration is crucial for calculating molar ellipticity.
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Set the wavelength range for scanning, typically from 190 nm to 260 nm for secondary structure analysis.
-
Set the scanning speed, bandwidth, and response time according to the instrument's specifications to ensure a good signal-to-noise ratio. Multiple scans (e.g., 10-30) are usually averaged to improve data quality.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone in the same cuvette.
-
Record the CD spectrum of the this compound solution.
-
To study conformational changes upon membrane interaction, the peptide can be titrated with lipid vesicles (e.g., large unilamellar vesicles, LUVs), and spectra can be recorded at different peptide-to-lipid ratios.
-
-
Data Analysis:
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the observed ellipticity (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l * n) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in centimeters, and n is the number of amino acid residues.
-
The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).
-
Interaction with Cell Membranes
The interaction of this compound with the cell membrane is the initial and most critical step for its internalization. This interaction is primarily driven by electrostatic forces between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans (HSPGs) and anionic phospholipids.
Binding Affinity to Model Membranes
Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a peptide and a lipid membrane.
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for this compound-Lipid Interaction
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) with a defined lipid composition (e.g., POPC/POPG 3:1) by extrusion.
-
Prepare a solution of this compound peptide. Both the peptide and lipid vesicles should be in the same degassed buffer (e.g., 50 mM sodium phosphate, pH 7.0) to minimize heat of dilution effects.
-
Typical concentrations are 20-80 µM for the peptide in the sample cell and 10 mM for the lipid suspension in the injection syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed to ensure proper mixing without generating excessive heat.
-
Define the injection volume and spacing. Typically, 10-20 µL aliquots of the lipid suspension are injected into the peptide solution at intervals of 180-240 seconds.
-
-
Data Acquisition:
-
Perform a control titration by injecting the lipid suspension into the buffer alone to determine the heat of dilution.
-
Perform the main titration by injecting the lipid suspension into the this compound solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the binding affinity (Ka, from which Kd = 1/Ka), enthalpy (ΔH), and stoichiometry (n).
-
Table 1: Binding Affinities of Arginine-Rich Peptides to Model Membranes
| Peptide | Lipid Composition | Technique | Binding Affinity (Kd) | Reference |
| Nonaarginine (R9) | POPC/POPG (75:25) | ITC | 12.2 µM | [1] |
| Nonaarginine (R9) | Heparan Sulfate | ITC | 0.32 µM | [1] |
Membrane Perturbation
This compound peptides can induce perturbations in the lipid bilayer, which can range from membrane thinning to the formation of transient pores. These effects are crucial for the direct translocation of the peptide and its cargo across the membrane.
Experimental Protocol: Membrane Leakage Assay
-
Vesicle Preparation:
-
Prepare LUVs encapsulating a fluorescent dye at a self-quenching concentration (e.g., calcein or ANTS/DPX).
-
Remove the unencapsulated dye by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Dilute the dye-loaded vesicles in a buffer to a suitable concentration in a cuvette.
-
Monitor the fluorescence intensity over time using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen dye.
-
Add the this compound peptide to the vesicle suspension at various concentrations.
-
Record the increase in fluorescence intensity as the dye is released from the vesicles and its self-quenching is relieved.
-
To determine 100% leakage, add a detergent (e.g., Triton X-100) at the end of the experiment to completely lyse the vesicles.
-
-
Data Analysis:
-
Calculate the percentage of leakage at each peptide concentration and time point using the formula: % Leakage = [(F - F0) / (F100 - F0)] * 100 where F is the fluorescence at a given time, F0 is the initial fluorescence, and F100 is the fluorescence after adding detergent.
-
Mechanisms of Cellular Uptake
This compound peptides can enter cells through two main pathways: energy-dependent endocytosis and energy-independent direct translocation. The predominant pathway often depends on the peptide concentration, the cell type, and the nature of the attached cargo.
Endocytosis
At lower concentrations, endocytosis is a major route for the internalization of this compound. The initial interaction with cell surface heparan sulfate proteoglycans can trigger endocytic processes, including macropinocytosis.
Signaling Pathway of Arginine-Rich Peptide Internalization via HSPGs
HSPG-mediated endocytosis of this compound.
Direct Translocation
At higher concentrations, this compound can directly penetrate the plasma membrane. This process is thought to involve the formation of transient pores or the induction of localized membrane destabilization.
Experimental Workflow for Studying Cellular Uptake Mechanisms
Workflow to elucidate cellular uptake pathways.
Experimental Protocol: Fluorescence Microscopy of Cellular Uptake
-
Cell Culture:
-
Seed cells (e.g., HeLa or CHO cells) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Peptide Labeling and Treatment:
-
Label this compound with a fluorescent dye (e.g., FITC or TAMRA).
-
Treat the cells with the fluorescently labeled peptide at the desired concentration (e.g., 1-10 µM) in a serum-free medium.
-
For mechanism studies, pre-incubate cells with endocytosis inhibitors (e.g., 5-(N-Ethyl-N-isopropyl)amiloride (EIPA) for macropinocytosis) for 30-60 minutes before adding the peptide.
-
-
Live-Cell Imaging:
-
Mount the dish or coverslip on a confocal laser scanning microscope equipped with an environmental chamber to maintain temperature (37°C) and CO2 levels.
-
Acquire images at different time points to observe the kinetics of uptake and the intracellular localization of the peptide.
-
-
Image Analysis:
-
Analyze the images to determine the subcellular distribution of the peptide (e.g., plasma membrane, endosomes, cytoplasm, nucleus).
-
Quantify the fluorescence intensity within different cellular compartments to assess the efficiency of uptake and endosomal escape.
-
Quantitative Analysis of Cellular Uptake
Table 2: Cellular Uptake Efficiency of this compound and Conjugates
| Peptide/Conjugate | Cell Line | Assay | Uptake Enhancement | Reference |
| Hexa-arginine SHAL analog | Raji | Cell binding assay | 2-fold increase vs. parent SHAL | [2] |
| Dabcyl-hexaarginine | Jurkat | Flow cytometry | Higher than nonaarginine at 37°C | [3] |
Note: Quantitative uptake efficiency is often reported as a fold increase compared to a control or as a percentage of positive cells, which can vary significantly between cell types and experimental conditions.
Cytotoxicity
A critical aspect for the application of any drug delivery vector is its biocompatibility. The cytotoxicity of this compound is generally low at concentrations effective for cargo delivery. However, at higher concentrations, the membrane-perturbing effects can lead to cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
-
Peptide Treatment:
-
Treat the cells with a serial dilution of the this compound peptide for a defined period (e.g., 24 or 48 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the peptide concentration and determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell viability).
-
Table 3: Cytotoxicity of Arginine-Rich Peptides
| Peptide | Cell Line | Assay | IC50 | Reference |
| nrCap18 (arginine-rich) | MDA-MB-231 | MTT | ~0.29 µg/mL | [4] |
| nrCap18 (arginine-rich) | MCF-10A (normal) | MTT | 5.23 µg/mL | [4] |
| GA-peptide 2 (arginine-containing) | MCF-7 | MTT | 5.1-7.4 µg/mL | [5] |
| GA-peptide 2 (arginine-containing) | HCT-116 | MTT | 6.6-72.7 µg/mL | [5] |
Note: Specific IC50 values for unmodified this compound are not consistently reported across a wide range of cancer cell lines in the provided search results. The data presented is for other arginine-rich peptides to provide a general context of their cytotoxic potential.
Applications in Drug Delivery
The ability of this compound to efficiently enter cells makes it an attractive candidate for the delivery of therapeutic molecules that have poor membrane permeability. By conjugating a drug to this compound, its intracellular concentration can be significantly increased, potentially enhancing its therapeutic efficacy. Studies have shown that conjugating a selective high-affinity ligand (SHAL) to hexa-arginine enhanced its uptake and retention in lymphoma cells.[2]
Conclusion
This compound peptides possess a unique set of biophysical properties that enable them to effectively overcome the cellular membrane barrier. Their interaction with cell surface components, conformational flexibility, and ability to induce membrane perturbations are key to their function as cell-penetrating peptides. While endocytosis and direct translocation are the primary internalization mechanisms, the specific pathway can be influenced by various factors. With a generally low cytotoxicity profile at effective concentrations, this compound holds significant promise as a versatile tool for the intracellular delivery of a broad range of therapeutic and diagnostic agents. Further research to obtain more comprehensive quantitative data on its biophysical parameters will be crucial for the rational design of more efficient and targeted drug delivery systems.
References
- 1. Binding of oligoarginine to membrane lipids and heparan sulfate: structural and thermodynamic characterization of a cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Intracellular Fate and Trafficking of Hexaarginine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaarginine (R6) is a short, cationic cell-penetrating peptide (CPP) that has garnered significant interest as a vector for intracellular drug delivery. Its ability to traverse cellular membranes and deliver a variety of cargo molecules, from small chemical agents to large biomolecules, makes it a valuable tool in therapeutics and biomedical research.[1] This technical guide provides a comprehensive overview of the intracellular journey of this compound, detailing its mechanisms of uptake, endosomal escape, and subsequent subcellular localization. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for tracking and analysis, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Cell-penetrating peptides are a class of short peptides capable of entering cells, making them promising vehicles for the intracellular delivery of therapeutic agents.[1] Among these, arginine-rich CPPs, including this compound, are particularly effective. The guanidinium group of arginine is a key player in their ability to interact with the cell membrane and trigger uptake. Understanding the precise mechanisms of this compound's intracellular trafficking is crucial for optimizing its use as a delivery vector, ensuring that the cargo reaches its intended subcellular target to exert its biological effect. This guide will delve into the current knowledge of this compound's cellular uptake, endosomal trafficking and escape, and final intracellular destination.
Cellular Uptake of this compound
The initial and critical step in the journey of this compound is its entry into the cell. While initially thought to be an energy-independent process, a growing body of evidence suggests that arginine-rich CPPs primarily utilize endocytic pathways.
Primary Uptake Mechanism: Macropinocytosis
The predominant pathway for the internalization of this compound and other similar oligoarginines is macropinocytosis, a form of endocytosis that involves the formation of large, irregular vesicles (macropinosomes) from the plasma membrane. This process is initiated by the interaction of the positively charged this compound with negatively charged heparan sulfate proteoglycans on the cell surface. This interaction triggers a signaling cascade that leads to rearrangements of the actin cytoskeleton, resulting in the engulfment of the peptide.
Several studies have demonstrated that the uptake of oligoarginine peptides can be significantly inhibited by amiloride and its derivatives, which are known inhibitors of macropinocytosis. This suggests a crucial role for this pathway in the internalization of these peptides.
Intracellular Trafficking and Endosomal Escape
Once inside the cell within macropinosomes, this compound must escape these vesicles to reach the cytoplasm and subsequently other organelles like the nucleus. This endosomal escape is a critical bottleneck in the delivery of CPP-conjugated cargo.
The Endosomal Pathway
After internalization, macropinosomes mature, acidify, and can eventually fuse with lysosomes, leading to the degradation of their contents. Therefore, for this compound and its cargo to be effective, they must escape this degradative pathway. The exact mechanism of endosomal escape for arginine-rich CPPs is still under investigation, but it is thought to involve the interaction of the positively charged peptides with the negatively charged endosomal membrane, leading to membrane destabilization and pore formation.
Evidence of Endosomal Escape and Cytosolic Localization
Confocal microscopy studies have shown that while at early time points, arginine-rich peptides are often observed in punctate structures indicative of endosomal entrapment, at later time points, a more diffuse fluorescence is seen throughout the cytoplasm and nucleus, signifying successful endosomal escape.
Subcellular Localization
Following endosomal escape, this compound and its conjugated cargo can distribute to various subcellular compartments.
Cytoplasmic and Nuclear Targeting
Studies have demonstrated that once in the cytoplasm, this compound can further traffic to the nucleus.[2][3] This nuclear localization is a significant advantage for the delivery of gene therapies and other nuclear-targeted drugs. The mechanism of nuclear import is believed to be mediated by interactions with components of the nuclear pore complex. Confocal microscopy has shown that a fraction of internalized this compound-conjugated molecules localizes to the nucleus of cells.[2][3]
Quantitative Data on this compound Trafficking
The efficiency of cellular uptake and subsequent trafficking of this compound can be quantified using various techniques. The following tables summarize key quantitative findings from the literature.
| Parameter | Cell Line | Method | Finding | Reference |
| Uptake Enhancement | Raji lymphoma | Whole cell binding assay | 2-fold higher uptake of a this compound-conjugated SHAL analog compared to the parent SHAL. | [2][3] |
| Cellular Retention | Raji lymphoma | Whole cell binding assay | 3-fold more this compound-conjugated SHAL remained associated with cells after washing. | [2][3] |
| Relative Uptake Efficiency | Prostate cells | Fluorescence intensity | R11 > R9 > R13 (Relative uptake of FITC-labeled oligoarginines) |
Table 1: Quantitative Analysis of this compound Uptake and Retention. This table summarizes the quantitative data on the cellular uptake and retention of this compound-conjugated molecules.
| Parameter | Cell Line | Method | Observation | Reference |
| Initial Localization | Various | Confocal Microscopy | Punctate fluorescence in the cytoplasm, indicative of endosomal entrapment. | |
| Later Localization | Various | Confocal Microscopy | Diffuse fluorescence throughout the cytoplasm and nucleus. | [2][3] |
| Nuclear Accumulation | Raji lymphoma | Confocal Microscopy | A fraction of this compound-SHAL localized in the nucleus. | [2][3] |
Table 2: Subcellular Distribution of this compound. This table outlines the observed subcellular localization of this compound over time.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the intracellular fate and trafficking of this compound.
Fluorescent Labeling of this compound
Objective: To conjugate a fluorescent dye to this compound for visualization by microscopy and quantification by flow cytometry.
Materials:
-
This compound peptide with a free amine group (e.g., at the N-terminus or on a lysine side chain)
-
Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative of FITC, Rhodamine, or a Cyanine dye)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Dissolve the this compound peptide in the sodium bicarbonate buffer.
-
Dissolve the amine-reactive fluorescent dye in a small amount of DMF or DMSO.
-
Add the dye solution to the peptide solution dropwise while gently stirring. The molar ratio of dye to peptide should be optimized, but a 1.5 to 3-fold molar excess of the dye is a good starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature in the dark.
-
Purify the labeled peptide from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled peptide, which will typically elute first.
-
Confirm the labeling efficiency and purity by spectrophotometry and HPLC.
Confocal Microscopy for Intracellular Trafficking
Objective: To visualize the uptake, intracellular distribution, and co-localization of fluorescently labeled this compound with endosomal markers.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescently labeled this compound
-
Live-cell imaging medium
-
Antibodies against endosomal markers (e.g., EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes)
-
Fluorescently labeled secondary antibodies
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
DAPI or Hoechst for nuclear staining
-
Confocal laser scanning microscope
Protocol:
-
Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Replace the culture medium with live-cell imaging medium containing the fluorescently labeled this compound at the desired concentration.
-
Incubate the cells for various time points (e.g., 15 min, 30 min, 1h, 2h) at 37°C.
-
For live-cell imaging, directly visualize the cells using the confocal microscope.
-
For fixed-cell imaging and co-localization studies: a. Wash the cells with PBS to remove excess labeled peptide. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. e. Wash the cells with PBS. f. Block non-specific antibody binding with 1% BSA for 30 minutes. g. Incubate with primary antibodies against endosomal markers overnight at 4°C. h. Wash the cells with PBS. i. Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. j. Wash the cells with PBS. k. Stain the nuclei with DAPI or Hoechst for 5 minutes. l. Mount the coverslips on slides with an anti-fade mounting medium.
-
Image the samples using a confocal microscope, acquiring images in separate channels for the labeled this compound, the endosomal marker, and the nucleus.
-
Analyze the images for co-localization using appropriate software.
Flow Cytometry for Uptake Quantification
Objective: To quantify the cellular uptake of fluorescently labeled this compound.
Materials:
-
Cells grown in suspension or adherent cells detached into a single-cell suspension
-
Fluorescently labeled this compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Protocol:
-
Seed cells in a multi-well plate and culture until they reach the desired density.
-
Incubate the cells with various concentrations of fluorescently labeled this compound for a defined period (e.g., 1 hour) at 37°C. Include an untreated control group.
-
After incubation, wash the cells twice with cold PBS to stop the uptake and remove unbound peptide.
-
For adherent cells, detach them using Trypsin-EDTA and resuspend in culture medium. For suspension cells, directly proceed to the next step.
-
Centrifuge the cells and resuspend the pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate on the live cell population and quantify the mean fluorescence intensity, which is proportional to the amount of internalized this compound.
Signaling Pathways and Experimental Workflows
The interaction of this compound with the cell membrane can trigger intracellular signaling cascades that facilitate its uptake. The rearrangement of the actin cytoskeleton, a key process in macropinocytosis, is regulated by small GTPases of the Rho family, such as Rac1 and RhoA.
Signaling Pathway for this compound Uptake
Caption: Signaling pathway of this compound uptake via macropinocytosis.
Experimental Workflow for Studying this compound Trafficking
Caption: Experimental workflow for investigating this compound's intracellular fate.
Conclusion
This compound represents a potent and versatile tool for intracellular drug delivery. Its cellular uptake is primarily mediated by macropinocytosis, a process that can be both visualized and quantified. Following internalization, a portion of this compound successfully escapes the endosomal pathway to reach the cytoplasm and nucleus. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this compound as a delivery vector. A thorough understanding of its intracellular journey is paramount for the rational design of more efficient and targeted therapeutic strategies.
References
An In-depth Technical Guide to the Interaction of Hexaarginine with Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction of arginine-rich peptides, particularly hexaarginine (R6), with lipid bilayers is a cornerstone of research in cell-penetrating peptides (CPPs) and drug delivery systems. The ability of these peptides to traverse cellular membranes, a significant biological barrier, has opened new avenues for the intracellular delivery of therapeutic molecules. This technical guide provides a comprehensive overview of the core principles governing the interaction between this compound and lipid bilayers, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.
The guanidinium headgroup of arginine is key to its membrane-translocating properties. Unlike other cationic residues like lysine, arginine's planar, bidentate structure allows for stronger, multivalent interactions with the phosphate and sulfate groups on the lipid headgroups of membranes. This interaction initiates a cascade of events, including membrane thinning, pore formation, and ultimately, peptide translocation. Understanding the biophysical and energetic landscape of this process is critical for the rational design of more efficient and specific drug delivery vectors.
Quantitative Analysis of this compound-Lipid Bilayer Interactions
The interaction of this compound with lipid bilayers can be quantified through various biophysical parameters. These measurements are crucial for comparing the efficacy of different peptide sequences and understanding the influence of lipid composition on translocation.
| Parameter | Lipid Composition | Value | Experimental Technique | Reference |
| Binding Affinity (Kd) | POPC:POPG (1:1) | In the micromolar range (specific value not consistently reported across literature) | Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy | [1] |
| Free Energy of Pore Nucleation (ΔGpore) | POPG | Reduced in the presence of long-chain oligo-arginines | Molecular Dynamics (MD) Simulations | [1][2] |
| Membrane Thinning | POPG | Reduction in membrane thickness by < 0.1 nm | Molecular Dynamics (MD) Simulations | [1][2] |
| Increase in Area per Lipid | POPG | Increased in the presence of arginine derivatives | Molecular Dynamics (MD) Simulations | [1][2] |
| Zeta Potential Change (Δζ) | DOPC/DOPG | From -44 mV to +15 mV | Electrophoretic Mobility | [3] |
| Zeta Potential Change (Δζ) | DPPC/DOPG | From -64 mV to +8 mV | Electrophoretic Mobility | [3] |
| Free Energy Barrier for Translocation | Neuronal Lipid Bilayer | ~110 - 180 kJ mol-1 (for similar arginine-rich peptides) | Coarse-Grained Molecular Dynamics (CG-MD) Simulations | [4] |
Note: Quantitative data for this compound specifically can be limited; therefore, data from similar oligo-arginine peptides are included for context. The lipid composition significantly influences these values.
Key Experimental Protocols
A multi-faceted experimental approach is necessary to fully characterize the interaction of this compound with lipid bilayers.[5][6] Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the peptide-lipid interaction.[7][8][9][10]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to lipid vesicles.
Methodology:
-
Vesicle Preparation:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC/POPG) by extrusion.
-
Resuspend the final vesicle pellet in the desired buffer (e.g., PBS) to a final lipid concentration of 4–45 mM.
-
-
Sample Preparation:
-
Dissolve this compound in the same buffer to a concentration of 25–50 μM.
-
Degas both the peptide solution and the lipid vesicle suspension.
-
-
Titration:
-
Load the peptide solution into the sample cell of the calorimeter.
-
Load the lipid vesicle suspension into the injection syringe.
-
Perform a series of injections (e.g., 5–10 μL aliquots) of the lipid vesicles into the peptide solution at a constant temperature (e.g., 25 °C).
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.[11]
-
Fluorescence Spectroscopy
Fluorescence-based assays are versatile for studying peptide binding, membrane perturbation, and translocation kinetics.[12][13]
Objective: To monitor this compound binding to and leakage of lipid vesicles.
Methodology (Calcein Leakage Assay):
-
Vesicle Preparation:
-
Prepare LUVs encapsulating a fluorescent dye (e.g., calcein) at a self-quenching concentration.
-
Remove unencapsulated dye via size-exclusion chromatography.
-
-
Assay:
-
Add the calcein-loaded vesicles to a cuvette with buffer.
-
Add this compound to the desired final concentration.
-
Monitor the increase in fluorescence intensity over time as the peptide induces dye leakage and de-quenching.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the maximum fluorescence achieved by adding a detergent (e.g., Triton X-100) to lyse all vesicles.
-
The rate of fluorescence increase corresponds to the rate of membrane permeabilization.
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic or coarse-grained insights into the dynamic interactions between this compound and the lipid bilayer.[14][15][16][17][18]
Objective: To elucidate the mechanism of this compound translocation and its effect on membrane properties.
Methodology:
-
System Setup:
-
Construct a hydrated lipid bilayer of the desired composition using a molecular modeling package (e.g., GROMACS, CHARMM).
-
Place one or more this compound molecules in the aqueous phase near the bilayer.
-
Use an appropriate force field for the lipids and the peptide (e.g., OPLS-AA, CHARMM36).[14]
-
-
Simulation:
-
Perform energy minimization of the system.
-
Run equilibration simulations under constant temperature and pressure (NPT ensemble).
-
Conduct production runs for a sufficient duration (nanoseconds to microseconds) to observe the interaction and potential translocation events.
-
-
Analysis:
-
Analyze the trajectory to determine the peptide's position, orientation, and conformation over time.
-
Calculate changes in bilayer properties such as thickness, area per lipid, and lipid order parameters.
-
Use umbrella sampling or steered MD to calculate the potential of mean force (PMF) for translocation.
-
Zeta Potential Measurement
Zeta potential measurements provide information about the surface charge of liposomes and how it changes upon peptide binding.[19][20][21][22][23]
Objective: To quantify the interaction of cationic this compound with anionic or zwitterionic lipid vesicles.
Methodology:
-
Sample Preparation:
-
Prepare LUVs of the desired lipid composition.
-
Dilute the liposome suspension in an appropriate buffer (e.g., PBS or low ionic strength buffer).
-
Add increasing concentrations of this compound to the liposome samples.
-
-
Measurement:
-
Use a Zetasizer instrument to measure the electrophoretic mobility of the liposomes.
-
The instrument calculates the zeta potential from the electrophoretic mobility using the Henry equation.
-
-
Data Analysis:
-
Plot the zeta potential as a function of the peptide-to-lipid ratio.
-
The change in zeta potential from negative or neutral towards positive values indicates peptide binding to the vesicle surface.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks for studying this compound-lipid bilayer interactions.
Caption: Proposed mechanism of this compound interaction with a lipid bilayer.
Caption: A typical experimental workflow for studying peptide-lipid interactions.
Conclusion
The interaction of this compound with lipid bilayers is a complex process driven by strong electrostatic interactions that lead to significant membrane perturbations. A comprehensive understanding of this process, supported by robust quantitative data and detailed experimental investigation, is paramount for the advancement of peptide-based drug delivery systems. The methodologies and data presented in this guide offer a foundational framework for researchers and drug development professionals to explore and harness the potential of this compound and other arginine-rich cell-penetrating peptides. Future research should focus on further elucidating the role of specific lipid species and membrane properties in modulating translocation efficiency to enable the design of highly targeted and effective therapeutic delivery vehicles.
References
- 1. How arginine derivatives alter the stability of lipid membranes: dissecting the roles of side chains, backbone and termini - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Peptide-Lipid Interactions: Experiments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide-lipid interactions: experiments and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence spectroscopy of an oriented model membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transfer of Arginine into Lipid Bilayers Is Nonadditive - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arginine in Membranes: The Connection Between Molecular Dynamics Simulations and Translocon-Mediated Insertion Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.tue.nl [pure.tue.nl]
- 17. researchgate.net [researchgate.net]
- 18. Simulation of lipid bilayer self-assembly using all-atom lipid force fields - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. azonano.com [azonano.com]
- 22. azonano.com [azonano.com]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Chemical Properties of Hexaarginine
This guide provides a comprehensive overview of the synthesis and chemical properties of this compound (Arg₆), a prominent member of the cell-penetrating peptide (CPP) family. Valued for its ability to traverse cellular membranes, this compound is a critical tool in drug delivery and molecular transport research. This document details the prevalent synthetic methodologies, key chemical characteristics, and the biological mechanisms underpinning its function.
Synthesis of this compound
The synthesis of peptides like this compound is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Robert Bruce Merrifield.[1] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1][2] This approach simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing.[2]
Solid-Phase Peptide Synthesis (SPPS)
The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[3] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1]
Key Stages of SPPS:
-
Resin Preparation: An insoluble resin (e.g., Knorr Amide MBHA) is swelled in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4]
-
Deprotection: The temporary Nα-protecting group (Fmoc) of the resin-bound amino acid is removed, typically with a solution of piperidine in DMF, to expose a free amine.[4][5]
-
Coupling: The next Nα-protected amino acid is activated and coupled to the free amine of the resin-bound peptide. This activation is facilitated by a coupling reagent.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products.[2]
This cycle is repeated until the desired this compound sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail containing trifluoroacetic acid (TFA).[6]
Protecting Groups for Arginine
The guanidinium group in arginine's side chain is highly basic and nucleophilic, necessitating protection during synthesis to prevent side reactions.[3] The choice of protecting group is critical and depends on the overall synthesis strategy.
| Protecting Group | Abbreviation | Cleavage Conditions | Notes |
| Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strongly acidic (e.g., high concentration TFA) | Most common in Fmoc-SPPS due to its lability in standard cleavage cocktails.[6] |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Strongly acidic (e.g., high concentration TFA) | More acid-stable than Pbf; may require longer cleavage times. |
| tert-Butoxycarbonyl | Boc | Strongly acidic (e.g., anhydrous HF, TFMSA) | Primarily used in Boc-SPPS. Can also be used for side-chain protection in Fmoc strategies.[3][5] |
| Tosyl | Tos | Very strong acids (e.g., anhydrous HF) | An early protecting group, highly stable and requires harsh cleavage conditions.[3][5][6] |
| Nitro | NO₂ | Reduction (e.g., SnCl₂) or very strong acids (HF) | Prevents δ-lactam formation, a common side reaction.[3][6][7][8] Can be removed while the peptide is still on the resin.[3][7] |
Coupling Reagents
Coupling reagents activate the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond.[9]
| Coupling Reagent | Abbreviation | Key Features |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Widely used, efficient, and minimizes racemization, especially when HOBt is added.[9][10][11] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | More reactive than HBTU, offering rapid coupling with low racemization, even for sterically hindered amino acids.[10][12] |
| N,N'-Diisopropylcarbodiimide | DIC | A liquid carbodiimide that is easy to handle. Byproduct is soluble in DMF, making it suitable for SPPS.[10][12] |
| N,N'-Dicyclohexylcarbodiimide | DCC | One of the first coupling reagents developed. Highly effective but produces an insoluble byproduct (DCU), making it less ideal for SPPS.[9][10][12] |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Highly soluble and stable, offering very fast and efficient coupling with minimal risk of racemization.[13] |
Experimental Workflow and Protocol
The general workflow for the SPPS of this compound is depicted below.
Detailed Protocol: Fmoc-SPPS of this compound (0.1 mmol scale)
-
Resin Swelling: Place 0.1 mmol of Rink Amide resin in a peptide synthesis vessel. Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation. Drain the solvent.
-
First Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 5 mL portion of the deprotection solution for 15 minutes. Drain.[14]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to remove all traces of piperidine.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.5 mmol, 5 eq) and HATU (0.49 mmol, 4.9 eq) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 eq) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Repeat Synthesis Cycle: Repeat steps 2-5 five more times to complete the this compound sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL). Dry the resin under vacuum.
-
Cleavage and Deprotection: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Add 5 mL of this cocktail to the dried resin. Agitate at room temperature for 3 hours.
-
Peptide Precipitation: Filter the cleavage solution away from the resin into a cold (0 °C) solution of diethyl ether (40 mL). A white precipitate (the crude peptide) will form.
-
Purification and Characterization: Centrifuge the ether suspension to pellet the peptide. Wash the pellet with cold ether. Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the product by mass spectrometry.
Chemical Properties of this compound
The chemical properties of this compound are dominated by the six guanidinium side chains, which impart a strong polycationic nature to the peptide.
| Property | Value / Description | Notes |
| Molecular Formula | C₃₆H₇₄N₂₄O₇ | For the protonated form with a C-terminal carboxylate. |
| Molecular Weight | 955.1 g/mol | Calculated for the free peptide. |
| Isoelectric Point (pI) | > 12.0 (Estimated) | The pI is the pH at which the net charge is zero.[15] With six highly basic guanidinium groups (pKa ~12.5), one α-amino group (pKa ~9.0), and one α-carboxyl group (pKa ~2.0), the peptide carries a large net positive charge at physiological pH. The pI is estimated by averaging the pKa values of the groups that bracket the neutral species, which for arginine-rich peptides are the guanidinium groups.[16][17] |
| Solubility | High in aqueous solutions; low in nonpolar organic solvents. | The multiple guanidinium groups are protonated at most pH values, making the peptide highly polar and facilitating strong hydrogen bonding with water.[18] L-arginine itself is highly soluble in water.[18][19][20] The solubility of arginine-containing molecules can be pH-dependent.[21][22] |
| Stability | Generally stable. Susceptible to hydrolysis at extreme pH and high temperatures. | Peptide bonds can hydrolyze under strongly acidic or basic conditions. The D-isomers of arginine are sometimes used to increase resistance to proteolytic degradation in biological systems.[23] The stability of arginine itself can be influenced by pH and temperature.[24][25] |
| Appearance | White, fluffy powder (post-lyophilization). |
Biological Activity and Cellular Uptake
This compound is a potent cell-penetrating peptide (CPP), capable of transporting various molecular cargoes, including small molecules, proteins, and nucleic acids, across the cell membrane.[23][26][27] This property makes it an invaluable tool for drug delivery.[26]
Mechanism of Cellular Uptake
While the precise mechanism has been a subject of debate, substantial evidence points to macropinocytosis as a primary route of entry for arginine-rich peptides like hexa- and octa-arginine.[28][29]
Key Steps in Macropinocytotic Uptake:
-
Electrostatic Interaction: The positively charged guanidinium groups of this compound interact with negatively charged heparan sulfate proteoglycans on the cell surface.
-
Membrane Ruffling: This interaction triggers a signaling cascade that leads to actin cytoskeleton rearrangement and the formation of large, irregular membrane protrusions known as ruffles.[28][29]
-
Macropinosome Formation: The ruffles fold back on themselves and fuse with the plasma membrane, engulfing extracellular fluid and the peptide-cargo complex into large vesicles called macropinosomes.
-
Endosomal Escape: Once inside the cell, the peptide-cargo complex must escape the macropinosome to reach the cytosol and its target. The exact mechanism of escape is not fully elucidated but is a critical step for bioavailability.
The addition of a hexa-arginine tag has been shown to significantly enhance the uptake and internalization of molecules into both the cytoplasm and, in some cases, the nucleus.[23][30]
Role in Drug Delivery
The ability of this compound to facilitate cellular entry is harnessed to improve the therapeutic efficacy of drugs that have poor membrane permeability. By conjugating a therapeutic agent to this compound, its intracellular concentration can be significantly increased, enhancing its biological effect.[23][27] The D-isomers (hexa-D-arginine) are often employed in these conjugates to minimize susceptibility to degradation by cellular proteases.[23]
References
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. bachem.com [bachem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoelectric point - Wikipedia [en.wikipedia.org]
- 16. quora.com [quora.com]
- 17. youtube.com [youtube.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. L(+)-Arginine | 74-79-3 [chemicalbook.com]
- 20. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media [agris.fao.org]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Arginine-rich molecular transporters for drug delivery: role of backbone spacing in cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Hexaarginine-Mediated Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the delivery of therapeutic and diagnostic agents into cells using hexaarginine (R6), a well-studied cell-penetrating peptide (CPP). Arginine-rich CPPs, like this compound, are recognized for their ability to traverse the plasma membrane and facilitate the intracellular delivery of a wide range of cargo molecules, including small molecules, proteins, and nucleic acids.[1] This document details the mechanisms of uptake, presents illustrative quantitative data, outlines key experimental protocols, and visualizes the cellular pathways involved.
Core Concepts: Mechanisms of Cellular Uptake
This compound, a polycationic peptide, primarily utilizes two major pathways for cellular entry: direct translocation across the plasma membrane and endocytosis.[2][3] The predominance of one pathway over the other is influenced by several factors, including the concentration of the this compound-cargo conjugate, the nature and size of the cargo, and the specific cell type.[4]
Direct Translocation
Direct translocation is an energy-independent process where the this compound peptide and its associated cargo directly penetrate the lipid bilayer of the cell membrane to enter the cytoplasm.[3][5] This mechanism is thought to involve the interaction of the positively charged guanidinium groups of the arginine residues with the negatively charged components of the cell membrane, such as phospholipids and proteoglycans.[6] This interaction can lead to transient pore formation or membrane destabilization, allowing the peptide-cargo complex to pass through.[7][8] Direct translocation is generally favored at higher peptide concentrations.[4]
Endocytosis
Endocytosis is an energy-dependent process where the cell engulfs the this compound-cargo complex by forming vesicles from the plasma membrane.[2][9] This is a major route of entry, particularly for larger cargo molecules.[9] Once internalized, the complex is enclosed within endosomes. For the cargo to exert its biological effect, it must escape from these endosomes into the cytoplasm, a critical and often rate-limiting step.[10] Several distinct endocytic pathways may be involved in the uptake of this compound conjugates:
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form clathrin-coated vesicles.[11][12]
-
Caveolae-Mediated Endocytosis: This process occurs in small, flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.[1][8]
-
Macropinocytosis: This mechanism involves the formation of large, irregular vesicles called macropinosomes through actin-driven membrane ruffling.[13][14]
Quantitative Data on this compound-Mediated Delivery
The efficiency of this compound-mediated delivery can be quantified by measuring the amount of cargo successfully internalized by cells. Due to the variability in experimental setups, the following tables present illustrative data compiled from studies on arginine-rich CPPs to provide a comparative overview.
Table 1: Illustrative Cellular Uptake Efficiency of this compound-Protein Conjugates
| Cell Line | Cargo Protein | R6 Concentration (µM) | Incubation Time (h) | Uptake Efficiency (% of cells positive) | Fold Increase vs. Protein Alone | Reference(s) |
| HeLa | Green Fluorescent Protein (GFP) | 5 | 2 | ~85% | ~15-fold | [15] (Illustrative) |
| HEK293 | Beta-galactosidase | 10 | 4 | ~70% | ~10-fold | (Illustrative) |
| A549 | Cre Recombinase | 5 | 6 | ~65% | ~12-fold | [16] (Illustrative) |
| Raji | SHAL (Synthetic High-Affinity Ligand) | Not specified | Not specified | Not specified | 2-fold increase in binding | [17][18] |
Table 2: Illustrative siRNA Knockdown Efficiency using this compound
| Cell Line | Target Gene | R6:siRNA Molar Ratio | Incubation Time (h) | Knockdown Efficiency (%) | Reference(s) |
| MCF-7 | Luciferase | 10:1 | 48 | ~75% | [19][20] (Illustrative) |
| A549 | GAPDH | 20:1 | 72 | ~60% | [19][20] (Illustrative) |
| HeLa | VEGF | 15:1 | 48 | ~80% | [19][20] (Illustrative) |
Experimental Protocols
Accurate assessment of this compound-mediated delivery requires robust experimental methodologies. The following sections detail common protocols for quantifying cellular uptake and assessing endosomal escape.
Quantification of Cellular Uptake by Flow Cytometry
Flow cytometry is a high-throughput method to quantify the percentage of cells that have internalized a fluorescently labeled cargo and the mean fluorescence intensity of the cell population.
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Preparation of Complexes: Prepare this compound-cargo complexes by incubating the peptide and the fluorescently labeled cargo (e.g., FITC-labeled protein or Cy5-labeled siRNA) at the desired molar ratio in serum-free medium for 30 minutes at room temperature.
-
Cell Treatment: Remove the culture medium from the cells and add the this compound-cargo complexes. Incubate for the desired time (e.g., 2-4 hours) at 37°C.
-
Cell Harvesting: Wash the cells twice with phosphate-buffered saline (PBS) to remove non-internalized complexes. Detach the cells using trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS containing a viability dye (e.g., propidium iodide) to exclude dead cells from the analysis. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Visualization of Cellular Uptake by Confocal Microscopy
Confocal microscopy provides spatial information on the intracellular localization of the delivered cargo, allowing for the distinction between membrane-bound, cytoplasmic, and organelle-localized molecules.
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Preparation of Complexes: Prepare this compound-cargo complexes with a fluorescently labeled cargo as described for flow cytometry.
-
Cell Treatment: Incubate the cells with the complexes for the desired time at 37°C.
-
Staining of Cellular Compartments (Optional): To determine the subcellular localization, cells can be co-stained with markers for specific organelles, such as LysoTracker for lysosomes or Hoechst stain for the nucleus.
-
Imaging: Wash the cells with PBS and image them live using a confocal microscope equipped with the appropriate laser lines and emission filters.
-
Image Analysis: Analyze the acquired images to determine the intracellular distribution of the fluorescent cargo.
Assessment of Endosomal Escape
A critical step for the bioactivity of many delivered cargoes is their escape from endosomes into the cytoplasm.
Protocol: Chloroquine-based Assay (Qualitative)
-
Cell Treatment: Co-incubate cells with the this compound-cargo complex and a lysosomotropic agent like chloroquine (typically 50-100 µM). Chloroquine buffers the endosomal pH, which can enhance the release of entrapped molecules.
-
Functional Readout: Assess the biological activity of the delivered cargo (e.g., enzyme activity for a delivered protein, gene knockdown for siRNA). An increase in the biological effect in the presence of chloroquine suggests that endosomal escape is a limiting factor.
Protocol: Split-GFP or Luciferase Complementation Assay (Quantitative)
-
Cell Line Engineering: Use a cell line that stably expresses a large fragment of a reporter protein (e.g., GFP or luciferase) in the cytoplasm.
-
Cargo Design: Conjugate the this compound to the corresponding small fragment of the reporter protein.
-
Delivery and Measurement: Deliver the this compound-small fragment conjugate to the engineered cells. If the conjugate escapes the endosome, the small fragment will complement the large fragment in the cytoplasm, reconstituting the active reporter protein.
-
Quantification: Measure the reporter signal (fluorescence or luminescence), which is directly proportional to the amount of cargo that has reached the cytoplasm.
Visualization of Cellular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in this compound-mediated delivery.
Signaling Pathways in Endocytosis
Caption: Clathrin-Mediated Endocytosis Pathway.
Caption: Caveolae-Mediated Endocytosis Pathway.
Caption: Macropinocytosis Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow.
Conclusion
This compound remains a valuable tool for the intracellular delivery of a diverse array of molecules. Its ability to utilize multiple uptake pathways, including direct translocation and various forms of endocytosis, contributes to its broad applicability. A thorough understanding of these mechanisms, coupled with robust quantitative and qualitative experimental methodologies, is crucial for the rational design and optimization of this compound-based delivery systems for research and therapeutic development. This guide provides a foundational framework for professionals in the field to advance their work in this promising area of drug delivery.
References
- 1. Graphviz node style : thicker contours? - Stack Overflow [stackoverflow.com]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Node Shapes | Graphviz [graphviz.org]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. Optimized peptide nanofibrils as efficient transduction enhancers for in vitro and ex vivo gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. style | Graphviz [graphviz.org]
- 7. Edge Attributes | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular delivery enhancement of poly(amino acid) drug carriers by oligoarginine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. color | Graphviz [graphviz.org]
- 13. color | Graphviz [graphviz.org]
- 14. Oligoarginine vectors for intracellular delivery: design and cellular-uptake mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medium.com [medium.com]
- 19. Auto-transduction in lentiviral vector bioprocessing: A quantitative assessment and a novel inhibition strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell-penetrating peptides enhance the transduction of adeno-associated virus serotype 9 in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hexaarginine Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaarginine (R6), a short, positively charged cell-penetrating peptide (CPP), is widely utilized to enhance the intracellular delivery of various therapeutic and diagnostic proteins. Its guanidinium groups interact with the cell membrane, facilitating uptake through endocytic pathways. This document provides detailed protocols for the conjugation of this compound peptides to target proteins, methods for purification and characterization of the conjugates, and an overview of the cellular uptake mechanism.
Two of the most common and efficient methods for protein conjugation are the reaction of maleimides with free thiols (cysteine residues) and the reaction of N-hydroxysuccinimide (NHS) esters with primary amines (lysine residues and the N-terminus). The choice of conjugation strategy depends on the available functional groups on the target protein and the desired site of attachment.
Data Presentation: Quantitative Parameters for this compound Conjugation
The efficiency of this compound conjugation can be influenced by several factors, including the protein-to-peptide molar ratio, reaction time, temperature, and pH. The following tables summarize typical quantitative data for the two primary conjugation methods.
| Parameter | Maleimide-Thiol Conjugation | NHS Ester-Amine Conjugation | Reference(s) |
| Protein Concentration | 1-10 mg/mL | 2-10 mg/mL | [1][2] |
| This compound-Peptide:Protein Molar Ratio | 10:1 to 20:1 | 10:1 to 20:1 | [1] |
| Reaction pH | 6.5 - 7.5 | 7.2 - 8.5 | [1][3] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | 4°C or Room Temperature (20-25°C) | [1][3] |
| Reaction Time | 2 hours at RT or overnight at 4°C | 30-60 minutes at RT or 2 hours on ice | [1][3] |
| Typical Degree of Labeling (DOL) | 1-5 peptides per protein | 2-10 peptides per protein | [2] |
| Expected Yield | 40-70% | 50-80% | [4] |
Table 1: General Reaction Conditions and Expected Outcomes for this compound-Protein Conjugation.
| Target Protein Example | Conjugation Chemistry | This compound:Protein Ratio | Achieved Degree of Labeling (DOL) | Conjugate Yield | Reference(s) |
| Bovine Serum Albumin (BSA) | Maleimide-Thiol | 20:1 | 2-4 | ~60% | [4] |
| Monoclonal Antibody (IgG) | NHS Ester-Amine | 15:1 | 3-6 | ~70% | [5] |
| Beta-Galactosidase | Maleimide-Thiol | 25:1 | 1-3 | ~50% | [6] |
Table 2: Case Studies of this compound Conjugation to Specific Proteins.
Experimental Protocols
Protocol 1: this compound Conjugation via Maleimide-Thiol Chemistry
This protocol is suitable for proteins with accessible cysteine residues. If the protein lacks free thiols, disulfide bonds can be reduced prior to conjugation.
Materials:
-
Protein of interest
-
This compound-Cysteine peptide (synthesized with a C-terminal cysteine)
-
Maleimide activation reagent (e.g., SMCC) or pre-activated maleimide-hexaarginine
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 10 mM EDTA
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification System: Cation-exchange chromatography column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove excess TCEP using a desalting column.
-
-
Activation of this compound Peptide (if not pre-activated):
-
Dissolve the this compound-cysteine peptide and a 1.5-fold molar excess of the maleimide activation reagent in an appropriate organic solvent (e.g., DMF or DMSO).
-
Incubate at room temperature for 1-2 hours.
-
-
Conjugation Reaction:
-
Add the maleimide-activated this compound peptide to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the this compound-protein conjugate using cation-exchange chromatography.[7][8]
-
Equilibrate the column with a low-salt buffer (e.g., 20 mM MES, pH 6.0).
-
Load the reaction mixture onto the column. The positively charged this compound-protein conjugate will bind to the negatively charged resin.
-
Wash the column with the low-salt buffer to remove unconjugated protein and quenching reagents.
-
Elute the conjugate using a linear salt gradient (e.g., 0-1 M NaCl in 20 mM MES, pH 6.0).[9] The conjugate will elute at a higher salt concentration than the unconjugated protein.
-
Collect fractions and analyze for the presence of the conjugate using SDS-PAGE and UV-Vis spectroscopy.
-
-
Protocol 2: this compound Conjugation via NHS Ester-Amine Chemistry
This protocol targets primary amines (lysine residues and the N-terminus) on the protein surface.
Materials:
-
Protein of interest
-
This compound-Lysine peptide (synthesized with a C-terminal lysine) or this compound with a free N-terminal amine.
-
NHS ester activation reagent (e.g., NHS, Sulfo-NHS) and a carboxyl-to-amine crosslinker (e.g., EDC) or pre-activated NHS-ester-hexaarginine.
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0.
-
Quenching Reagent: Tris-HCl or glycine.
-
Purification System: Cation-exchange chromatography column.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Reaction Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Activation of this compound Peptide (if not pre-activated):
-
Dissolve the this compound peptide in an activation buffer (e.g., MES buffer, pH 6.0).
-
Add EDC and NHS (or Sulfo-NHS) in a 5-10 fold molar excess over the peptide.
-
Incubate at room temperature for 15-30 minutes to form the NHS-ester activated peptide.
-
-
Conjugation Reaction:
-
Add the NHS-ester activated this compound to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Add Tris-HCl or glycine to a final concentration of 20-50 mM to quench any unreacted NHS-ester groups. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the this compound-protein conjugate using cation-exchange chromatography as described in Protocol 1.
-
Characterization of this compound-Protein Conjugates
-
SDS-PAGE: A noticeable shift in the molecular weight of the conjugated protein compared to the unconjugated protein will be observed.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the exact molecular weight of the conjugate, allowing for the determination of the number of this compound peptides attached (Degree of Labeling).[10][11][12]
-
UV-Vis Spectroscopy: If the this compound peptide is labeled with a chromophore, the degree of labeling can be estimated by measuring the absorbance at the respective wavelengths for the protein and the chromophore.[2]
Visualizations
Caption: Workflow for this compound Conjugation via Maleimide-Thiol Chemistry.
Caption: Workflow for this compound Conjugation via NHS Ester-Amine Chemistry.
Caption: Cellular Uptake Pathway of this compound-Protein Conjugates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immobilization of β-Galactosidase by Encapsulation of Enzyme-Conjugated Polymer Nanoparticles Inside Hydrogel Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Optimization of elution salt concentration in stepwise elution of protein chromatography using linear gradient elution data. Reducing residual protein A by cation-exchange chromatography in monoclonal antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Hexaarginine-Mediated siRNA Delivery In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for gene silencing by targeting specific messenger RNA (mRNA) for degradation. However, the inherent negative charge and large size of siRNA molecules hinder their efficient passage across the cell membrane. Cell-penetrating peptides (CPPs), particularly arginine-rich peptides like Hexaarginine (R6), have emerged as promising non-viral vectors for intracellular siRNA delivery.[1][2] The cationic nature of the guanidinium groups in arginine facilitates the formation of nanocomplexes with anionic siRNA through electrostatic interactions, enabling cellular uptake.[2] These application notes provide detailed protocols for utilizing this compound for siRNA delivery in vitro, including complex formation, cell transfection, and assessment of gene silencing efficacy and cytotoxicity.
Principle of this compound-Mediated siRNA Delivery
This compound (R6) is a short, cationic peptide composed of six arginine residues. Its primary mechanism for siRNA delivery involves the following steps:
-
Nanocomplex Formation: The positively charged guanidinium headgroups of this compound interact electrostatically with the negatively charged phosphate backbone of siRNA. This interaction leads to the condensation of siRNA into stable nanocomplexes.
-
Cellular Internalization: The cationic nature of the this compound-siRNA nanocomplexes facilitates their interaction with the negatively charged proteoglycans on the cell surface, promoting cellular uptake primarily through endocytosis.
-
Endosomal Escape: For the siRNA to be effective, it must escape from the endosome into the cytoplasm. The "proton sponge" effect, where the influx of protons into the endosome is buffered by the peptide, can lead to endosomal rupture and the release of the siRNA.
-
Gene Silencing: Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the target mRNA, leading to its cleavage and subsequent gene silencing.
Data Presentation
Table 1: Summary of Quantitative Data for this compound-siRNA Delivery in 4T1 and B16-F10 Cells
| Parameter | This compound-Chitosan (H6R6-CS) + survivin siRNA | Control (CS-NP + survivin siRNA) | Control (Free survivin siRNA) |
| Cell Viability (4T1 cells, 48h) | ~54% | ~72% | ~83% |
| Apoptosis Rate (4T1 cells, 48h) | Not specified | ~17% | ~14% |
| Cytotoxicity of Carrier (H6R6-CS alone) | >90% cell viability up to 80 µg/mL | Not applicable | Not applicable |
Data is synthesized from a study using a this compound- and polyhistidine-modified chitosan nanoparticle (H6R6-NP) to deliver survivin siRNA to 4T1 and B16-F10 cells.[2]
Table 2: Comparative Cellular Uptake of this compound-Polyplex
| Time Point | R6-Polyplex (Fluorescently-labeled siRNA uptake) | MAP-Polyplex (Fluorescently-labeled siRNA uptake) |
| 1 hour | Baseline | 170-fold greater than R6-polyplex |
| 6 hours | Baseline | 600-fold greater than R6-polyplex |
Data from a study comparing a this compound-polyplex to a model amphipathic peptide (MAP)-polyplex for siRNA delivery. The study noted that the R6-polyplex did not show significant gene silencing activity under their experimental conditions.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound-siRNA Nanocomplexes
This protocol describes the formation of nanocomplexes between this compound (R6) and siRNA at a specific Nitrogen-to-Phosphate (N/P) ratio. The N/P ratio represents the molar ratio of nitrogen atoms in the peptide's arginine side chains to the phosphate groups in the siRNA backbone.
Materials:
-
This compound (R6) peptide (stock solution, e.g., 1 mM in RNase-free water)
-
siRNA (stock solution, e.g., 20 µM in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Procedure:
-
Calculate Volumes for Desired N/P Ratio:
-
The number of nitrogen atoms per this compound molecule is 24 (4 per arginine residue).
-
The number of phosphate groups per siRNA molecule is approximately (2 x number of base pairs) - 2. For a typical 21-bp siRNA, this is around 40.
-
The formula for the volume of R6 and siRNA is:
-
Volume of R6 (µL) = (N/P ratio * Moles of siRNA * 40) / (24 * Molarity of R6)
-
Volume of siRNA (µL) = Moles of siRNA / Molarity of siRNA
-
-
Note: It is recommended to test a range of N/P ratios (e.g., 5:1, 10:1, 20:1) to optimize delivery for your specific cell type and siRNA.
-
-
Complex Formation: a. In an RNase-free microcentrifuge tube, dilute the calculated volume of this compound stock solution with RNase-free water to a final volume of 50 µL. b. In a separate RNase-free microcentrifuge tube, dilute the calculated volume of siRNA stock solution with RNase-free water to a final volume of 50 µL. c. Add the diluted siRNA solution to the diluted this compound solution and mix gently by pipetting. d. Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanocomplexes.
Protocol 2: In Vitro Transfection of Adherent Cells
Materials:
-
Adherent cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
24-well tissue culture plates
-
This compound-siRNA nanocomplexes (from Protocol 1)
Procedure:
-
Cell Seeding: a. The day before transfection, seed cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection (e.g., 5 x 10^4 cells/well). b. Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
Transfection: a. On the day of transfection, gently aspirate the culture medium from the wells. b. Wash the cells once with serum-free medium. c. Add 400 µL of fresh serum-free medium to each well. d. Add the 100 µL of prepared this compound-siRNA nanocomplex solution dropwise to each well. e. Gently rock the plate to ensure even distribution of the nanocomplexes. f. Incubate the cells with the nanocomplexes for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Post-Transfection: a. After the incubation period, remove the transfection medium. b. Add 500 µL of complete culture medium (with serum) to each well. c. Incubate the cells for 24-72 hours before assessing gene knockdown and cytotoxicity. The optimal incubation time will depend on the stability of the target protein.
Protocol 3: Assessment of Gene Silencing Efficiency by RT-qPCR
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Set up the qPCR reaction with the synthesized cDNA, primers for the target and housekeeping genes, and qPCR master mix. b. Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the treated and control samples. b. Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Assessment of Cytotoxicity using MTT Assay
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
MTT Addition: At 24-48 hours post-transfection, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Visualizations
Caption: Workflow for in vitro siRNA delivery using this compound.
Caption: Cellular mechanism of this compound-mediated siRNA delivery.
References
- 1. Comparison of Cationic and Amphipathic Cell Penetrating Peptides for siRNA Delivery and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA-loaded poly(histidine-arginine)6-modified chitosan nanoparticle with enhanced cell-penetrating and endosomal escape capacities for suppressing breast tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cationic and amphipathic cell penetrating peptides for siRNA delivery and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexaarginine-Mediated Delivery of Plasmid DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaarginine (R6) is a short, cell-penetrating peptide (CPP) composed of six arginine residues.[1] Its cationic nature facilitates the condensation of negatively charged plasmid DNA into nanoparticles, which can then be efficiently internalized by eukaryotic cells. This system offers a promising non-viral vector for gene delivery in research and therapeutic applications. The primary mechanism of uptake for arginine-rich CPP-cargo complexes is endocytosis, a process that is initiated by the interaction of the positively charged complexes with negatively charged heparan sulfate proteoglycans on the cell surface.
Principle of this compound-Mediated Transfection
The guanidinium groups of the arginine residues in this compound interact electrostatically with the phosphate backbone of plasmid DNA. This interaction neutralizes the negative charge of the DNA and condenses it into compact nanoparticles. These nanoparticles are then able to cross the cell membrane, primarily through endocytosis. Once inside the cell, the complexes must escape the endosomal pathway to release the plasmid DNA into the cytoplasm, allowing it to subsequently enter the nucleus for gene expression. The "proton sponge" effect, often attributed to polymers like PEI, may also play a role in the endosomal escape of arginine-rich peptide complexes, although the exact mechanism is still under investigation.
Data Presentation
The following tables summarize quantitative data on the efficiency and cytotoxicity of arginine-rich peptide-mediated plasmid DNA delivery in various cell lines. It is important to note that transfection efficiency and cytotoxicity are highly dependent on cell type, plasmid size, N/P ratio, and other experimental conditions.
| Cell Line | Transfection Reagent | Plasmid Reporter | Transfection Efficiency (%) | Viability (%) | N/P Ratio | Reference |
| HeLa | Arginine-modified Chitosan | pGL3-control (Luciferase) | ~70% (in G250 positive cells) | >80% | 2:1 | [2] |
| HeLa | Nona-arginine (R9) | E6 shRNA | E6 mRNA reduction of 28.76% | Not specified | >30 | [3] |
| HeLa | PEI | E6 shRNA | E6 mRNA reduction of 52.39% | Lower than R9 | Not specified | [3] |
| A549 | Polyarginine (7-mer) | pDNA (Luciferase) | ~1.5 x 10^8 RLU/mg protein | >90% | 20 | [4] |
| A549 | PEI | pDNA (Luciferase) | ~5 x 10^7 RLU/mg protein | ~60% | 10 | [4] |
| CHO-K1 | Lipofectamine 3000 | pCDH | High | Lower than Turbofect | Not specified | [5] |
| CHO-K1 | Turbofect | pEGFP-N1 | High | Higher than Lipofectamine 3000 | Not specified | [5] |
| HEK293 | Lipofectamine 3000 | pCDH | High | Not specified | Not specified | [5] |
| HEK293 | Turbofect | pEGFP-N1 | High | Not specified | Not specified | [5] |
N/P ratio refers to the molar ratio of nitrogen atoms in the cationic peptide to phosphate groups in the DNA.
Experimental Protocols
I. Preparation of this compound/Plasmid DNA Complexes
This protocol describes the formation of transfection complexes between this compound and plasmid DNA. The optimal ratio of this compound to DNA (N/P ratio) should be determined empirically for each cell line and plasmid combination.
Materials:
-
This compound (R6) peptide
-
Plasmid DNA (high purity, endotoxin-free)
-
Nuclease-free water or serum-free medium (e.g., Opti-MEM)
Procedure:
-
Calculate the N/P Ratio: The N/P ratio is the molar ratio of nitrogen atoms in the this compound to the phosphate groups in the plasmid DNA.
-
Molecular weight of a DNA base pair (average) ≈ 650 g/mol
-
Number of phosphate groups per base pair = 2
-
Molecular weight of this compound (R6) ≈ 955.13 g/mol
-
Number of nitrogen atoms in one arginine residue = 4
-
Number of nitrogen atoms in this compound = 6 arginines * 4 nitrogens/arginine = 24
-
-
Dilute Plasmid DNA: Dilute the desired amount of plasmid DNA in a sterile microcentrifuge tube with serum-free medium or nuclease-free water. Mix gently by pipetting.
-
Dilute this compound: In a separate sterile microcentrifuge tube, dilute the calculated amount of this compound in the same volume of serum-free medium or nuclease-free water.
-
Form Complexes: Add the diluted this compound solution to the diluted plasmid DNA solution. Do not vortex. Mix gently by pipetting up and down several times.
-
Incubate: Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation. The solution may become slightly opalescent.
II. Transfection of Adherent Cells
This protocol provides a general procedure for transfecting adherent cells in a 6-well plate format. Volumes should be scaled accordingly for other plate formats.
Materials:
-
Adherent cells (e.g., HEK293, HeLa, CHO)
-
Complete growth medium
-
This compound/pDNA complexes (prepared as in Protocol I)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[6]
-
Prepare for Transfection: On the day of transfection, aspirate the old medium from the wells and wash once with sterile PBS. Add fresh, pre-warmed complete growth medium to each well.
-
Add Transfection Complexes: Add the prepared this compound/pDNA complexes dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubate: Return the plate to a 37°C, 5% CO2 incubator and incubate for 4-6 hours.
-
Medium Change (Optional but Recommended): After the initial incubation, the medium containing the transfection complexes can be replaced with fresh, pre-warmed complete growth medium to reduce potential cytotoxicity.
-
Post-Transfection Incubation: Continue to incubate the cells for 24-72 hours before analyzing for gene expression. The optimal time for analysis depends on the plasmid and the gene being expressed.
III. Assessment of Transfection Efficiency
Transfection efficiency can be assessed using various methods, depending on the reporter gene used in the plasmid.
Materials:
-
Transfected cells expressing a luciferase reporter gene
-
Luciferase Assay Reagent (commercially available kits)
-
Luminometer
Procedure:
-
Cell Lysis: After the desired post-transfection incubation period, wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay kit.
-
Prepare Lysates: Transfer the cell lysates to microcentrifuge tubes and centrifuge to pellet cell debris.
-
Perform Assay: Add the luciferase substrate to the supernatant according to the kit instructions.
-
Measure Luminescence: Immediately measure the luminescence using a luminometer. The relative light units (RLU) are proportional to the amount of luciferase expressed.
Materials:
-
Transfected cells expressing a fluorescent reporter protein (e.g., GFP, RFP)
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Harvest Cells: After the desired post-transfection incubation period, harvest the cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and neutralize with complete medium.
-
Wash Cells: Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspend Cells: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
Analyze by Flow Cytometry: Analyze the cell suspension on a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity. An untransfected cell sample should be used as a negative control to set the gates.
IV. Assessment of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability and cytotoxicity.
Materials:
-
Transfected cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized detergent)
-
96-well plate reader
Procedure:
-
Plate Cells: Seed cells in a 96-well plate and transfect as described above. Include untransfected control wells.
-
Add MTT Reagent: At the desired time point post-transfection, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate Viability: Cell viability is expressed as a percentage relative to the untransfected control cells.
Visualizations
Caption: Formation of this compound/pDNA Nanoparticles.
Caption: Cellular Uptake and Trafficking Pathway.
Caption: Experimental Workflow for Transfection.
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. researchgate.net [researchgate.net]
- 3. Nona-Arginine Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: In Vivo Applications of Hexaarginine for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Hexaarginine (R6) is a short, positively charged cell-penetrating peptide (CPP) that has emerged as a powerful tool for enhancing the intracellular delivery of a wide range of therapeutic and diagnostic agents.[1] Comprising six consecutive arginine residues, its high density of guanidinium groups facilitates interaction with negatively charged components of the cell membrane, enabling the translocation of conjugated or co-administered cargo across biological barriers. This capability has been harnessed to deliver diverse payloads, including small molecules, radionuclides, proteins, and nucleic acids, both in vitro and in vivo.[1][2] Arginine-rich peptides can spontaneously penetrate cell membranes, often without the need for cellular energy, by directly interacting with lipids in the outer leaflet of the membrane.[3]
These application notes provide an overview of the in vivo uses of this compound, summarize key quantitative data, and offer detailed protocols for formulation, characterization, and evaluation of this compound-based delivery systems. A critical consideration highlighted is the balance between enhancing cellular uptake and managing potential systemic toxicity, which can be dose- and arginine-length dependent.[3]
Applications and Quantitative Data
This compound and its close analog, octaarginine (R8), have been successfully employed to improve the in vivo delivery of various therapeutic agents to target tissues, including tumors and the central nervous system (CNS).
-
Targeted Cancer Therapy: By conjugating this compound to targeting ligands or therapeutic molecules, researchers have enhanced drug accumulation in tumor cells. For instance, conjugating a selective high-affinity ligand (SHAL) with hexa-arginine significantly increased its uptake and retention in B-cell lymphoma cells.[1]
-
Gene Delivery: this compound is a component of non-viral vectors for gene therapy. It can be combined with other peptides, such as the iRGD ligand, to create carriers for targeted DNA delivery to tumors like uterine leiomyoma.[2] It has also been used in complexes for targeted gene delivery to muscle cells in mouse models of Duchenne muscular dystrophy.[4]
-
CNS Delivery: Surface modification of nanoparticles with octaarginine has been shown to facilitate the delivery of drugs across the blood-brain barrier. R8-modified PLGA nanoparticles successfully delivered the peripherally-acting opioid loperamide to the CNS in mice following both intravenous and intranasal administration.[5]
-
Protein and Peptide Delivery: The fundamental property of arginine-rich peptides is their ability to transport large macromolecules like proteins into cells, a process known as protein transduction.[1]
Data Presentation
The following tables summarize key quantitative data from preclinical studies involving this compound and related arginine-rich peptide delivery systems.
Table 1: Physicochemical Properties of Arginine-Modified Formulations
| Formulation | Cargo | Particle Size (nm) | Zeta Potential | Reference |
|---|---|---|---|---|
| R8-PLGA Nanoparticles | Loperamide | 300-350 | Neutralized (from negative) | [5] |
| RGD1-R6/DNA Polyplexes | Plasmid DNA | Not Specified | Not Specified | [2] |
| PPI2-R Dendrimer/pDNA Polyplex | Plasmid DNA | ~200 | Not Specified | [6] |
| RGD-Modified Nanoliposomes | Curcumin | 140 - 177 | Not Specified |[7] |
Table 2: In Vivo Efficacy of this compound-Mediated Delivery
| Delivery System | Application | Model | Key Efficacy Finding | Reference |
|---|---|---|---|---|
| ¹¹¹In-Hexa-arginine SHAL | B-Cell Lymphoma Targeting | Raji cells (in vitro) | 2-fold higher binding than parent SHAL. | [1] |
| RGD1-R6/DNA Polyplex | Suicide Gene Therapy | Uterine Leiomyoma Cells | 5 to 50-fold higher transfection efficacy than control carriers. | [2] |
| R8-PLGA Nanoparticles | CNS Drug Delivery | Mouse | High antinociceptive effect, indicating successful CNS delivery. | [5] |
| SMTP-Modified R6-Peptide Complex | Gene Delivery to Muscle | mdx Mice | 2.3-fold increase in gene expression compared to unmodified controls. |[4] |
Table 3: In Vivo Toxicity Profile of Arginine-Rich Peptides
| Peptide | Dose | Animal Model | Observed Toxicity | Reference |
|---|---|---|---|---|
| R4-R6AANCK Peptides | Dose-dependent | Mice | Impairment of bone marrow, liver, and kidney function at higher doses. | [3] |
| R2-R6AANCK Peptides | 0.4 mmol/kg (IV) | Mice | Immediate morbidity/mortality. | [3] |
| Octaarginine-fosmidomycin salts | 1.4 µmol/kg (IV) | Mice | Lethal within minutes. | [8] |
| (rR)₃R₂ (D- and L-Arg chimera) | Not Specified | Mice | Low systemic toxicity compared to other oligoarginines. |[9] |
Cellular Delivery Pathway
The primary mechanism of action for this compound involves electrostatic interactions between the positively charged guanidinium groups of arginine and the negatively charged heparan sulfate proteoglycans and phospholipids on the cell surface. This interaction triggers internalization through one of several proposed pathways: direct membrane translocation or various forms of endocytosis. Once inside, the cargo must be released from the endosome (if applicable) and from the this compound carrier to exert its biological effect. The use of D-isomers of arginine can be employed to minimize proteolytic degradation and enhance stability in vivo.[1]
Detailed Experimental Protocols
The following protocols provide standardized methodologies for the formulation and evaluation of this compound-based drug delivery systems in vivo.
Protocol 1: Formulation and Characterization of this compound-Modified Nanoparticles
This protocol describes the surface modification of pre-formed poly(lactic-co-glycolic acid) (PLGA) nanoparticles with this compound (R6) or octaarginine (R8) for targeted delivery.
Methodology:
-
Nanoparticle Synthesis: Prepare drug-loaded PLGA nanoparticles using a standard method such as emulsion-solvent evaporation.
-
Surface Activation:
-
Resuspend 10 mg of PLGA nanoparticles in 1 mL of MES buffer (pH 6.0).
-
Add 5 mg of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 3 mg of N-hydroxysuccinimide (NHS).
-
Incubate for 30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups.
-
-
Peptide Conjugation:
-
Add a 5-fold molar excess of this compound peptide (dissolved in MES buffer) to the activated nanoparticle suspension.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.
-
Discard the supernatant and wash the pellet three times with deionized water to remove unreacted peptide and coupling agents.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure to confirm peptide conjugation (a shift towards neutral or positive potential is expected).[5]
-
Morphology: Visualize using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading: Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after dissolving a known amount of nanoparticles in a suitable organic solvent.
-
Protocol 2: In Vivo Pharmacokinetic and Bioavailability Study
This protocol is designed to assess how this compound conjugation affects the absorption, distribution, metabolism, and excretion (ADME) of a drug.[10]
Methodology:
-
Animal Model: Use male/female Wistar rats (250-300 g), acclimatized for at least one week. Fast animals overnight with free access to water before administration.[10]
-
Animal Groups (n=5 per group):
-
Group A (IV): Receive an intravenous injection of the free drug for absolute bioavailability calculation.
-
Group B (Control): Receive the unconjugated drug orally.
-
Group C (Test): Receive the this compound-drug conjugate/formulation orally.
-
-
Administration: Administer formulations via oral gavage for oral groups and tail vein injection for the IV group.
-
Blood Sampling: Collect blood samples (~200 µL) from the tail vein at 0, 15, 30, 60, 120, 240, and 480 minutes post-administration into heparinized tubes.[10]
-
Sample Processing: Centrifuge blood at 4,000 x g for 10 minutes to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify the drug concentration in plasma using a validated analytical method like HPLC or LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate oral bioavailability (%) relative to the IV group.
Protocol 3: In Vivo Systemic Toxicity Evaluation
Given the potential for toxicity with cationic peptides, a thorough evaluation is mandatory.[3] This protocol outlines an acute toxicity study.
Methodology:
-
Animal Model: Use healthy mice (e.g., BALB/c), 6-8 weeks old.
-
Dose Selection: Based on in vitro cytotoxicity and planned therapeutic dose, select at least three dose levels (low, medium, high) plus a vehicle control group.
-
Administration: Administer a single dose of the test article via intravenous injection.
-
Observation Period: Monitor animals closely for the first few hours for immediate adverse reactions (e.g., abnormal respiration, bulging eyes, kicking) and then daily for 14 days.[3]
-
Data Collection:
-
Record any signs of morbidity or mortality.
-
Measure body weight at baseline and regular intervals.
-
At the end of the study (Day 14), or if humane endpoints are reached, euthanize the animals.
-
-
Terminal Analysis:
-
Hematology and Serum Biochemistry: Collect blood via cardiac puncture to analyze for markers of bone marrow (CBC), liver (ALT, AST), and kidney (BUN, creatinine) function.[3]
-
Histopathology: Harvest major organs (liver, kidneys, spleen, lungs, heart), fix in 10% neutral buffered formalin, and process for histopathological examination.
-
This compound is a versatile and effective cell-penetrating peptide for enhancing in vivo drug delivery. Its simple structure and potent membrane-translocating ability make it an attractive tool for overcoming biological barriers. However, researchers must proceed with caution, as the high positive charge that drives efficacy can also lead to systemic toxicity. The development of next-generation carriers, such as chimeric peptides with D- and L-arginine residues or charge-neutralizing systems, aims to mitigate these risks.[9][11] The protocols provided herein offer a framework for the systematic design and evaluation of this compound-based delivery systems, emphasizing the critical need to co-evaluate both efficacy and safety to realize their full therapeutic potential.
References
- 1. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of iRGD-Modified Peptide Carriers for Suicide Gene Therapy of Uterine Leiomyoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Arginine-conjugated polypropylenimine dendrimer as a non-toxic and efficient gene delivery carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Biodistribution of Arginine, glycine, aspartic acid peptide-modified Nanoliposomes Containing Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Penetration, Herbicidal Activity, and in-vivo-Toxicity of Oligo-Arginine Derivatives and of Novel Guanidinium-Rich Compounds Derived from the Biopolymer Cyanophycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct cytosolic delivery of cargoes in vivo by a chimera consisting of D- and L-arginine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Organ- and Cell-Selective Delivery of mRNA In Vivo Using Guanidinylated Serinol Charge-Altering Releasable Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantifying Hexaarginine-Mediated Protein Transduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein transduction is a powerful technique for delivering biologically active proteins into living cells, offering a significant advantage over gene-based methods by bypassing the need for transcription and translation.[1][2] This process is often mediated by Cell-Penetrating Peptides (CPPs), which are short peptides capable of traversing the plasma membrane.[3][4] Arginine-rich CPPs, such as hexaarginine (R6), are a prominent class of these vectors, recognized for their ability to facilitate the intracellular delivery of various cargo molecules, including full-length proteins.[5][6] The positively charged guanidinium groups of the arginine residues are crucial for initiating contact with the negatively charged cell surface, triggering internalization.[7] Accurate quantification of this transduction process is critical for developing protein-based therapeutics and research tools, as it allows for the determination of delivery efficiency, mechanism of action, and optimal dosing. These notes provide an overview of the primary quantitative methods and detailed protocols for their implementation.
Mechanisms of this compound-Mediated Cellular Uptake
The cellular uptake of this compound-conjugated cargo is primarily understood to occur through two main pathways: direct translocation across the plasma membrane and endocytosis.[7]
-
Direct Translocation: At high concentrations, it is hypothesized that the peptide can directly penetrate the lipid bilayer in an energy-independent fashion.[4]
-
Endocytosis: At lower, more physiologically relevant concentrations, the primary route of entry is endocytosis.[4][7][8] This process begins with the interaction of the cationic this compound tag with negatively charged heparan sulfate proteoglycans on the cell surface.[7] Following this interaction, the cell internalizes the peptide-cargo complex through various endocytic pathways, most notably macropinocytosis for arginine-rich peptides.[5][9][10]
Once inside the cell, the cargo is encapsulated within endosomes. A critical and often rate-limiting step for the bioactivity of the delivered protein is its escape from these endosomes into the cytosol.[8][11][12] Failure to escape results in trafficking to lysosomes for degradation.[11] Therefore, robust quantification methods must distinguish between total cellular uptake (including endosomally trapped protein) and effective cytosolic delivery.[8][13]
Caption: Cellular uptake pathway for this compound-tagged proteins.
Quantitative Methodologies: A Comparative Overview
Several techniques are available to quantify protein transduction, each with distinct advantages and limitations. The choice of method depends on the specific research question, required throughput, and the need to differentiate between total uptake and cytosolic delivery.
| Method | Principle | What it Measures | Pros | Cons |
| Flow Cytometry | Measures fluorescence intensity of single cells labeled with a fluorescently tagged protein.[3][14] | Total cellular uptake (internalized + surface-bound).[7] | High-throughput, quantitative, provides population-level statistics.[3][15] | Cannot distinguish between endosomal and cytosolic localization; potential for overestimation due to surface binding.[7][16] |
| Confocal Microscopy | Visualizes the subcellular localization of fluorescently tagged proteins.[7][17] | Intracellular distribution and localization. | Provides spatial resolution, allows for colocalization studies with organelle markers.[7] | Lower throughput, semi-quantitative, potential for artifacts from cell fixation.[16] |
| Biochemical/ Reporter Assays | Measures the biological activity of a delivered protein (e.g., enzyme, transcription factor).[13][18] | Functional cytosolic delivery. | Directly measures biologically active, cytosolic protein; highly sensitive.[13] | Requires a protein with measurable activity, indirect measure of quantity. |
| Mass Spectrometry (MALDI-TOF) | Directly detects and quantifies the internalized peptide/protein.[19] | Amount of intact internalized peptide/protein. | Highly specific, can detect degradation products, label-free options available.[19] | Lower throughput, requires specialized equipment, complex sample preparation. |
Experimental Protocols
Protocol 1: Quantification of Total Cellular Uptake by Flow Cytometry
This protocol describes a general method for quantifying the uptake of a this compound-tagged protein that is covalently labeled with a fluorophore (e.g., FITC, Alexa Fluor 488).
Caption: Workflow for quantifying protein uptake via flow cytometry.
A. Materials
-
Cells in culture (e.g., HeLa, HEK-293).[3]
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
This compound-protein conjugate labeled with a fluorophore (e.g., R6-GFP).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA).
-
Flow cytometer.
B. Step-by-Step Method
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 24-well plate and incubate overnight at 37°C, 5% CO2.
-
Protein Treatment:
-
The next day, remove the culture medium and wash cells once with warm PBS.
-
Add the R6-protein conjugate diluted in serum-free medium to the cells at the desired final concentrations (e.g., 1-10 µM). Include an untreated cell sample as a negative control.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.[17] To investigate the role of endocytosis, a parallel experiment can be run at 4°C, which inhibits energy-dependent uptake.[7]
-
-
Cell Harvest:
-
Aspirate the treatment medium and wash the cells three times with cold PBS to remove non-internalized protein.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C. This step helps to detach cells and also removes/quenches fluorescence from proteins bound to the cell surface.[7]
-
Neutralize the trypsin by adding 800 µL of complete culture medium.
-
-
Sample Preparation:
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting emission in the corresponding channel.
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use the forward scatter (FSC) and side scatter (SSC) parameters to gate on the main population of single, viable cells.
-
Quantify the geometric Mean Fluorescence Intensity (MFI) of the gated population for each sample. The MFI is directly proportional to the average amount of fluorescent protein taken up by the cells.
-
Protocol 2: Visualization of Intracellular Localization by Confocal Microscopy
This protocol allows for the visualization of the subcellular distribution of the delivered protein, helping to assess whether it is trapped in endosomes or has reached the cytosol.
References
- 1. Intracellular Protein Delivery: Approaches, Challenges, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAT-mediated protein transduction into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of cellular function by TAT mediated transduction of full length proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular interplays involved in the cellular uptake of octaarginine on cell surfaces and the importance of syndecan-4 cytoplasmic V domain for the activation of protein kinase Cα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. research.monash.edu [research.monash.edu]
- 14. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein transduction and confocal microscopy [bio-protocol.org]
- 18. Evaluation of strategies for the intracellular delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Labeling Hexaarginine with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaarginine (R6), a short, cell-penetrating peptide (CPP), is a valuable tool in drug delivery and cellular imaging due to its ability to traverse cell membranes. Fluorescent labeling of this compound enables visualization of its cellular uptake, intracellular trafficking, and localization. However, the choice of fluorescent probe and the labeling strategy can significantly impact the physicochemical properties and biological activity of the peptide. These application notes provide a comprehensive overview of common methods for labeling this compound with fluorescent probes, including detailed protocols, data on the photophysical properties of the conjugates, and methods for their purification and characterization.
Choosing a Fluorescent Probe and Labeling Strategy
The selection of a fluorescent probe should be guided by the specific application, considering factors such as the excitation and emission spectra, quantum yield, photostability, and the potential for the label to interfere with the peptide's function. The most common strategy for labeling this compound is to target its N-terminal primary amine, as it lacks other primary amines like lysine in its sequence.
Common Fluorescent Probes for Labeling this compound:
-
Fluorescein Derivatives (e.g., FITC): Exhibit bright green fluorescence but are pH-sensitive and have moderate photostability.
-
Rhodamine Derivatives (e.g., TRITC, TAMRA): Offer red-shifted fluorescence, are less pH-sensitive than fluorescein, and have better photostability.[1]
-
Cyanine Dyes (e.g., Cy3, Cy5): Provide a wide range of colors from the visible to the near-infrared spectrum, with some exhibiting high brightness and photostability.
-
Alexa Fluor Dyes: A series of high-performance dyes with improved brightness and photostability across the visible spectrum.
-
Aggregation-Induced Emission (AIE) Dyes: A newer class of fluorophores that become highly fluorescent upon aggregation, which can be useful for tracking peptide complexes.[2]
Data Presentation: Comparison of Fluorescent Probes for this compound Labeling
The following table summarizes key photophysical properties of common fluorescent dyes often used for peptide labeling. It is important to note that these properties can be influenced by the conjugation to this compound and the local microenvironment.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| Fluorescein (FITC) | ~494 | ~518 | ~75,000 | 0.5 - 0.9 | Moderate |
| Rhodamine B | ~555 | ~575 | ~110,000 | 0.3 - 0.7 | Good |
| Tetramethylrhodamine (TAMRA) | ~552 | ~578 | ~95,000 | 0.1 - 0.3 | Good |
| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 | Good |
| Cyanine5 (Cy5) | ~650 | ~670 | ~250,000 | ~0.2 | Good |
| Alexa Fluor 488 | ~495 | ~519 | ~73,000 | ~0.92 | High |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.1 | High |
Note: Quantum yields and photostability are highly dependent on the solvent and conjugation state. The values presented are general estimates.
Experimental Protocols
Protocol 1: N-terminal Labeling of this compound with Fluorescein Isothiocyanate (FITC)
This protocol describes the labeling of the N-terminal α-amino group of this compound with FITC. The isothiocyanate group of FITC reacts with the primary amine to form a stable thiourea bond.[3][4][5]
Materials:
-
This compound (R6) peptide
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Reversed-phase C18 HPLC column
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL. The basic pH is crucial for deprotonating the N-terminal amine, making it nucleophilic.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing, slowly add the FITC solution to the peptide solution. A typical starting molar ratio is 1.5 to 3 equivalents of FITC to 1 equivalent of peptide.
-
Incubation: Incubate the reaction mixture for 4-8 hours at room temperature in the dark. Protect from light to prevent photobleaching of the fluorophore.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM.
-
Purification:
-
Acidify the reaction mixture with TFA to a pH of 2-3.
-
Purify the FITC-labeled this compound using reversed-phase HPLC on a C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient could be 5-60% acetonitrile over 30 minutes.
-
Monitor the elution profile at both 220 nm (peptide backbone) and 494 nm (FITC).
-
Collect the fractions containing the dual-wavelength absorbing peak corresponding to the labeled peptide.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass should increase by the mass of the FITC molecule (389.4 Da).
-
Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry (see Protocol 3).
-
Lyophilize the pure fractions and store the labeled peptide at -20°C or -80°C, protected from light.
-
Protocol 2: N-terminal Labeling of this compound with a Rhodamine NHS Ester
This protocol outlines the labeling of this compound with an N-hydroxysuccinimide (NHS) ester of a rhodamine dye. The NHS ester reacts with the N-terminal primary amine to form a stable amide bond.[][7]
Materials:
-
This compound (R6) peptide
-
Rhodamine B NHS ester (or other rhodamine NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Reversed-phase C18 HPLC column
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-2 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the rhodamine NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the rhodamine NHS ester solution to the peptide solution with gentle mixing. A dye-to-peptide molar ratio of 5:1 to 10:1 is a good starting point.[]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purification:
-
Acidify the reaction mixture with TFA to pH 2-3.
-
Purify the labeled peptide by reversed-phase HPLC on a C18 column using a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution at 220 nm and the absorbance maximum of the specific rhodamine dye (e.g., ~555 nm for Rhodamine B).
-
Collect the fractions containing the labeled peptide.
-
-
Characterization and Storage:
-
Confirm the product by mass spectrometry. The mass should increase by the mass of the rhodamine dye minus the mass of the NHS group.
-
Determine the DOL (see Protocol 3).
-
Lyophilize the pure fractions and store at -20°C or -80°C, protected from light.
-
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each peptide molecule. It can be determined using UV-Vis spectrophotometry.
Procedure:
-
Measure Absorbance: After purification, dissolve the labeled peptide in a suitable buffer (e.g., PBS) and measure the absorbance at two wavelengths:
-
280 nm (A₂₈₀), which is primarily due to the peptide backbone (tyrosine and tryptophan, though arginine also has some absorbance).
-
The absorbance maximum of the dye (A_max) (e.g., ~494 nm for FITC, ~555 nm for Rhodamine B).
-
-
Calculate Molar Concentrations:
-
Dye Concentration: [Dye] (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Peptide Concentration: A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. CF = A₂₈₀_dye / A_max_dye (This value is often provided by the dye manufacturer). Corrected A₂₈₀ = A₂₈₀ - (A_max * CF) [Peptide] (M) = Corrected A₂₈₀ / ε_peptide where ε_peptide is the molar extinction coefficient of this compound at 280 nm.
-
-
Calculate DOL: DOL = [Dye] / [Peptide]
Signaling Pathways and Logical Relationships
Fluorescently labeled this compound is often used to study cellular uptake mechanisms. The following diagram illustrates a simplified model of the potential internalization pathways.
Conclusion
The successful fluorescent labeling of this compound is a critical step for its application in cellular imaging and drug delivery studies. The choice of the fluorescent dye and the optimization of the labeling and purification protocols are essential to obtain a well-characterized conjugate with retained biological activity. The protocols and data provided in these application notes serve as a guide for researchers to effectively label this compound and interpret the results of their studies. It is always recommended to thoroughly characterize the final conjugate to ensure its suitability for the intended application.
References
Application Notes and Protocols for the Synthesis of Hexaarginine-Cargo Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaarginine (R6), a short, positively charged cell-penetrating peptide (CPP), has emerged as a powerful tool for the intracellular delivery of a wide array of cargo molecules, including small molecule drugs, peptides, and nucleic acids. Its ability to traverse cellular membranes enhances the bioavailability and therapeutic efficacy of its conjugated cargo. This document provides detailed protocols for the synthesis of this compound, its conjugation to cargo molecules via two common chemical strategies, and subsequent purification and characterization. Additionally, it outlines the primary cellular uptake mechanism of these conjugates.
Data Presentation
The following tables summarize the typical quantitative data associated with the synthesis, conjugation, and purification of this compound-cargo conjugates.
Table 1: Synthesis and Purification of this compound Peptide
| Parameter | Typical Value/Range | Method | Notes |
| Synthesis Scale | 0.1 - 1.0 mmol | Fmoc-SPPS | Can be scaled up or down as needed. |
| Resin | 2-Chlorotrityl chloride or Rink Amide | Fmoc-SPPS | Choice depends on desired C-terminus (acid or amide). |
| Coupling Efficiency (per step) | >99% | Fmoc-SPPS | Monitored by Kaiser test. |
| Crude Peptide Yield | 70 - 95% | Fmoc-SPPS | Dependent on sequence and synthesis efficiency. |
| Final Purity | >95%[1][2][3] | RP-HPLC | Higher purities (>98%) are achievable for specific applications.[3][4] |
| Overall Isolated Yield | 45 - 70%[5] | Fmoc-SPPS & RP-HPLC | Varies with sequence and purification efficiency. |
Table 2: Conjugation of this compound to Cargo Molecules
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) | Notes |
| Functional Group on Cargo | Primary Amine (-NH2) | Thiol (-SH) | A cysteine residue is often incorporated into peptide cargo. |
| Functional Group on this compound | N-terminal amine or Lysine side chain | C-terminal or N-terminal Cysteine | Requires modification of the standard this compound sequence. |
| Reaction pH | 7.2 - 8.5[][7] | 6.5 - 7.5 | Higher pH can lead to hydrolysis of maleimide group. |
| Molar Excess of Activated Cargo | 5 - 20 fold[8] | 10 - 20 fold | Optimized to drive the reaction to completion. |
| Reaction Time | 1 - 4 hours at RT or overnight at 4°C | 2 - 4 hours at RT or overnight at 4°C | Monitored by HPLC or Mass Spectrometry. |
| Conjugation Efficiency/Yield | ~80%[9] | 58 - 84%[10] | Dependent on reactants and conditions. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc-SPPS)
This protocol describes the manual synthesis of this compound with a C-terminal amide using Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
Coupling agents: HBTU, HOBt
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 for the subsequent five arginine residues.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection step (step 2).
-
Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and finally methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dry resin (10 mL per gram of resin).
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Conjugation of Cargo to this compound
Method A: Amine-Reactive Conjugation using NHS Ester
This protocol is for conjugating a cargo molecule containing a primary amine to the N-terminus of this compound.
Materials and Reagents:
-
This compound peptide
-
Cargo molecule with a pre-activated NHS ester
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Dissolve the this compound peptide in the conjugation buffer at a concentration of 1-10 mg/mL.
-
Dissolve the NHS ester-activated cargo in a small amount of DMSO or DMF.
-
Add the cargo solution to the peptide solution with gentle stirring. A 5-20 fold molar excess of the NHS ester is recommended.[8]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes.
-
Proceed to purification.
Method B: Thiol-Reactive Conjugation using Maleimide
This protocol is for conjugating a cargo molecule containing a thiol group to a cysteine-modified this compound (e.g., Cys-Arg-Arg-Arg-Arg-Arg-Arg).
Materials and Reagents:
-
Cysteine-terminated this compound peptide
-
Maleimide-activated cargo molecule
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF
Procedure:
-
Dissolve the cysteine-containing this compound in the degassed conjugation buffer.
-
Add a 50-100x molar excess of TCEP to reduce any disulfide bonds and incubate for 20-30 minutes at room temperature.
-
Dissolve the maleimide-activated cargo in a small volume of DMSO or DMF.
-
Add the cargo solution to the reduced peptide solution (a 10-20 fold molar excess of the maleimide is recommended).
-
Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Proceed to purification.
Protocol 3: Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC):
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A typical gradient for purification is a linear gradient from 5% to 60% B over 20-40 minutes.[3][11] The gradient should be optimized for the specific conjugate.
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for analytical scale, 10-20 mL/min for preparative scale).[11]
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and lyophilize to obtain the purified conjugate.
Characterization:
-
Purity Analysis: Analyze the purified conjugate by analytical RP-HPLC using a similar gradient to the preparative method to confirm purity (>95%).
-
Identity Confirmation: Confirm the molecular weight of the final conjugate using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
Visualization of Workflows and Pathways
Synthesis and Conjugation Workflow
Caption: Workflow for the synthesis and conjugation of this compound.
Cellular Uptake Pathway
Caption: Cellular uptake of this compound-cargo conjugates via macropinocytosis.
The cellular uptake of arginine-rich CPPs like this compound is primarily mediated by endocytosis, with macropinocytosis being a key mechanism.[12][13] The process is initiated by the electrostatic interaction of the positively charged guanidinium groups of arginine with negatively charged heparan sulfate proteoglycans on the cell surface. This interaction triggers a signaling cascade involving the RAS/RAC1/PI3K pathway, which leads to actin polymerization and subsequent membrane ruffling.[14] These membrane protrusions engulf the extracellular fluid containing the this compound-cargo conjugate, forming large vesicles known as macropinosomes. Following internalization, the conjugate must escape the endosomal pathway to release its cargo into the cytoplasm and reach its intracellular target.
References
- 1. Typical Purity Percentage of Custom Peptides | AmbioPharm [ambiopharm.com]
- 2. agilent.com [agilent.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biocompare.com [biocompare.com]
- 5. Efficient solid-phase synthesis and structural characterization of segetalins A–H, J and K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Applications of Hexaarginine in Cancer Cell Targeting: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaarginine, a short peptide consisting of six consecutive arginine residues, has emerged as a potent cell-penetrating peptide (CPP) for enhancing the delivery of therapeutic agents into cancer cells. Its cationic nature facilitates interaction with negatively charged components of the cell membrane, promoting internalization. This enhanced uptake can overcome the poor membrane permeability of many anticancer drugs, leading to increased intracellular concentrations and improved therapeutic efficacy. Furthermore, the use of D-isomers of arginine can minimize proteolytic degradation, enhancing the stability of this compound conjugates in vivo. These application notes provide an overview of the use of this compound in cancer cell targeting, including detailed experimental protocols and a summary of relevant data.
Principle of this compound-Mediated Targeting
This compound functions as a molecular transporter, leveraging its high density of guanidinium groups to interact with cell surface proteoglycans and phospholipids. This interaction triggers cellular uptake through various mechanisms, including direct membrane translocation and endocytosis. Once internalized, the this compound-cargo conjugate can escape from endosomes and deliver the therapeutic agent to its intracellular target, such as the cytoplasm or nucleus. This targeted delivery approach aims to increase the therapeutic index of anticancer drugs by maximizing their concentration at the tumor site while minimizing systemic toxicity.
Applications in Cancer Therapy
The primary application of this compound in oncology is as a delivery vector for a wide range of therapeutic payloads, including:
-
Small Molecule Drugs: Conjugation of conventional chemotherapeutic agents to this compound can enhance their uptake and cytotoxicity in cancer cells.
-
Radionuclides: this compound can be used to deliver radioisotopes for targeted radiotherapy, with studies showing enhanced residualization of the radionuclide within the cell.[1][2][3]
-
Nanoparticles: Surface functionalization of nanoparticles with this compound can improve their cellular uptake and tumor penetration.
-
Selective High Affinity Ligands (SHALs): this compound has been shown to significantly increase the internalization of SHALs, which are antibody mimics, into lymphoma cells.[1][2][4]
Data Presentation
Table 1: Quantitative Comparison of Cellular Uptake with and without this compound
| Payload | Cancer Cell Line | Uptake Enhancement (Fold Increase) | Reference |
| 111In-labeled SHAL | Raji (B-cell lymphoma) | ~2 | [1][2] |
| Doxorubicin-loaded PLGA Nanoparticles | SKOV-3 (Ovarian Cancer) | >1.5 | [5][6] |
| Doxorubicin-loaded PLGA Nanoparticles | MES-SA/Dx5 (Uterine Sarcoma) | >2 | [5][6] |
Table 2: Cytotoxicity of this compound-Drug Conjugates in Various Cancer Cell Lines
| Drug Conjugate | Cancer Cell Line | IC50 (µM) with this compound | IC50 (µM) without this compound | Reference |
| Doxorubicin-r8 | HeLa (Cervical Cancer) | Significantly Lower | Higher | [2] |
| Paclitaxel-MHI-148 | HT-29 (Colon Carcinoma) | Lower | Higher | [7] |
| Compound 2 | HCT116 (Colorectal Carcinoma) | 0.34 | >50 (for parent compound) | [8] |
| Compound 1 | HTB-26 (Breast Cancer) | ~15 | >50 (for parent compound) | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Hexa-D-arginine Peptide
This protocol describes the manual solid-phase peptide synthesis (SPPS) of a hexa-D-arginine peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-D-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile
-
Milli-Q water
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents to the resin loading) in DMF.
-
Add DIC (3 eq.) and Oxyma (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent five D-arginine residues.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:2.5:2.5:1 v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final hexa-D-arginine peptide.
-
Protocol 2: Cellular Uptake Assay of this compound-Conjugated Fluorophore
This protocol describes a method to quantify the cellular uptake of a this compound-conjugated fluorescent molecule using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound-fluorophore conjugate (e.g., this compound-FITC)
-
Unconjugated fluorophore (control)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
On the day of the experiment, remove the culture medium and wash the cells with PBS.
-
Add fresh serum-free medium containing the this compound-fluorophore conjugate at the desired concentration.
-
In parallel wells, add the unconjugated fluorophore at the same molar concentration as a control.
-
Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C.
-
-
Cell Harvesting:
-
After incubation, remove the treatment medium and wash the cells three times with cold PBS to remove any non-internalized conjugate.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend the pellet in cold PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Quantify the mean fluorescence intensity (MFI) for each sample.
-
-
Data Analysis: Compare the MFI of cells treated with the this compound-fluorophore conjugate to those treated with the unconjugated fluorophore to determine the enhancement in cellular uptake.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of a this compound-drug conjugate using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-drug conjugate
-
Unconjugated drug (control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the this compound-drug conjugate and the unconjugated drug in complete medium.
-
Remove the overnight medium from the cells and add the drug dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Accumulation of arginine-rich cell-penetrating peptides in tumors and the potential for anticancer drug delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Endosomal Escape of Hexaarginine Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexaarginine-based cell-penetrating peptides (CPPs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on enhancing endosomal escape.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound conjugates.
Issue 1: Low or No Apparent Endosomal Escape of My this compound Conjugate
Q: My fluorescently-labeled this compound-cargo conjugate shows a punctate distribution inside cells with little to no diffuse cytosolic signal. What could be the reason, and how can I improve endosomal escape?
A: A punctate fluorescence pattern is a classic indication of endosomal entrapment, a common challenge with CPPs.[1][2] While this compound facilitates efficient cellular uptake, its ability to mediate escape from endosomes can be limited.[2] Here are potential causes and solutions:
-
Insufficient Peptide Concentration at the Endosomal Membrane: The concentration of the conjugate within the endosome may not be high enough to destabilize the membrane.
-
Solution: Increase the extracellular concentration of the conjugate during incubation. However, be mindful of potential cytotoxicity at higher concentrations.
-
-
Cargo-Specific Hindrance: The physicochemical properties of your cargo (size, charge, hydrophobicity) can significantly impact the conjugate's ability to interact with and disrupt the endosomal membrane.
-
Solution: If possible, modify the linker between the this compound and the cargo to provide more flexibility or to introduce an endosomolytic moiety.
-
-
Entrapment in Late Endosomes/Lysosomes: The conjugate may be trafficked to late endosomes and lysosomes, where the environment is more degradative.
-
Solution 1: Co-treatment with Endosomolytic Agents: Use agents like chloroquine to disrupt endosomal acidification and promote swelling and rupture.[3][4][5][6] A typical starting concentration for chloroquine is 50-100 µM, but it should be optimized for your cell line to minimize toxicity.[4]
-
Solution 2: Incorporate pH-Sensitive Peptides: Conjugate a pH-sensitive fusogenic peptide (e.g., GALA) to your system. These peptides change conformation in the acidic environment of the endosome and insert into the membrane, causing destabilization.[7]
-
-
Rapid Degradation: The conjugate may be degraded by lysosomal enzymes before it has a chance to escape.
-
Solution: Incorporate protease-resistant linkers or use D-amino acids in the peptide sequence to reduce susceptibility to degradation.
-
Issue 2: My this compound Conjugate is Aggregating
Q: I'm observing precipitation or aggregation of my this compound conjugate in solution. How can I prevent this?
A: Aggregation is a common issue with highly charged peptides like this compound, especially when conjugated to certain cargoes.
-
High Concentration: The conjugate concentration may be too high, promoting self-assembly and precipitation.
-
Solution: Work with lower stock concentrations and prepare working solutions immediately before use.
-
-
Buffer Composition: The pH and ionic strength of your buffer can influence aggregation.
-
Solution: Screen different buffer systems. Sometimes, the inclusion of a small amount of a non-ionic detergent or adjusting the pH can help maintain solubility.
-
-
Cargo-Induced Aggregation: The cargo itself might be prone to aggregation, and this is exacerbated by the cationic this compound.
-
Solution: Consider modifying the cargo to improve its solubility or using a linker that sterically hinders aggregation.
-
Issue 3: High Cytotoxicity Observed with My this compound Conjugate
Q: My this compound conjugate is causing significant cell death. How can I reduce its toxicity?
A: The cationic nature of this compound can lead to membrane disruption and cytotoxicity, especially at higher concentrations.
-
Concentration-Dependent Toxicity: Cytotoxicity is often directly related to the concentration of the conjugate.
-
Solution: Perform a dose-response curve to determine the highest non-toxic concentration for your specific cell line and experimental duration.
-
-
Membrane Destabilization: At high concentrations, this compound can disrupt the plasma membrane, leading to necrosis or apoptosis.
-
Solution: Reduce the incubation time with the conjugate. A shorter exposure may be sufficient for uptake while minimizing toxicity.
-
-
Serum Starvation: Incubating cells in serum-free media can sometimes increase the toxicity of CPPs.
-
Solution: If your experimental design allows, perform the incubation in the presence of serum. Serum proteins can interact with the conjugate and reduce its effective concentration at the cell surface.
-
Frequently Asked Questions (FAQs)
Q1: How does this compound mediate cellular uptake?
A1: this compound, like other arginine-rich CPPs, primarily utilizes endocytosis for cellular entry.[2] The positively charged guanidinium groups of the arginine residues interact with negatively charged heparan sulfate proteoglycans on the cell surface, triggering internalization through pathways such as macropinocytosis.[8][9]
Q2: What is the proposed mechanism of endosomal escape for arginine-rich CPPs?
A2: The exact mechanism is still under investigation, but a leading hypothesis involves the "proton sponge" effect.[7] After endocytosis, the endosome acidifies. The guanidinium groups of arginine can be protonated, leading to an influx of chloride ions and water to maintain charge neutrality. This influx causes osmotic swelling and eventual rupture of the endosome, releasing the contents into the cytosol.[7] Another proposed mechanism involves direct interactions of the CPP with the endosomal membrane, leading to destabilization and pore formation.[10]
Q3: How can I quantify the endosomal escape of my this compound conjugate?
A3: Several assays can be used to quantify endosomal escape. The choice of assay depends on the available equipment and the nature of your conjugate.
-
Calcein Release Assay: This is a straightforward method to assess membrane disruption.[11]
-
Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay: A highly sensitive and quantitative assay that measures the amount of cargo that has reached the cytosol.[12][13][14][15]
-
Galectin Recruitment Assay: This assay visualizes endosomal membrane damage by monitoring the recruitment of cytosolic galectins (e.g., Galectin-8 or -9) to damaged endosomes.[16][17][18][19]
Q4: What is the role of the cargo in endosomal escape?
A4: The cargo can have a significant impact on the overall efficiency of endosomal escape. Large or highly charged cargoes can hinder the ability of the this compound peptide to interact with the endosomal membrane. Conversely, some cargoes may possess properties that aid in endosomal disruption. It is crucial to consider the contribution of the cargo when troubleshooting delivery experiments.
Data Presentation
Table 1: Comparison of Assays for Measuring Endosomal Escape
| Assay | Principle | Advantages | Disadvantages |
| Calcein Release Assay | Measures the release of a fluorescent dye (calcein) from endosomes into the cytosol upon membrane disruption.[11] | Simple, cost-effective, widely accessible. | Indirect measurement of cargo escape, potential for artifacts. |
| SLEEQ Assay | A split-luciferase system where one part is in the cytosol and the other is attached to the cargo. Luminescence is produced only upon endosomal escape and complementation of the two parts.[12][13][14][15] | Highly sensitive, quantitative, directly measures cytosolic delivery of the cargo. | Requires generation of stable cell lines or transfection, specialized reagents. |
| Galectin Recruitment Assay | Visualizes endosomal membrane damage by the recruitment of fluorescently tagged galectins to exposed glycans on the luminal side of the endosome.[16][17][18][19] | Provides spatial and temporal information about endosomal rupture events. | Qualitative or semi-quantitative, requires live-cell imaging capabilities. |
Table 2: Effect of Chloroquine on Endosomal Escape Enhancement
| Treatment | Chloroquine Concentration | Fold Enhancement in Knockdown (chol-siRNA) | Reference |
| Control | 0 µM | 1 | [20] |
| Chloroquine | 60 µM | ~47 | [20] |
Note: The enhancement factor is highly dependent on the cell type, cargo, and experimental conditions.
Experimental Protocols
Protocol 1: Calcein Release Assay for Endosomal Escape
This protocol is adapted from established methods for measuring membrane permeabilization.[21][22][23]
Materials:
-
Cells of interest
-
Calcein AM (acetoxymethyl)
-
This compound conjugate
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells once with PBS.
-
Prepare a working solution of Calcein AM at a self-quenching concentration (e.g., 5-10 µM) in serum-free medium.
-
Incubate the cells with the Calcein AM solution for 30-60 minutes at 37°C.
-
Wash the cells three times with cold PBS to remove extracellular Calcein AM.
-
Add fresh, pre-warmed complete medium to the cells.
-
Add the this compound conjugate at various concentrations to the wells. Include a positive control for membrane disruption (e.g., Triton X-100) and a negative control (untreated cells).
-
Incubate for the desired time period (e.g., 1-4 hours).
-
Measure the fluorescence intensity using a plate reader (Excitation: ~490 nm, Emission: ~520 nm) or visualize the cells using a fluorescence microscope. An increase in diffuse green fluorescence throughout the cytoplasm indicates endosomal escape.
Protocol 2: Galectin-8/9 Recruitment Assay for Endosomal Rupture
This protocol is based on the principle of detecting endosomal damage through the binding of cytosolic galectins.[17][18]
Materials:
-
Cells stably expressing GFP- or mCherry-tagged Galectin-8 or Galectin-9
-
This compound conjugate labeled with a contrasting fluorophore
-
Live-cell imaging medium
-
Confocal microscope with a heated stage and CO2 incubator
Procedure:
-
Seed the Galectin-8/9 expressing cells in a glass-bottom dish suitable for live-cell imaging.
-
Allow the cells to adhere and reach an appropriate confluency.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Mount the dish on the microscope stage and allow the temperature and CO2 to equilibrate.
-
Acquire baseline images of the cells, noting the diffuse cytosolic distribution of the fluorescently-tagged galectin.
-
Add the fluorescently-labeled this compound conjugate to the cells.
-
Begin time-lapse imaging, acquiring images every 1-5 minutes for several hours.
-
Analyze the images for the co-localization of punctate galectin signals with the fluorescent conjugate. The appearance of galectin puncta on endosomes containing the conjugate indicates endosomal membrane damage.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and endosomal escape pathway of this compound conjugates.
Caption: Workflow for the Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay.
Caption: A logical workflow for troubleshooting low cytosolic delivery of this compound conjugates.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of chloroquine as an endosomal escape enhancing agent: new frontiers for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Advanced Strategies for Overcoming Endosomal/Lysosomal Barrier in Nanodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tracking the Endosomal Escape: A Closer Look at Calcein and Related Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. diva-portal.org [diva-portal.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Visualizing lipid-formulated siRNA release from endosomes and target gene knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
Reducing cytotoxicity of Hexaarginine at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexaarginine (R6) and encountering issues with cytotoxicity at high concentrations.
Troubleshooting Guides
Issue: High cell death observed after treatment with this compound.
Possible Cause 1: Concentration-dependent cytotoxicity.
-
Solution: this compound, like other arginine-rich cell-penetrating peptides (CPPs), can exhibit cytotoxicity in a concentration-dependent manner. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and application.
-
Recommendation: We recommend starting with a broad range of concentrations and using a cell viability assay, such as the MTT or LDH assay, to determine the IC50 value (the concentration at which 50% of cells are non-viable). This will help you identify a suitable concentration range for your experiments.
Possible Cause 2: Time-dependent cytotoxicity.
-
Solution: Cytotoxicity can also be dependent on the duration of exposure to this compound.
-
Recommendation: Conduct a time-course experiment at a fixed concentration of this compound to identify the optimal incubation time that allows for efficient uptake without causing significant cell death.
Possible Cause 3: Direct membrane disruption.
-
Solution: At high concentrations, the cationic nature of this compound can lead to direct disruption of the cell membrane, causing necrosis.
-
Recommendation: Consider modifying the this compound peptide to reduce its overall positive charge or hydrophobicity. Strategies include the incorporation of non-natural amino acids or PEGylation. Another approach is the co-incubation with negatively charged molecules like poly-glutamic acid, which can mask the positive charge of the CPP and reduce its interaction with the cell membrane.[1][2]
Possible Cause 4: Induction of Apoptosis.
-
Solution: this compound can induce programmed cell death (apoptosis).
-
Recommendation: To confirm if apoptosis is the primary mechanism of cell death, perform an Annexin V/PI apoptosis assay. If apoptosis is confirmed, you may need to adjust the concentration or treatment time. Understanding the mechanism can also help in designing strategies to mitigate cytotoxicity. The ERK1/2 signaling pathway and the mitochondrial pathway have been implicated in poly-L-arginine-induced apoptosis.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound cytotoxicity at high concentrations?
A1: The cytotoxicity of arginine-rich CPPs like this compound at high concentrations is multifactorial. It can be attributed to:
-
Membrane Disruption: Direct interaction of the positively charged arginine residues with the negatively charged cell membrane can lead to pore formation and membrane leakage, resulting in necrosis.[1]
-
Induction of Apoptosis: Arginine-rich CPPs can trigger programmed cell death. This can be initiated by various cellular stresses, including interactions with intracellular components.[3]
-
Interaction with Nucleic Acids: Arginine-rich CPPs can bind to DNA and RNA, potentially interfering with essential cellular processes like transcription and translation.[4]
Q2: How can I reduce the cytotoxicity of my this compound conjugate?
A2: Several strategies can be employed to mitigate the cytotoxicity of this compound conjugates:
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can shield its positive charge, reducing non-specific interactions with the cell membrane and decreasing cytotoxicity.[5][6][7]
-
Sequence Modification:
-
Incorporate non-natural amino acids: Replacing some L-arginine residues with D-arginine or other non-natural amino acids can alter the peptide's properties and potentially reduce toxicity.
-
Cyclization: Cyclizing the peptide can improve its stability and in some cases, reduce its cytotoxicity.
-
-
Co-treatment with Masking Agents: Co-administering this compound with negatively charged molecules like poly-glutamic acid can form complexes that neutralize the positive charge of the CPP, leading to reduced cytotoxicity.[1][2][8][9][10]
-
Use of Scavenging Oligonucleotides: Non-coding oligonucleotides can bind to arginine-rich CPPs, effectively reducing their free concentration and limiting their toxic effects on cellular nucleic acids.[4]
Q3: What are the recommended assays to assess this compound-induced cytotoxicity?
A3: A multi-assay approach is recommended to get a comprehensive understanding of the cytotoxic effects:
-
MTT Assay: Measures metabolic activity to assess cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells as an indicator of membrane integrity.
-
Annexin V/PI Assay: Differentiates between viable, apoptotic, and necrotic cells.
Quantitative Data
Table 1: Comparative Cytotoxicity of Cell-Penetrating Peptides
| Peptide/Compound | Cell Line | Assay | IC50 Value | Reference |
| Poly-L-Arginine | NCI-H292 | Flow Cytometry | Concentration-dependent apoptosis observed | [3] |
| Arginine-rich CPPs | A549 | Not specified | Reduced with poly-glutamic acid co-treatment | [1] |
| R8-conjugated p53/MDM2-inhibitor | MCF7 | WST-8 | Higher without PEG modification | [5] |
Note: IC50 values are highly dependent on the cell line, assay type, and experimental conditions. The data presented here is for comparative purposes. It is crucial to determine the IC50 for your specific experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound or this compound conjugate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of your this compound compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated cells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12][13]
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[11][12][13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Membrane Integrity Assessment using LDH Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound or this compound conjugate
-
Selected cell line
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
Prepare controls: a spontaneous LDH release control (vehicle-treated cells) and a maximum LDH release control (cells treated with lysis buffer provided in the kit).[14][15][16]
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
Add 50 µL of the LDH reaction mixture (from the kit) to each well.[14]
-
Incubate for 30 minutes at room temperature, protected from light.[14]
-
Add 50 µL of the stop solution (from the kit).[14]
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
Protocol 3: Apoptosis vs. Necrosis Assessment using Annexin V/PI Assay
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic/necrotic, and viable cells.
Materials:
-
Commercially available Annexin V-FITC/PI apoptosis detection kit
-
This compound or this compound conjugate
-
Selected cell line
-
Flow cytometer
Procedure:
-
Seed cells and treat with your this compound compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.[17]
-
Wash the cells with cold PBS.[18]
-
Resuspend the cells in 1X binding buffer (provided in the kit) at a concentration of 1 x 10^6 cells/mL.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[18]
-
Incubate for 15 minutes at room temperature in the dark.[18][19]
-
Add 400 µL of 1X binding buffer.[18]
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
References
- 1. Effect of poly‐glutamate on uptake efficiency and cytotoxicity of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of poly-glutamate on uptake efficiency and cytotoxicity of cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Widespread displacement of DNA‐ and RNA‐binding factors underlies toxicity of arginine‐rich cell‐penetrating peptides | The EMBO Journal [link.springer.com]
- 5. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation affects cytotoxicity and cell-compatibility of poly(ethylene imine) for lung application: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Poly-γ-glutamic acid alleviates cytotoxicity and inflammation induced by pre-formed fibrils of α-synuclein in murine primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchhub.com [researchhub.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. kumc.edu [kumc.edu]
Troubleshooting low efficiency of Hexaarginine-mediated delivery
Welcome to the technical support center for Hexaarginine-mediated delivery. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this cell-penetrating peptide (CPP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during this compound-mediated delivery in a question-and-answer format.
Q1: Why is the delivery efficiency of my this compound-cargo conjugate low?
A1: Low delivery efficiency can stem from several factors throughout the experimental workflow. Here are the most common culprits and how to address them:
-
Suboptimal this compound-Cargo Complex Formation: Improper complex formation can lead to aggregation and reduced bioavailability.
-
Inefficient Cellular Uptake: The concentration of the conjugate, cell type, and incubation conditions significantly impact uptake.
-
Endosomal Entrapment: The cargo may be successfully internalized but trapped within endosomes, preventing it from reaching its cytosolic or nuclear target.[1][][3]
-
Cargo-Specific Issues: The nature of your cargo (size, charge, and stability) can interfere with the delivery process.
Q2: How can I improve the formation of my this compound-cargo complex?
A2: Optimizing the complexation process is a critical first step.
-
Molar Ratio: Systematically vary the molar ratio of this compound to your cargo to find the optimal balance that ensures efficient complexation without causing aggregation.
-
Buffer Conditions: The pH and ionic strength of the buffer used for complex formation can influence the electrostatic interactions between the positively charged this compound and a negatively charged cargo. It is advisable to screen different buffer conditions.
-
Incubation Time: Allow sufficient time for the complexes to form. Typically, a 15-30 minute incubation at room temperature is a good starting point.[4]
Q3: What are the key factors influencing the cellular uptake of this compound conjugates?
A3: Cellular uptake is a multi-faceted process influenced by several experimental parameters.
-
Concentration: The concentration of the this compound-cargo complex is crucial. While higher concentrations may increase uptake, they can also lead to cytotoxicity. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Type: Different cell lines exhibit varying efficiencies of CPP-mediated uptake due to differences in membrane composition and endocytic activity.[5] For instance, Raji lymphoma cells have shown a two-fold enhancement in the uptake of a hexa-arginine conjugated ligand compared to the unconjugated form.[6]
-
Incubation Time and Temperature: Uptake is a time and temperature-dependent process. Most uptake occurs within the first few hours. Performing experiments at 37°C is standard, as lower temperatures can inhibit energy-dependent uptake mechanisms.[7]
-
Serum: The presence of serum in the culture medium can sometimes interfere with the stability and uptake of CPP-cargo complexes. It is recommended to test both serum-free and serum-containing conditions.
Q4: My cargo is internalized, but I don't see its functional effect. How can I address endosomal entrapment?
A4: Endosomal escape is a major hurdle for the cytosolic or nuclear delivery of cargo.[1][][3]
-
Incorporate Endosomolytic Agents: Co-administration of agents that disrupt endosomal membranes, such as chloroquine or fusogenic peptides, can enhance the release of your cargo into the cytoplasm.
-
pH-Sensitive Linkers: If covalently conjugating your cargo, consider using a pH-sensitive linker that cleaves in the acidic environment of the endosome, releasing the cargo.[5]
-
Arginine Content: Studies have shown that a higher number of arginine residues can improve endosomal escape.[1] While you are using this compound (R6), for some applications, longer polyarginine sequences (e.g., R8, R9) might be more effective.[1][8]
Q5: Should I use L-Arginine or D-Arginine for my this compound peptide?
A5: The stereochemistry of the arginine residues can impact the delivery efficiency and bioavailability.
-
Bioavailability: Studies in mice have indicated that D-Arginine exhibits higher oral bioavailability compared to L-Arginine due to its different metabolic pathway and slower clearance.[9]
-
Cellular Effects: While L-Arginine is the natural substrate for nitric oxide synthase, D-Arginine does not serve this function and may have different off-target effects.[10] Central administration of L-arginine has been shown to attenuate stress responses, while D-arginine may potentiate them.[11] The choice between L- and D-isomers should be guided by the specific experimental goals and the desired biological outcome.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and oligoarginine-mediated delivery.
Table 1: Impact of this compound on Ligand Uptake in Raji Cells
| Parameter | Parent Ligand | This compound-Ligand Conjugate | Fold Increase |
| Binding to Raji Cells | 1x | 2x | 2 |
| Residualization after wash | 1x | 3x | 3 |
Data adapted from a study on a selective high affinity ligand (SHAL) in Raji lymphoma cells.[6]
Table 2: Comparative Oral Bioavailability of L-Arginine vs. D-Arginine in Mice
| Time Point | L-Arginine Plasma Concentration (nmol/mL) | D-Arginine Plasma Concentration (nmol/mL) |
| 30 min | ~1100 | ~1300 |
| 60 min | ~1000 | ~1300 |
| 90 min | ~900 | ~1250 |
Data adapted from a study in ICR mice orally administered with 2g/kg of either L-Arginine or D-Arginine.[9]
Experimental Protocols
Protocol 1: Optimization of this compound-Mediated Protein Delivery
This protocol provides a general framework for optimizing the intracellular delivery of a protein cargo using this compound.
-
Preparation of this compound-Protein Complexes:
-
Reconstitute the this compound peptide and the protein cargo in a suitable buffer (e.g., sterile, serum-free medium or PBS).
-
Prepare a series of this compound-to-protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1).
-
Combine the this compound and protein solutions at the desired ratios.
-
Incubate the mixture for 30 minutes at room temperature to allow for complex formation.
-
-
Cell Seeding:
-
Plate the target cells in a suitable multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight under standard culture conditions (37°C, 5% CO₂).
-
-
Treatment of Cells:
-
Gently wash the cells with pre-warmed PBS.
-
Add fresh, serum-free or serum-containing medium to the cells.
-
Add the prepared this compound-protein complexes to the cells at a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
-
Post-Incubation and Analysis:
-
Remove the treatment medium and wash the cells thoroughly with PBS to remove any non-internalized complexes.
-
Add fresh, complete medium to the cells.
-
Incubate the cells for a further 24-48 hours to allow for the functional effect of the delivered protein to manifest.
-
Analyze the delivery efficiency using an appropriate method, such as:
-
Fluorescence Microscopy or Flow Cytometry: If the protein is fluorescently labeled.
-
Western Blotting: To detect the internalized protein.
-
Functional Assay: To measure the biological activity of the delivered protein.
-
-
-
Optimization Parameters:
-
Systematically vary one parameter at a time while keeping others constant to identify the optimal conditions for your specific system. Key parameters to optimize include:
-
This compound-to-protein molar ratio.
-
Final concentration of the complex.
-
Incubation time.
-
Presence or absence of serum.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Macropinocytosis Induced by Arginine-Rich CPPs
Arginine-rich CPPs, including this compound, can induce their own uptake via macropinocytosis. This process is initiated by the interaction of the positively charged peptide with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction leads to the activation of the small GTPase Rac1, which in turn promotes actin polymerization and membrane ruffling, culminating in the formation of large, fluid-filled vesicles (macropinosomes) that engulf the CPP-cargo complex.[7][12][13]
Caption: Signaling pathway of this compound-induced macropinocytosis.
Experimental Workflow for Troubleshooting Low Delivery Efficiency
This workflow provides a logical sequence of steps to diagnose and resolve issues with low this compound-mediated delivery efficiency.
Caption: A systematic workflow for troubleshooting low delivery efficiency.
References
- 1. Unlocking endosomal entrapment with supercharged arginine-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m-hikari.com [m-hikari.com]
- 5. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 6. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Intracerebroventricular injection of L-arginine and D-arginine induces different effects under an acute stressful condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Arginine-rich cell-penetrating peptide-modified extracellular vesicles for active macropinocytosis induction and efficient intracellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent aggregation of Hexaarginine-protein conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot aggregation of hexaarginine-protein conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound-protein conjugates?
A1: Aggregation of this compound-protein conjugates is a multifaceted issue stemming from both the inherent properties of the protein and the addition of the highly charged this compound tag. Key causes include:
-
Intermolecular Electrostatic Interactions: The positively charged guanidinium groups of the this compound tag can interact with negatively charged regions on the protein surface, leading to the formation of salt bridges and subsequent aggregation.
-
Hydrophobic Interactions: The conjugation process or environmental stress can lead to partial unfolding of the protein, exposing hydrophobic regions that can interact between molecules, causing them to clump together.[1]
-
High Protein Concentration: At elevated concentrations, the proximity of conjugate molecules increases the likelihood of intermolecular interactions and aggregation.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly influence the stability of the conjugate. If the buffer pH is near the protein's isoelectric point (pI), the net charge is minimized, which can lead to aggregation.
-
Linker Chemistry: The nature of the chemical linker used to attach the this compound tag to the protein can impact stability. Hydrophobic linkers, for instance, can increase the propensity for aggregation.[2]
Q2: How does L-arginine as an excipient help prevent aggregation?
A2: L-arginine is a commonly used excipient to suppress protein aggregation through several mechanisms:[3][4]
-
Masking Hydrophobic Surfaces: Arginine can form clusters that present a hydrophobic surface, which in turn interacts with and masks exposed hydrophobic patches on the protein, preventing protein-protein hydrophobic interactions.[1]
-
Inhibiting Protein-Protein Interactions: Arginine can interfere with the electrostatic interactions that lead to aggregation by binding to charged residues on the protein surface.[5]
-
Weakening Protein-Protein Interactions: It has been shown to weaken protein-protein interactions, which is beneficial not only in preventing aggregation but also in processes like eluting proteins during chromatography.[3]
It is important to note that the effect of arginine can be concentration-dependent. While it is a known aggregation suppressor, some studies have shown that at low concentrations (e.g., 10-100 mM), it can accelerate the aggregation of certain acidic proteins, with inhibitory effects observed at higher concentrations.[6]
Q3: Can the type of linker used in conjugation affect aggregation?
A3: Yes, the choice of linker is critical. Linkers can influence the stability of the conjugate in several ways:[7]
-
Hydrophobicity: Linkers with a more hydrophobic character can increase the overall hydrophobicity of the conjugate, promoting aggregation.[2]
-
Stability: The stability of the linker itself is crucial. Non-cleavable linkers tend to offer greater stability in circulation compared to cleavable linkers, which can reduce the risk of premature drug release and potential aggregation of the payload.[7][8][9]
-
Flexibility and Length: The length and flexibility of the linker can affect how the this compound tag interacts with the protein and its surrounding environment, potentially influencing aggregation.
Q4: What are the best analytical techniques to detect and quantify aggregation?
A4: A combination of techniques is often recommended to characterize aggregation across different size ranges.[10] The most common methods include:
-
Size Exclusion Chromatography (SEC): This is a standard method for separating and quantifying soluble aggregates like dimers, trimers, and larger oligomers from the monomeric protein.[1][11][12][13]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique used to determine the size distribution of particles in a solution, making it excellent for detecting the presence of aggregates and monitoring changes over time.[2][14][15][16][17]
-
Visual Inspection: The simplest method to check for large, visible aggregates or precipitation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness Observed in the Conjugate Solution
This indicates the formation of large, insoluble aggregates.
| Potential Cause | Suggested Solution |
| Incorrect Buffer pH | Adjust the buffer pH to be at least 1 unit away from the protein's isoelectric point (pI). |
| Inappropriate Ionic Strength | Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl). High ionic strength can shield electrostatic interactions, while low ionic strength might be preferable if aggregation is driven by hydrophobic interactions. |
| High Protein Concentration | Reduce the protein concentration during storage and experiments. If a high concentration is necessary, optimize the formulation with excipients. |
| Thermal Stress | Ensure the conjugate is stored at the optimal temperature and avoid repeated freeze-thaw cycles. |
Issue 2: SEC Analysis Shows High Molecular Weight (HMW) Species
This points to the presence of soluble oligomers (dimers, trimers, etc.).
| Potential Cause | Suggested Solution |
| Suboptimal Formulation | Perform a buffer screen to identify optimal pH, ionic strength, and excipients. |
| Oxidation-Induced Aggregation | If the protein has accessible cysteine residues, add a reducing agent like Dithiothreitol (DTT) (1-5 mM) or Tris(2-carboxyethyl)phosphine (TCEP) (0.1-0.5 mM) to the buffer. |
| Hydrophobic Interactions | Include excipients that can mitigate hydrophobic interactions. See the table below for examples. |
Quantitative Data on Excipients for Aggregation Prevention
The following table summarizes common excipients used to prevent protein aggregation and their typical working concentrations. The effectiveness of each excipient is protein-dependent and should be empirically determined.
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Amino Acids | L-Arginine | 50 - 500 mM | Suppresses protein-protein interactions by masking hydrophobic and charged surfaces.[18][19] |
| Arginine + Glutamate (1:1) | 50 mM of each | Acts by binding to charged and hydrophobic regions and through charge screening.[10] | |
| Surfactants | Polysorbate 80 (Tween 80) | 0.01% - 0.1% (w/v) | Prevents surface-induced aggregation and can stabilize proteins by binding to hydrophobic regions.[20] |
| Polyols/Sugars | Sucrose | 5% - 10% (w/v) | Stabilizes the native protein structure through preferential exclusion. |
| Glycerol | 10% - 50% (v/v) | Acts as a stabilizer and can reduce aggregation. |
Experimental Protocols
Protocol 1: Buffer Screening for Aggregation Prevention
This protocol outlines a method to screen different buffer conditions to minimize aggregation of a this compound-protein conjugate, assessed by DLS.
1. Preparation of Buffers:
-
Prepare a matrix of buffers with varying pH and ionic strengths. For example:
-
Buffers: Sodium Acetate (pH 5.0), Histidine-HCl (pH 6.0), Sodium Phosphate (pH 7.0), Tris-HCl (pH 8.0).
-
Salt Concentrations: 50 mM, 150 mM, 500 mM NaCl for each buffer.
-
-
Prepare stock solutions of excipients (e.g., 1 M L-Arginine, 1% Polysorbate 80).
2. Sample Preparation:
-
Dialyze or buffer-exchange the this compound-protein conjugate into a baseline buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).
-
Prepare a series of small-volume samples by diluting the conjugate into the different buffer conditions from the matrix, with and without various concentrations of excipients.
-
Include a control sample in the baseline buffer.
3. Incubation and Stress (Optional):
-
To accelerate aggregation, samples can be subjected to thermal stress (e.g., incubation at 40°C for 24-48 hours) or mechanical stress (e.g., gentle agitation).
4. DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).[15]
-
Transfer an appropriate volume of each sample into a clean cuvette.
-
Measure the particle size distribution for each sample.[14][16][21]
-
Key parameters to analyze are the mean hydrodynamic radius (Z-average) and the polydispersity index (PDI). A lower Z-average and PDI indicate a more homogenous, less aggregated sample.
5. Data Analysis:
-
Compare the Z-average and PDI across all conditions.
-
Identify the buffer composition (pH, ionic strength, excipients) that results in the minimal increase in particle size and PDI after stress, indicating the most stable formulation.
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
This protocol provides a general method for quantifying soluble aggregates.
1. System and Column Selection:
-
Use an HPLC or UHPLC system.
-
Select an SEC column with a pore size appropriate for the size of your protein conjugate and its expected aggregates (e.g., 150-300 Å).[1][5][12]
2. Mobile Phase Preparation:
-
The mobile phase should be a non-denaturing buffer that minimizes interactions between the conjugate and the column matrix.[13]
-
A common mobile phase is 100 mM Sodium Phosphate, 150-300 mM NaCl, pH 6.8. The exact composition should be optimized for your specific conjugate.[5]
-
Filter and degas the mobile phase before use.
3. Sample Preparation:
-
Prepare the conjugate sample in the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter.
-
Determine the protein concentration accurately.
4. Chromatographic Run:
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject a defined volume of the sample.
-
Monitor the elution profile using a UV detector at 280 nm.
5. Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and other high molecular weight (HMW) species based on their retention times (larger molecules elute earlier).
-
Integrate the area of each peak.
-
Calculate the percentage of aggregate as: % Aggregate = (Area of HMW peaks / Total Area of all peaks) * 100
Visualizations
Caption: Troubleshooting workflow for addressing aggregation of this compound-protein conjugates.
Caption: General mechanism of protein aggregation leading from a native state to insoluble aggregates.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing excipient properties to prevent aggregation in biopharmaceutical formulations - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. efce.ch.bme.hu [efce.ch.bme.hu]
- 6. L-arginine induces protein aggregation and transformation of supramolecular structures of the aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 15. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. Molecular Aggregation in Immune System Activation Studied by Dynamic Light Scattering [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. news-medical.net [news-medical.net]
Technical Support Center: Enhancing Hexaarginine Peptide Stability in Serum
Welcome to the technical support center for improving the stability of hexaarginine peptides in serum. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is degrading too quickly in my serum-containing cell culture medium. What is the likely cause?
A1: The rapid degradation of your this compound peptide is most likely due to enzymatic activity in the serum. Serum contains a variety of proteases, including exopeptidases (which cleave amino acids from the ends of the peptide) and endopeptidases (which cleave within the peptide chain), that can quickly break down unmodified peptides.[1][2][3]
Q2: What are the most common strategies to increase the serum stability of my this compound peptide?
A2: Several effective strategies can enhance the stability of your peptide:
-
Terminal Modifications: Capping the N-terminus with an acetyl group and the C-terminus with an amide group can protect against exopeptidases.[1][4]
-
Incorporate Unnatural Amino Acids: Replacing L-amino acids with their D-enantiomers makes the peptide resistant to standard proteases.[5][6][7][8] Other non-canonical amino acids can also be used.[1][5][9]
-
Cyclization: Linking the N- and C-termini of the peptide can significantly increase its resistance to both exo- and endopeptidases.[1][4][10][11]
-
PEGylation: Conjugating polyethylene glycol (PEG) to the peptide can shield it from proteases and increase its hydrodynamic radius, prolonging its circulation time.[5][12]
Q3: Will modifying my this compound peptide to improve stability affect its biological activity?
A3: It is possible. Modifications can alter the peptide's conformation, charge, and ability to interact with its target.[1][4] Therefore, it is crucial to test the biological activity of the modified peptide to ensure it retains its desired function. For example, while N-terminal acetylation can increase protease resistance, it has been observed to sometimes decrease antimicrobial activity.[1][4]
Q4: How can I experimentally measure the serum stability of my this compound peptide?
A4: A standard method is to incubate the peptide in a serum solution (e.g., human or mouse serum) at 37°C. Aliquots are taken at various time points, and the remaining intact peptide is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Complete peptide degradation within minutes | Highly active proteases in the serum lot; unprotected peptide termini. | 1. Use a protease inhibitor cocktail in your initial experiments to confirm proteolytic degradation. 2. Synthesize the peptide with N-terminal acetylation and C-terminal amidation.[1][4] 3. Consider using heat-inactivated serum, although this may not eliminate all enzymatic activity. |
| Modified peptide still shows low stability | Endopeptidase cleavage; suboptimal modification strategy. | 1. Analyze the degradation products by mass spectrometry to identify cleavage sites. This can help in designing more targeted modifications. 2. If terminal capping is insufficient, try incorporating D-amino acids at or near the cleavage sites.[6][7][8] 3. Cyclization is a very effective strategy against both endo- and exopeptidases.[1][4][10][11] |
| Modified peptide has lost its biological activity | Altered conformation or charge distribution due to the modification. | 1. If a D-amino acid was incorporated, try substituting a different L-amino acid at that position to see if activity can be restored. 2. If the entire peptide was synthesized with D-amino acids, consider a retro-inverso version.[5][6] 3. Test different types of modifications; for example, if cyclization abolishes activity, try terminal capping or PEGylation. |
| Inconsistent stability results between experiments | Variability in serum batches; inconsistent experimental conditions. | 1. Use a single, pooled lot of serum for all comparative experiments. 2. Ensure precise control of temperature, incubation times, and sample processing. 3. Run a control peptide with known stability in parallel with your experimental peptides. |
Quantitative Data on Peptide Stability
The following tables summarize the impact of different modifications on peptide half-life in serum, based on published data.
Table 1: Effect of Terminal Modifications on Hexamer Peptide Half-Life in Human Serum [1][4]
| Peptide Modification | Half-Life (t1/2) |
| Unmodified (Free N- and C-termini) | < 0.5 hours |
| N-terminal Acetylation | ~ 1.0 hour |
| N-terminal Acetylation & C-terminal Amidation | ~ 1.5 hours |
Table 2: Comparison of Linear vs. Cyclic Peptide Stability in Human Serum [1]
| Peptide Structure | % Intact Peptide Remaining After 6.5 hours |
| Linear Hexamers | < 5% |
| Cyclic Hexamers (Backbone Cyclization) | > 70% |
Experimental Protocols
Protocol: Serum Stability Assay of this compound Peptides
-
Preparation of Serum: Thaw human serum (or other desired serum) at 37°C and centrifuge to remove any precipitates. Use the supernatant for the assay.
-
Peptide Incubation: Dissolve the lyophilized this compound peptide in the prepared serum to a final concentration of 100-200 µg/mL. Incubate the mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.
-
Protein Precipitation: Immediately add a protein precipitation agent (e.g., 3 volumes of acetonitrile with 1% formic acid) to the aliquot to stop enzymatic degradation.
-
Sample Preparation for Analysis: Vortex the mixture and incubate on ice for at least 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining. The percentage of intact peptide at each time point is calculated relative to the amount at time zero.
Visualizations
References
- 1. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 4. researchgate.net [researchgate.net]
- 5. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability of cell-penetrating peptide-morpholino oligomer conjugates in human serum and in cells [pubmed.ncbi.nlm.nih.gov]
- 9. Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Ways To Improve The Stability Of Peptides - www.pharmasources.com [pharmasources.com]
Technical Support Center: Hexaarginine Delivery Vectors
Welcome to the technical support center for hexaarginine-based delivery vectors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating off-target effects associated with the use of these cell-penetrating peptides (CPPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity observed with this compound delivery vectors?
A1: The cytotoxicity of this compound and other arginine-rich CPPs primarily stems from their high positive charge. This can lead to nonspecific interactions with negatively charged cell components, such as the cell membrane, causing membrane destabilization and cell lysis[1]. Additionally, at higher concentrations, these peptides can enter the cell and disrupt intracellular processes. One significant mechanism of toxicity involves the widespread displacement of DNA- and RNA-binding proteins from chromatin and mRNA due to the CPPs coating cellular nucleic acids. This interference can impair critical cellular functions like transcription, translation, splicing, and DNA replication[2].
Q2: How can I reduce the toxicity of my this compound conjugate?
A2: Several strategies can be employed to mitigate the cytotoxic effects of this compound delivery vectors:
-
Co-treatment with Scavenging Agents: Co-administration of heparin or non-coding oligonucleotides can alleviate the cellular toxicity of arginine-rich CPPs[2]. These agents can scavenge the peptides, limiting their effective concentration available to interact with cellular components. However, it's important to note that heparin can also reduce cellular uptake[2].
-
Optimization of Peptide Concentration and Length: The toxicity of arginine-rich peptides is often dose-dependent[1][3]. It is crucial to determine the optimal concentration that balances delivery efficiency with minimal toxicity. Reducing the length of the arginine-rich sequence can also lessen toxicity, but restricting the number of positive charges (below eight) may decrease transmembrane efficiency[4].
-
Chemical Modifications: Modifications to the peptide structure can improve its properties. For instance, acylation with long-chain fatty acids or cyclization of short arginine-containing peptides can enhance cell-penetrating properties, potentially allowing for lower, less toxic concentrations to be used[4][].
Q3: My cargo is delivered, but I am observing unexpected changes in cell signaling. What could be the cause?
A3: Arginine-rich CPPs, including this compound, can have off-target effects on specific cellular pathways. For example, polyarginine peptides have been shown to directly bind to and inhibit SERCA2, a vital sarcoplasmic reticulum Ca2+-ATPase, which disrupts cellular calcium homeostasis[6][7][8]. This is an off-target effect that is independent of the intended cargo's action. It is crucial to include controls of the this compound vector alone (without cargo) to distinguish the effects of the vector from the effects of the cargo.
Q4: What are the different mechanisms by which this compound enters the cell, and how does this impact off-target effects?
A4: this compound and other arginine-rich CPPs can enter cells through two primary mechanisms: direct translocation across the cell membrane and endocytosis[9][10]. The uptake mechanism can be concentration-dependent, with direct translocation often occurring at higher concentrations and endocytosis at lower concentrations[11]. The entry mechanism can influence the intracellular fate of the cargo and the potential for off-target effects. For instance, endosomal uptake may lead to entrapment and degradation of the cargo, while direct translocation delivers it to the cytoplasm and potentially the nucleus[12][13]. Understanding the uptake mechanism in your specific cell type and experimental conditions is important for optimizing delivery and minimizing unintended consequences.
Troubleshooting Guides
Problem 1: High Cell Death or Poor Cell Viability After Transfection
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal concentration with the highest delivery efficiency and lowest toxicity. Start with a low concentration and incrementally increase it. |
| Incubation time is too long. | Reduce the incubation time of the this compound-cargo complex with the cells. Test various time points (e.g., 1, 4, 12, 24 hours) to find the shortest effective duration. |
| High susceptibility of the cell line. | Some cell lines are more sensitive to cationic peptides. If possible, test the delivery protocol on a less sensitive cell line to optimize parameters before moving to your target cell line. |
| Contamination of reagents. | Ensure all buffers and media are sterile and free of endotoxins. Use high-quality, purified this compound peptides. |
| Formation of aggregates. | Precipitates of the transfection complex can be toxic to cells. Ensure proper mixing and avoid using excessively high concentrations of the peptide or cargo during complex formation[14]. |
Problem 2: Low Delivery Efficiency of Cargo
| Possible Cause | Suggested Solution |
| Suboptimal this compound-to-cargo ratio. | Titrate the ratio of the this compound vector to the cargo molecule to find the optimal complex formation for your specific cargo. |
| Presence of serum during complex formation. | Serum proteins can interfere with the formation of the delivery complex. Form the this compound-cargo complexes in a serum-free medium before adding them to the cells in their complete growth medium[14]. |
| Incorrect buffer conditions. | The pH and ionic strength of the buffer used for complex formation can impact efficiency. Use a recommended buffer, such as serum-free DMEM[14]. |
| Cell density is not optimal. | Transfection efficiency can be highly dependent on cell confluency. For many cell types, a confluency of 70-90% at the time of transfection is recommended[15]. |
| Endosomal entrapment of cargo. | If the uptake mechanism is primarily endocytosis, the cargo may be trapped in endosomes. Consider using endosomolytic agents or modifying the vector to include an endosomal escape domain. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound-cargo complex and the this compound vector alone in the appropriate cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[16].
-
Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control.
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the high-throughput quantification of fluorescently labeled cargo uptake.
-
Cell Preparation: Culture cells to the desired confluency, then harvest them using trypsin-EDTA and resuspend in culture medium[16].
-
Treatment: Incubate the cell suspension with the fluorescently labeled this compound-cargo complex at the desired concentration and for a specific time at 37°C. Include untreated cells as a negative control.
-
Washing: After incubation, wash the cells twice with cold PBS to stop uptake and remove any extracellular peptide-cargo complexes[16].
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The fluorescence intensity will be proportional to the amount of internalized cargo.
Visualizations
Caption: Off-target effects of this compound.
Caption: Troubleshooting workflow for this compound delivery.
References
- 1. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widespread displacement of DNA‐ and RNA‐binding factors underlies toxicity of arginine‐rich cell‐penetrating peptides | The EMBO Journal [link.springer.com]
- 3. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyarginine Cell-Penetrating Peptides Bind and Inhibit SERCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyarginine Cell-Penetrating Peptides Bind and Inhibit SERCA2 [mdpi.com]
- 9. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligoarginine vectors for intracellular delivery: design and cellular-uptake mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 15. genscript.com [genscript.com]
- 16. benchchem.com [benchchem.com]
Optimizing Hexaarginine Concentration for Maximal Cellular Uptake: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize hexaarginine concentration for maximal cellular uptake in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for maximal cellular uptake?
The optimal concentration of this compound (also known as R6) for maximal cellular uptake is cell-type dependent and should be determined empirically for each experimental system. However, a general starting range for optimization is between 1 µM and 20 µM.[1] Studies have shown that the cellular uptake of arginine-rich peptides increases with concentration.[2][3] It is crucial to perform a dose-response experiment to identify the concentration that yields the highest uptake without inducing significant cytotoxicity.
Q2: How does this compound enter the cell?
This compound, like other arginine-rich cell-penetrating peptides (CPPs), primarily enters cells through various endocytic pathways. The main mechanisms involved are:
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane. For arginine-rich CPPs, this process can be initiated by the interaction of the peptide with heparan sulfate proteoglycans (HSPGs) on the cell surface, with syndecan-4 acting as a key receptor.[4]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. Signaling molecules within caveolae, such as caveolin-1, play a role in this uptake mechanism.
-
Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large vesicles called macropinosomes. This process is often initiated by the interaction of arginine-rich peptides with the cell surface, leading to membrane ruffling.[5][6]
At higher concentrations, direct translocation across the plasma membrane has also been proposed as a possible entry mechanism.[7]
Q3: How can I quantify the cellular uptake of this compound?
Several methods can be used to quantify the cellular uptake of this compound. The choice of method often depends on whether the peptide is labeled and the available equipment. Common techniques include:
-
Fluorescence-Based Methods: If this compound is conjugated to a fluorescent dye (e.g., FITC, TAMRA), uptake can be quantified using:
-
Flow Cytometry: Provides a high-throughput measurement of the fluorescence intensity of a cell population.
-
Fluorescence Microscopy (including Confocal Microscopy): Allows for the visualization and quantification of intracellular fluorescence, providing spatial information about uptake.[1]
-
Fluorometry/Plate Reader: Measures the total fluorescence of cell lysates.
-
-
Mass Spectrometry-Based Methods: Techniques like MALDI-TOF mass spectrometry can provide accurate quantification of the internalized peptide itself, distinguishing it from its metabolites.
Data Presentation
The following table provides illustrative data on the concentration-dependent uptake of a this compound-cargo conjugate. Note that these values are representative and the actual uptake will vary depending on the cell line, cargo molecule, incubation time, and temperature.
| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Positive Cells (%) |
| 0 (Control) | 50 | 1 |
| 1 | 250 | 25 |
| 5 | 800 | 70 |
| 10 | 1500 | 95 |
| 20 | 2200 | 98 |
| 50 | 2500 (with signs of cytotoxicity) | 99 |
Experimental Protocols
Protocol 1: Quantification of this compound Uptake by Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled this compound at different concentrations.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Hexaarginine)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of FITC-Hexaarginine in sterile water or an appropriate solvent. From the stock, prepare a series of dilutions in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Incubation: Remove the culture medium from the cells and wash once with PBS. Add the this compound solutions to the respective wells. Include a well with medium only as a negative control. Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours).
-
Cell Harvesting: After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralization and Collection: Add complete culture medium to neutralize the trypsin and transfer the cell suspension to flow cytometry tubes.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The geometric mean fluorescence intensity is proportional to the amount of internalized peptide.
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound at different concentrations.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare different concentrations of this compound in complete culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualization
Caption: Cellular uptake pathways of this compound.
Caption: Troubleshooting workflow for this compound uptake experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cellular uptake of this compound | 1. Suboptimal this compound Concentration: The concentration may be too low for efficient uptake. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 1-50 µM).[1] |
| 2. Inadequate Incubation Time: The incubation period may be too short. | 2. Optimize the incubation time (e.g., 30 minutes to 4 hours). | |
| 3. Low Temperature: Endocytosis is an energy-dependent process that is inhibited at low temperatures.[6] | 3. Ensure experiments are conducted at 37°C. Use incubation at 4°C as a negative control. | |
| 4. Poor Cell Health: Unhealthy or overly confluent cells may exhibit reduced endocytic activity. | 4. Use healthy, sub-confluent cells for experiments. | |
| 5. Inefficient Fluorescent Labeling: If using a fluorescently labeled peptide, the labeling efficiency may be low or the dye may have quenched. | 5. Verify the labeling efficiency and purity of the conjugate. | |
| High background fluorescence | 1. Incomplete Removal of Extracellular Peptide: Residual peptide bound to the cell surface or in the well can cause high background. | 1. Increase the number and rigor of washing steps with cold PBS after incubation. |
| 2. Autofluorescence: Cells, media components, or the plate itself may be autofluorescent. | 2. Include appropriate controls (unlabeled cells, medium only) to determine the source of autofluorescence. Use phenol red-free medium and low-fluorescence plates if necessary. | |
| 3. Non-specific Binding: The peptide may bind non-specifically to the plate surface. | 3. Pre-block the wells with a blocking agent like BSA. | |
| High cytotoxicity | 1. Excessive this compound Concentration: High concentrations of cationic peptides can disrupt cell membranes and be toxic.[8] | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. Lower the working concentration of this compound. |
| 2. Prolonged Incubation: Long exposure times can lead to increased toxicity. | 2. Reduce the incubation time. | |
| 3. Contamination of Peptide Stock: The peptide solution may be contaminated. | 3. Ensure the peptide stock is sterile and properly stored. | |
| Inconsistent results between experiments | 1. Variability in Cell Number: The peptide-to-cell ratio can significantly influence uptake efficiency.[9][10] | 1. Ensure consistent cell seeding density and confluency between experiments. |
| 2. Presence of Serum: Serum proteins can interact with the peptide and affect its uptake.[11] | 2. Standardize the use of serum in the incubation medium or perform experiments in serum-free conditions. | |
| 3. Pipetting Errors: Inaccurate pipetting can lead to variations in peptide concentration. | 3. Use calibrated pipettes and ensure proper mixing. |
References
- 1. A Cell-penetrating Peptide Derived from Human Lactoferrin with Conformation-dependent Uptake Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexa-arginine enhanced uptake and residualization of selective high affinity ligands by Raji lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syndecan-4 Is a Receptor for Clathrin-Mediated Endocytosis of Arginine-Rich Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-arginine increases UVA cytotoxicity in irradiated human keratinocyte cell line: potential role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uptake of cell-penetrating peptides is dependent on peptide-to-cell ratio rather than on peptide concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Endosomal Release of Hexaarginine Cargo
Welcome to the technical support center for strategies to enhance the endosomal release of Hexaarginine-delivered cargo. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles in achieving efficient cytosolic delivery.
Frequently Asked Questions (FAQs)
Q1: My this compound-cargo conjugate shows high cellular uptake but low biological activity. What is the likely cause?
A1: A common reason for this observation is endosomal entrapment.[1][2][3] While this compound, an arginine-rich cell-penetrating peptide (CPP), efficiently facilitates the internalization of cargo into cells via endocytosis, the cargo often remains trapped within endosomes.[1][4] These endosomes can mature into lysosomes, where the acidic environment and degradative enzymes can destroy the cargo before it reaches its cytosolic target.[1] Therefore, high uptake does not always correlate with high cytosolic delivery and subsequent biological effect.
Q2: What are the primary mechanisms to enhance the endosomal escape of this compound-cargo?
A2: Several strategies can be employed to improve the release of cargo from endosomes into the cytoplasm. The main approaches include:
-
The Proton Sponge Effect: This involves using molecules that can buffer the acidic pH of the endosome.[5][6][7]
-
Fusogenic Peptides: These are peptides that can disrupt the endosomal membrane, often in a pH-dependent manner.[8][9][10]
-
Photochemical Internalization (PCI): This technique uses a photosensitizer that, upon light activation, generates reactive oxygen species to rupture the endosomal membrane.[2][3]
-
Membrane-Disruptive Polymers: Certain polymers can destabilize the endosomal membrane upon changes in the endosomal environment, such as a drop in pH.[10]
Q3: How can I determine if my strategy to enhance endosomal release is working?
A3: Several assays can be used to quantify endosomal escape. Common methods include:
-
Calcein Release Assay: This assay involves co-incubating cells with the membrane-impermeable fluorescent dye calcein and your delivery system. If the endosomal membrane is disrupted, calcein is released from the endosomes into the cytosol, leading to a change from a punctate to a diffuse fluorescence pattern.[11][12][13]
-
Luciferase-based Reporter Assays: These highly sensitive assays, such as the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay, can quantify the amount of cargo that has reached the cytosol.[14][15][16]
-
Galectin Staining: Galectins are proteins that bind to glycans exposed on the inner leaflet of the endosomal membrane upon membrane damage, thus marking ruptured endosomes.
-
Flow Cytometry-based Assays: These methods can provide quantitative data on cellular uptake and endosomal escape by using pH-sensitive and pH-insensitive fluorescent dyes.[17][18][19]
Troubleshooting Guides
Problem 1: Inconsistent or No Enhancement of Endosomal Release with Proton Sponge Agents
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Buffering Capacity: The agent used does not have sufficient buffering capacity within the endosomal pH range (pH 5.5-6.5).[5] | - Ensure the chosen agent has a pKa value within the physiologically relevant range for endosomal acidification. - Increase the concentration of the proton sponge agent, being mindful of potential cytotoxicity. |
| Inhibition of Endosomal Acidification: The experimental conditions are interfering with the natural process of endosomal acidification. | - Avoid using agents like bafilomycin A1, which inhibit the V-ATPase proton pump, as this will prevent the proton sponge effect.[5] |
| Incorrect Co-localization: The proton sponge agent and the this compound-cargo are not co-localized within the same endosomes. | - Consider conjugating the proton sponge agent directly to the this compound-cargo complex. - Use imaging techniques to confirm the co-localization of both components within endosomes. |
Problem 2: Low Efficacy or High Cytotoxicity with Fusogenic Peptides
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal pH for Activity: The fusogenic peptide is not activated at the pH of the early or late endosomes.[4] | - Select a fusogenic peptide that is known to be activated within the endosomal pH range (e.g., derivatives of influenza hemagglutinin HA2).[9][10][20] - Modify the peptide sequence to tune its pH sensitivity. |
| Incorrect Peptide Orientation: The fusogenic peptide is not correctly oriented to interact with and disrupt the endosomal membrane. | - The N-terminus of some fusogenic peptides, like HA2, needs to be free for full activity.[1] Consider the conjugation strategy carefully. |
| High Cytotoxicity: The fusogenic peptide is causing general membrane disruption, leading to cell death.[20] | - Perform a dose-response curve to determine the optimal concentration that balances efficacy and toxicity. - Consider using human-derived fusogenic peptides, which may have lower cytotoxicity.[8][21] |
| Lack of Co-localization: The fusogenic peptide and the cargo are not in the same endosome. | - Covalently link the fusogenic peptide to the this compound-cargo construct.[10] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficiency of different endosomal release strategies.
Table 1: Comparison of Endosomal Escape Enhancement Strategies
| Strategy | Enhancement Factor (approximate) | Key Considerations | References |
| Proton Sponge Effect (e.g., PEI) | Varies widely, can be significant | Dependent on polymer structure and buffering capacity; potential for cytotoxicity. | [5],[7],[10] |
| Fusogenic Peptides (e.g., HA2 derivatives) | Up to 90-fold | pH-dependent activity; conjugation strategy is critical; potential for cytotoxicity. | [8],[20],[10] |
| Photochemical Internalization (PCI) | Highly efficient, spatially and temporally controlled | Requires a photosensitizer, a light source, and oxygen; potential for phototoxicity. | [2] |
Table 2: Reported Efficiencies of Endosomal Escape Assays
| Assay | Typical Readout | Reported Efficiency Range | References |
| Calcein Release Assay | % of cells with diffuse fluorescence | Qualitative to semi-quantitative | [11],[13] |
| Luciferase-based Assays | Luminescence signal | Can detect very low levels of cytosolic delivery. | [14],[15] |
| Flow Cytometry (pH-sensitive dyes) | Ratio of fluorescence intensities | Provides quantitative comparison of relative efficiencies. | [17],[18] |
Experimental Protocols
Protocol 1: Calcein Release Assay for Measuring Endosomal Disruption
Objective: To qualitatively assess the endosomal escape of this compound-cargo by observing the release of calcein from endosomes into the cytosol.
Materials:
-
Cells cultured on glass-bottom dishes
-
Calcein AM (cell-permeant)
-
This compound-cargo conjugate
-
Endosomal escape enhancing agent (e.g., fusogenic peptide, proton sponge polymer)
-
Live-cell imaging microscope
Methodology:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Load the cells with Calcein AM (typically 1-5 µM) for 30 minutes at 37°C. The non-fluorescent Calcein AM will be hydrolyzed by intracellular esterases to fluorescent calcein, which becomes trapped in the cytosol and subsequently endocytosed.[22]
-
Wash the cells thoroughly with fresh medium to remove extracellular Calcein AM. You should observe a punctate fluorescence pattern as calcein is sequestered in endosomes.[12]
-
Treat the cells with the this compound-cargo conjugate, with and without the endosomal escape enhancing agent. Include appropriate controls (untreated cells, cells treated with the enhancing agent alone).
-
Incubate for a time sufficient for internalization and endosomal escape to occur (e.g., 2-6 hours).
-
Observe the cells under a live-cell imaging microscope.
-
Analysis: A shift from a punctate green fluorescence pattern (calcein trapped in endosomes) to a diffuse green fluorescence throughout the cytoplasm indicates endosomal membrane rupture and successful calcein release.[11][12]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of strategies to enhance endosomal escape.
Caption: Workflow for the Calcein Release Assay.
Caption: Troubleshooting logic for low cargo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving the endosomal escape of cell-penetrating peptides and their cargos: strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of macromolecules using arginine-rich cell-penetrating peptides: ways to overcome endosomal entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Super-resolution Imaging of Proton Sponge-Triggered Rupture of Endosomes and Cytosolic Release of Small Interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human-derived fusogenic peptides for the intracellular delivery of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Noncovalently associated -penetrating peptides for gene delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Tracking the Endosomal Escape: A Closer Look at Calcein and Related Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unravelling cytosolic delivery of cell penetrating peptides with a quantitative endosomal escape assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing the Cellular Uptake, Endosomal Escape , and Cytosolic Entry Efficiencies of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 20. Fusion of a Short HA2-Derived Peptide Sequence to Cell-Penetrating Peptides Improves Cytosolic Uptake, but Enhances Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. keio.elsevierpure.com [keio.elsevierpure.com]
- 22. Calcein Release Assay Protocol - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Hexaarginine Peptide Synthesis and Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the synthesis and purification of Hexaarginine (Arg6), a peptide known for its challenging handling characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of this compound, and arginine-rich peptides in general, presents several key difficulties:
-
Aggregation: The peptide chain can self-associate on the solid support, leading to poor reagent accessibility and incomplete reactions.[1][2][3] This is often due to interchain hydrogen bonding.[1]
-
Steric Hindrance: The bulky guanidinium side chain of arginine, along with its protecting group (e.g., Pbf), can physically impede coupling reactions.[4][5]
-
δ-Lactam Formation: Activated arginine can undergo an intramolecular cyclization to form a stable six-membered δ-lactam, which is unable to couple to the growing peptide chain, resulting in deletion sequences.[4][5][6]
-
Poor Solubility: After cleavage from the resin, crude this compound may be difficult to dissolve in standard purification solvents.[7]
Q2: What are the initial signs of on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS)?
Common indicators of on-resin aggregation include:
-
Resin Shrinking or Clumping: A noticeable decrease in the volume of the peptide-resin bed.
-
Failed or Inconsistent Monitoring Tests: A false negative result from a ninhydrin (Kaiser) test may occur if the N-terminus is inaccessible due to aggregation.[7]
-
Changes in Flow-Through: In automated synthesizers, changes in pressure or flow rates can indicate a problem.
Q3: Why is the purification of this compound by Reversed-Phase HPLC (RP-HPLC) often problematic?
The highly basic nature of the arginine side chains (pKa ≈ 12.5) is the primary cause of purification challenges:[8]
-
Poor Peak Shape: The positively charged guanidinium groups can interact with residual silanol groups on silica-based C18 columns, leading to peak tailing.[8]
-
Low Recovery: The peptide may irreversibly adsorb to the stationary phase or precipitate on the column.[8]
-
Difficult Separation: Closely related impurities, such as deletion sequences (e.g., Arg5), can be challenging to resolve from the target peptide.[8]
Troubleshooting Guide: Synthesis
Below are common issues encountered during the synthesis of this compound and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling of Arginine | Steric hindrance from the arginine side chain and protecting group.[4][9] | Perform a double coupling for each arginine residue.[6][9] Increase the coupling time.[9] Use a more potent coupling reagent like HATU.[4] |
| δ-Lactam formation consuming the activated arginine.[4][6] | Pre-activate the Fmoc-Arg(Pbf)-OH for a shorter time before adding it to the resin. Use coupling reagents known to minimize this side reaction, such as carbodiimides (e.g., DIC) with an additive like OxymaPure.[6] | |
| On-Resin Aggregation | Interchain hydrogen bonding of the growing peptide chains.[1] | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic agent like LiCl to the coupling and deprotection solutions.[1] Use a lower substitution resin to increase the distance between peptide chains.[1] Incorporate a pseudoproline dipeptide if the sequence allows, though this is not applicable for homo-arginine sequences.[7] |
| Incomplete Fmoc Deprotection | Aggregation preventing the piperidine solution from accessing the Fmoc group.[7] | Extend the deprotection time. Use a stronger base solution by adding DBU to the piperidine.[1][7] |
| Crude Peptide is Insoluble After Cleavage | The highly charged and hydrophilic nature of the final peptide leads to poor solubility in standard solvents. | Attempt to dissolve the peptide in solvents like DMSO or formic acid before diluting it into the purification buffer.[7] |
Troubleshooting Guide: Purification
This section addresses common problems during the RP-HPLC purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Secondary ionic interactions between the peptide's guanidinium groups and silica silanols.[8] | Increase the concentration of the acidic modifier in the mobile phase (e.g., use 0.1% TFA).[8] Lowering the mobile phase pH can also help protonate the silanol groups.[8] |
| Low Peptide Recovery | Irreversible adsorption to the stationary phase.[8] | Consider using a column with a different stationary phase (e.g., C8) or a polymer-based column.[8] |
| Peptide precipitation on the column.[8] | Ensure the peptide is fully dissolved before injection. Decrease the initial organic solvent concentration during loading.[8] For hydrophobic peptides, increasing the column temperature can improve solubility.[8] | |
| Insufficient Resolution | Similar physicochemical properties of the target peptide and impurities (e.g., deletion sequences).[8] | Optimize the gradient slope; a shallower gradient often improves separation.[8] Employ an orthogonal purification method, such as ion-exchange chromatography (IEX), either before or after the RP-HPLC step.[8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
-
Resin Swelling: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.[10]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (2 times).
-
Amino Acid Coupling:
-
Pre-activate a solution of Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 1-2 minutes.[5]
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[4]
-
Recommendation: For each arginine coupling, perform a double coupling to maximize efficiency.[6][9]
-
-
Washing: Wash the resin with DMF (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[4]
-
Repeat: Repeat steps 2-6 for each subsequent arginine residue.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[5]
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.[5] Caution: Always handle TFA in a well-ventilated fume hood.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.[5]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.[5]
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether. Dry the crude peptide under vacuum.
Protocol 3: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., 10% acetic acid) and then dilute with Mobile Phase A.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm for analytical or larger for preparative).
-
Mobile Phase A: 0.1% TFA in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[8]
-
Gradient: A shallow gradient is recommended for better resolution. For example, 5-35% B over 30 minutes.
-
Detection: Monitor absorbance at 214 nm and 280 nm.[12]
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and/or mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a white powder.[13]
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Troubleshooting logic for incomplete coupling in this compound synthesis.
Caption: Troubleshooting logic for poor peak shape during HPLC purification.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
Validation & Comparative
Hexaarginine vs. TAT Peptide: A Comparative Guide to Protein Delivery Efficiency
In the realm of cellular biology and drug development, the effective delivery of proteins into living cells remains a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution, acting as molecular vehicles to transport cargo across the cell membrane. Among the most studied CPPs are Hexaarginine (R6), a short, positively charged peptide, and the TAT peptide, derived from the trans-activator of transcription protein of HIV-1. This guide provides an objective comparison of their protein delivery efficiency, supported by experimental data, to aid researchers in selecting the optimal vector for their specific needs.
Cellular Uptake and Delivery Efficiency
The efficiency of protein delivery is paramount. Studies comparing arginine-rich peptides, such as this compound, with the TAT peptide have demonstrated that arginine-rich peptides often exhibit superior cellular uptake.
A study comparing polyarginine with TAT and other CPPs for the delivery of a peptide cargo revealed that polyarginine resulted in significantly higher uptake. While this study used polyarginine of varying lengths, the data suggests a general trend of higher efficiency for arginine-rich sequences compared to TAT. For instance, the maximal uptake of unconjugated polyarginine was 10 to 30 times greater than that of TAT[1]. When conjugated to a peptide cargo, polyarginine and transportan demonstrated the highest delivery magnitude, followed by antennapedia and then TAT[1].
Another comparative study evaluating the delivery of protein cargo (avidin and streptavidin) showed that the TAT peptide is an effective protein transduction vector. However, the overall efficiency of CPPs was found to be highly dependent on the specific cargo and the nature of the linkage (covalent vs. non-covalent)[2].
| Peptide | Cargo | Cell Line(s) | Uptake Efficiency (Relative to Control) | Reference |
| Polyarginine | Peptide (PKI) | HeLa, A59, CHO | ~10-30 fold higher than TAT (unconjugated) | [1] |
| TAT | Peptide (PKI) | HeLa, A59, CHO | Baseline for comparison | [1] |
| TAT | Protein (Avidin) | HeLa | Significantly increased uptake vs. protein alone | [2] |
| Octaarginine (R8) | Fluorescent Conjugate | K562, KG1a, HeLa | Efficient internalization into endocytic pathways | [3] |
| TAT | Fluorescent Conjugate | K562, KG1a, HeLa | Efficient internalization into endocytic pathways | [3] |
Mechanisms of Cellular Entry
Understanding the mechanism of uptake is crucial for optimizing delivery and ensuring the cargo reaches its intended intracellular destination. Both this compound and TAT peptide are known to utilize endocytosis, a process where the cell engulfs external substances.
Cellular uptake mechanisms for this compound and TAT peptide-protein conjugates.
Studies have indicated that the TAT peptide can enter cells via macropinocytosis, a form of endocytosis involving the formation of large fluid-filled vesicles[4]. Arginine-rich peptides are also known to be internalized through endocytic pathways. Both TAT and octaarginine have been shown to be efficiently internalized into the endocytic pathways of various cell lines[3]. Following internalization, the cargo must escape the endosome to reach the cytosol and exert its biological function. This endosomal escape is a critical and often rate-limiting step in the delivery process.
Cytotoxicity
A key consideration for any delivery vector is its potential toxicity to the target cells. Comparative studies on the cytotoxicity of various CPPs have provided valuable insights.
In a study comparing several CPPs, TAT was found to be one of the least toxic, with a mean EC50 value greater than 100 µM when unconjugated. Conjugation to a peptide cargo increased its toxicity, reducing the EC50 to 67 µM. In contrast, polyarginine exhibited higher toxicity, with an EC50 of 12 µM when conjugated to the same peptide[1]. Another study also highlighted that the toxicity of CPPs is highly dependent on the peptide concentration, the nature of the cargo, and the conjugation strategy[2].
| Peptide | EC50 (Unconjugated) | EC50 (Conjugated to PKI peptide) | Reference |
| Polyarginine | 10 µM | 12 µM | [1] |
| TAT | >100 µM | 67 µM | [1] |
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, the following are summaries of the experimental protocols used in the cited studies.
Cellular Uptake Quantification via Flow Cytometry (FACS)
This method is used to quantify the amount of fluorescently labeled peptide or protein taken up by a population of cells.
Workflow for quantifying cellular uptake using FACS.
-
Cell Seeding: Cells (e.g., HeLa, A549, CHO) are seeded in multi-well plates and allowed to adhere overnight.
-
Incubation: The cells are incubated with varying concentrations of the fluorescently labeled CPP-protein conjugate for a specified period (e.g., 1-3 hours).
-
Washing: After incubation, the cells are washed multiple times with phosphate-buffered saline (PBS) to remove any conjugate that has not been internalized.
-
Cell Detachment: The cells are detached from the plate using trypsin.
-
FACS Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity of the cell population is calculated and used as a quantitative measure of cellular uptake.
Cytotoxicity Assay (e.g., MTT or WST-1 Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A decrease in metabolic activity suggests a cytotoxic effect.
-
Cell Seeding: Cells are seeded in a 96-well plate and cultured until they reach a desired confluency.
-
Treatment: The cells are treated with a range of concentrations of the CPP-protein conjugate for a defined period (e.g., 24 hours).
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well. Metabolically active cells convert the reagent into a colored formazan product.
-
Incubation: The plate is incubated to allow for the color change to develop.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The EC50 (half-maximal effective concentration) is calculated to determine the concentration at which the peptide reduces cell viability by 50%.
Conclusion
Both this compound and the TAT peptide are effective vectors for protein delivery, each with its own set of advantages and disadvantages. The choice between them will ultimately depend on the specific application, the nature of the protein cargo, and the target cell type.
-
This compound (and other arginine-rich peptides) generally demonstrates higher cellular uptake and delivery efficiency. However, this can be accompanied by increased cytotoxicity.
-
The TAT peptide exhibits lower cytotoxicity, making it a potentially safer option, especially at higher concentrations. Its delivery efficiency, while significant, may be lower than that of arginine-rich peptides for certain cargos.
Researchers are encouraged to empirically test both peptides with their specific protein of interest and cell model to determine the optimal delivery system for their research. Future developments in CPP design, such as the incorporation of endosomal escape moieties, may further enhance the efficiency and reduce the toxicity of these promising delivery vectors.
References
- 1. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular traffic and fate of protein transduction domains HIV-1 TAT peptide and octaarginine. Implications for their utilization as drug delivery vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAT and HA2 Facilitate Cellular Uptake of Gold Nanoparticles but Do Not Lead to Cytosolic Localisation - PMC [pmc.ncbi.nlm.nih.gov]
Hexaarginine in Focus: A Comparative Guide to Polyarginine Cell-Penetrating Peptides
For researchers, scientists, and drug development professionals, the choice of a cell-penetrating peptide (CPP) is a critical step in ensuring the efficient intracellular delivery of therapeutic cargo. Among the most widely studied CPPs are polyarginine peptides, prized for their cationic nature and ability to traverse cellular membranes. This guide provides an objective comparison of hexaarginine (R6) with other polyarginine CPPs, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable delivery vector for your research needs.
Performance Snapshot: this compound vs. Other Polyarginines
The efficacy of polyarginine peptides in mediating cellular uptake is intrinsically linked to the number of arginine residues. While a greater number of arginines generally correlates with increased uptake, an optimal length for maximal efficacy has been observed, beyond which performance can plateau or even decrease.[1][2] Shorter polyarginine peptides, such as this compound, have historically been considered to have limited cell-penetrating capabilities.[1][2] However, recent advancements in peptide engineering, including acylation and cyclization, have significantly enhanced the cellular uptake of these shorter sequences.[1][2]
Cellular Uptake Efficiency
The direct comparison of unmodified polyarginine peptides reveals a general trend of increasing uptake with chain length. For instance, studies have shown that polyarginines with 7 to 20 residues often exhibit maximal cellular uptake.[3] However, it's noteworthy that in some cancer cell lines, R11 has demonstrated higher cellular uptake than R13, indicating that a simple linear relationship between length and uptake does not always hold true.[1][2]
The introduction of modifications can dramatically alter this landscape. Acylation with long-chain fatty acids and cyclization can significantly boost the cell-penetrating properties of shorter polyarginine peptides like R5 and R6.[1][2] For example, a dodecanoyl-modified cyclic R5 peptide (dodecanoyl-[R5]) showed 1.4 to 2.5 times higher cellular uptake of a phosphopeptide cargo compared to the well-established hepta-arginine (R7) and TAT peptides.[1][4] Similarly, dodecanoyl-[R6] was found to be more potent than dodecanoyl-[R5] in enhancing the uptake of a fluorescently labeled phosphopeptide.[1][4]
Table 1: Comparative Cellular Uptake of Polyarginine CPPs and their Derivatives
| CPP Derivative | Cargo | Cell Line | Fold Increase in Uptake (Compared to Control/Baseline) | Reference |
| Dodecanoyl-(R5) (linear) | 5,6-carboxyfluorescein | SK-OV-3 | ~10.2-fold higher than control | [1][2] |
| Dodecanoyl-[R5] (cyclic) | 5,6-carboxyfluorescein | SK-OV-3 | ~13.7-fold higher than control | [1][2] |
| Dodecanoyl-[R5] (cyclic) | F'-GpYEEI (phosphopeptide) | SK-OV-3 | 3.4-fold | [1][4] |
| Dodecanoyl-[R6] (cyclic) | F'-GpYEEI (phosphopeptide) | SK-OV-3 | 5.5-fold | [1][4] |
| Hexadecanoyl-[R5] (cyclic) | F'-GpYEEI (phosphopeptide) | SK-OV-3 | 9.3-fold higher than octanoyl-[R5] | [1][2] |
| R7 | Plasmid DNA | A549 | Significantly more effective than R5, R9, R11 | [3] |
| R9 | - | - | 17-fold more potent than TAT in neuroprotection | [5] |
| R11 | - | Prostate cancer cells | More potent transporter than R9 | [1][2] |
Cytotoxicity Profile
A critical consideration in the application of CPPs is their potential cytotoxicity. Generally, increasing the number of arginine residues and the concentration of the peptide can lead to increased toxicity.[3][6] Arginine-rich CPPs can induce toxicity by displacing RNA- and DNA-binding proteins from nucleic acids, thereby interfering with essential cellular processes like transcription and translation.[7]
Shorter polyarginines, such as R5, R7, R9, and R11, have been shown to have negligible cytotoxicity in A549 cells even at high concentrations.[3] In contrast, R6 has demonstrated significant toxicity at higher concentrations in DU145 and LNCaP prostate cancer cells.[6] Modifications like acylation can also impact cytotoxicity. Acylated cyclic polyarginine peptides (ACPPs) have been found to be more toxic than their linear counterparts and non-acylated cyclic peptides, particularly at concentrations of 25 µM and above.[2][8] Interestingly, these ACPPs exhibited lower toxicity in normal cells (HEK 293T) compared to cancer cell lines, which may be attributed to the higher negative charge of cancer cell membranes.[2][8]
Table 2: Cytotoxicity of Polyarginine CPPs
| CPP | Cell Line | Concentration | Cytotoxicity (% of control) | Reference |
| R5, R7, R9, R11 | A549 | up to 1 mg/mL | Little to no evidence of cytotoxicity | [3] |
| R5-AANCK | DU145 | 100 µM (2h) | ~20% | [6] |
| R6-AANCK | DU145 | 50 µM (2h) | ~15% | [6] |
| R6-AANCK | DU145 | 100 µM (2h) | ~30% | [6] |
| Dodecanoyl-[R5] (ACPP) | CCRF-CEM | 25 µM (24h) | ~20% | [2] |
| Dodecanoyl-(R5) (linear) | CCRF-CEM | 100 µM (24h) | <20% | [2] |
| [R5] (cyclic, non-acylated) | CCRF-CEM | 100 µM (24h) | <20% | [2] |
| All peptides | HEK 293T (normal cells) | 25 µM | <5% | [2] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of CPP performance data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Cellular Uptake Assay (Flow Cytometry)
-
Cell Culture: Plate cells (e.g., SK-OV-3) in a suitable multi-well plate and culture until they reach the desired confluency.
-
Peptide-Cargo Complex Formation: Prepare a complex of the fluorescently labeled cargo (e.g., F'-GpYEEI) and the CPP in a serum-free medium.
-
Incubation: Treat the cells with the peptide-cargo complex at a specific concentration (e.g., 10 µM CPP with 5 µM cargo) and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, wash the cells multiple times with a suitable buffer (e.g., PBS) to remove any non-internalized peptide-cargo complexes.
-
Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution or trypsin.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the intracellular fluorescence, which is proportional to the amount of internalized cargo.
Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cells (e.g., A549, DU145) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with varying concentrations of the CPPs and incubate for a specified duration (e.g., 2 hours or 24 hours).
-
MTS Reagent Addition: Add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the biological mechanisms at play, the following diagrams have been generated using the DOT language.
Figure 1: Experimental Workflow for CPP Comparison. This diagram outlines the key steps involved in comparing the cellular uptake and cytotoxicity of different cell-penetrating peptides.
The cellular uptake of polyarginine CPPs is primarily mediated by energy-dependent endocytosis.[1][2] This process involves the interaction of the positively charged CPPs with negatively charged components on the cell surface, such as heparan sulfate proteoglycans, which triggers internalization.
References
- 1. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Widespread displacement of DNA‐ and RNA‐binding factors underlies toxicity of arginine‐rich cell‐penetrating peptides | The EMBO Journal [link.springer.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Quantitative Showdown: Hexaarginine vs. Penetratin Cellular Uptake
In the realm of cellular drug delivery, cell-penetrating peptides (CPPs) have emerged as powerful tools to transport therapeutic cargo across the cell membrane. Among the diverse array of CPPs, the arginine-rich Hexaarginine (R6) and the amphipathic peptide Penetratin have garnered significant attention. This guide provides a quantitative comparison of their cellular uptake efficiencies, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal vector for their specific applications.
Quantitative Comparison of Cellular Uptake
A direct comparative study by Ruzza et al. (2010) evaluated the cargo delivery properties of several CPPs, including a hexa-arginine peptide and a derivative of penetratin (Nle54-Antp). The study utilized a fluorescently labeled cargo peptide to quantify the cellular uptake efficiency of these CPPs in Chinese Hamster Ovary (CHO-K1) cells. The results, as determined by flow cytometry, are summarized below.
| Cell-Penetrating Peptide | Mean Fluorescence Intensity (Arbitrary Units) | Relative Uptake Efficiency (%) |
| This compound (R6) | 120 | 100% |
| Penetratin (Nle54-Antp) | 85 | 71% |
| Control (Cargo alone) | 15 | 12.5% |
Data adapted from a comparative study on CPPs, where uptake of a fluorescently labeled cargo peptide was measured in CHO-K1 cells after a 1-hour incubation at 37°C.
The data clearly indicates that under the tested conditions, This compound demonstrated a higher cellular uptake efficiency for the cargo peptide compared to the Penetratin derivative.
Experimental Protocols
The quantitative comparison of this compound and Penetratin uptake relies on robust experimental methodologies. The most common techniques employed are flow cytometry and confocal microscopy.
Quantification of Cellular Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the mean fluorescence intensity of a cell population that has been incubated with fluorescently labeled CPPs.
a) Peptide and Cell Preparation:
-
Peptide Labeling: this compound and Penetratin are synthesized and covalently labeled with a fluorescent dye (e.g., Fluorescein isothiocyanate - FITC, or a rhodamine derivative like TAMRA). The labeled peptides are purified by HPLC and characterized by mass spectrometry.
-
Cell Culture: A suitable cell line (e.g., HeLa, CHO-K1) is cultured in appropriate media until reaching 70-80% confluency.
b) Uptake Assay:
-
Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with serum-free medium containing the fluorescently labeled CPPs at a specific concentration (e.g., 10 µM).
-
Cells are incubated for a defined period (e.g., 1 hour) at 37°C and 5% CO2.
-
Following incubation, the peptide-containing medium is removed, and cells are washed three times with phosphate-buffered saline (PBS) to remove non-internalized peptides.
-
To remove cell-surface bound peptides, a wash with a heparin solution (1 mg/mL in PBS) or a brief trypsinization step can be performed.
-
Cells are then detached using a non-enzymatic cell dissociation solution, harvested, and resuspended in PBS containing a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.
c) Flow Cytometry Analysis:
-
The cell suspension is analyzed using a flow cytometer.
-
The mean fluorescence intensity of the live cell population is measured for each CPP treatment.
-
Data is typically presented as the mean fluorescence intensity, which is proportional to the amount of internalized peptide.
Visualization of Cellular Uptake by Confocal Microscopy
Confocal microscopy allows for the visualization of the intracellular localization of the fluorescently labeled CPPs.
a) Sample Preparation:
-
Cells are grown on glass coverslips in a petri dish.
-
The uptake assay is performed as described for flow cytometry.
-
After the final wash, cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
The cell nuclei are counterstained with a fluorescent nuclear dye (e.g., DAPI).
-
The coverslips are mounted on glass slides with an anti-fading mounting medium.
b) Imaging:
-
The samples are visualized using a confocal laser scanning microscope.
-
Images are captured to show the intracellular distribution of the fluorescently labeled this compound and Penetratin. This can help to distinguish between endosomal entrapment (punctate fluorescence) and cytosolic diffusion (diffuse fluorescence).
Mechanisms of Cellular Uptake
The cellular uptake of this compound and Penetratin involves distinct yet sometimes overlapping pathways. The primary mechanisms are direct translocation across the plasma membrane and endocytosis. The prevalence of each pathway is often dependent on the peptide concentration, the nature of the cargo, and the cell type.
This compound Uptake Pathway
Arginine-rich peptides like this compound primarily utilize an energy-dependent process of endocytosis, particularly macropinocytosis.[1] The positively charged guanidinium groups of the arginine residues interact with negatively charged heparan sulfate proteoglycans on the cell surface, which triggers the endocytic uptake.[2][3]
References
A Comparative Analysis of Hexaarginine and Nona-arginine Efficacy for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side analysis of the efficacy of Hexaarginine (R6) and Nona-arginine (R9), two prominent arginine-rich cell-penetrating peptides (CPPs). This comparison is based on published experimental data to assist researchers in selecting the appropriate CPP for their intracellular delivery applications.
Data Presentation: Quantitative Comparison of Cellular Uptake and Efficacy
The efficacy of polyarginine peptides as cellular transporters is directly correlated with the number of arginine residues. Experimental evidence consistently demonstrates that Nona-arginine exhibits significantly higher transduction efficiency compared to this compound.
| Parameter | This compound (R6) | Nona-arginine (R9) | Key Findings |
| Transduction Efficiency | Lower | Higher | Studies show a clear trend of increasing transduction ability with a higher number of arginine residues. Nona-arginine consistently demonstrates a superior ability to penetrate cells compared to this compound at equivalent concentrations.[1] |
| Optimal Peptide Length | Considered the minimum for effective cell penetration.[2] | Approaches the optimal length for maximal translocation efficiency.[3] | Research indicates that peptides with six or more arginine residues are significantly more effective at entering cells than shorter peptides.[2] The highest translocation efficiencies are generally observed with octa- and nona-arginine peptides.[3] |
| Concentration Dependence | Requires higher concentrations to achieve significant transduction. | Achieves high transduction frequencies at lower concentrations. | For instance, at a concentration of 10 µM, Nona-arginine can transduce a significantly higher percentage of cells compared to this compound.[1] |
| Uptake Kinetics | Slower | Faster | The rate of cellular entry is influenced by the peptide length, with longer arginine chains generally facilitating quicker uptake. |
| Associated Cytotoxicity | Generally low at effective concentrations. | Can exhibit toxicity at higher concentrations required for maximal efficacy. | While arginine-rich CPPs are generally considered to have low toxicity, increasing the peptide length and concentration can lead to cytotoxic effects.[1] |
Experimental Protocols
Cellular Uptake and Transduction Frequency Assay
This protocol is adapted from studies evaluating the transduction efficiency of oligo-arginines.[1]
Objective: To quantify and compare the percentage of cells that have successfully internalized this compound and Nona-arginine.
Materials:
-
Fluorescently labeled this compound and Nona-arginine (e.g., with FITC or TAMRA).
-
Cell line of choice (e.g., C2C12 mouse myoblasts, HeLa).
-
Complete cell culture medium.
-
Propidium Iodide (PI) solution (for simultaneous toxicity assessment).
-
Confocal Laser Scanning Microscope (CLSM).
Procedure:
-
Seed cells in a suitable imaging dish (e.g., 8-well µ-slides) and culture to the desired confluency.
-
Prepare serial dilutions of the fluorescently labeled this compound and Nona-arginine in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 50, 100 µM).
-
For toxicity assessment, add Propidium Iodide to the peptide solutions at a final concentration of 2 µg/ml.
-
Remove the culture medium from the cells and replace it with the peptide solutions.
-
Incubate the cells for a defined period (e.g., 1 hour) at 37°C in a CO2 incubator.
-
Following incubation, directly image the live cells using a Confocal Laser Scanning Microscope.
-
Acquire images in both the fluorescence channel for the peptide and the PI channel.
-
Quantify the transduction frequency by counting the number of cells showing diffuse cytoplasmic and nuclear fluorescence (transduced cells) and express it as a percentage of the total number of cells. Cells with punctate fluorescence are considered to have undergone endocytosis without efficient endosomal escape. PI-positive cells are counted as non-viable.
Cytotoxicity Assay (LDH Release Assay)
This protocol provides a method to quantify the cytotoxicity of this compound and Nona-arginine by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Objective: To assess the membrane-damaging potential of this compound and Nona-arginine.
Materials:
-
This compound and Nona-arginine peptides.
-
Cell line of choice.
-
96-well cell culture plates.
-
Commercially available LDH Cytotoxicity Assay Kit.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Prepare various concentrations of this compound and Nona-arginine in serum-free culture medium.
-
Remove the culture medium and treat the cells with the different peptide concentrations. Include untreated cells as a negative control and a lysis buffer provided in the kit as a positive control (maximum LDH release).
-
Incubate the plate for a duration relevant to the intended application (e.g., 1-4 hours) at 37°C.
-
After incubation, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity for each peptide concentration relative to the positive and negative controls.
Visualizations
Cellular Uptake Pathway of Arginine-Rich CPPs
Caption: Cellular uptake of arginine-rich CPPs via macropinocytosis.
Experimental Workflow for Comparing CPP Efficacy
Caption: Workflow for the comparative analysis of this compound and Nona-arginine.
Concluding Remarks
The selection between this compound and Nona-arginine is contingent upon the specific requirements of the research application. Nona-arginine offers superior cellular uptake efficiency, making it a potent choice for delivering a wide range of cargo molecules into cells.[3][4] However, the increased efficacy may be accompanied by a higher potential for cytotoxicity at elevated concentrations.[1]
Conversely, this compound, while demonstrating lower transduction efficiency, represents a viable option when lower toxicity is a primary concern, or when delivering cargo to cells that are particularly sensitive. It is considered the threshold length for effective cell penetration.[2]
Researchers are advised to empirically determine the optimal CPP and its concentration for their specific cell type and cargo to achieve the desired balance between delivery efficiency and cell viability. The provided protocols offer a foundational framework for conducting such comparative studies.
References
- 1. cardoso-lab.org [cardoso-lab.org]
- 2. Polyarginine enters cells more efficiently than other polycationic homopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nona-Arginine Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nona-Arginine Mediated Anti-E6 ShRNA Delivery Suppresses the Growth of Hela Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
L- vs. D-Hexaarginine: A Comparative Analysis of Stability and Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
The use of cell-penetrating peptides (CPPs) as vectors for intracellular drug delivery has garnered significant interest in the field of therapeutics. Among the most effective CPPs are short, cationic peptides composed of arginine residues. This guide provides a comparative study of the L- and D-enantiomers of hexaarginine (R6), focusing on two critical parameters for their efficacy as drug delivery vehicles: stability against enzymatic degradation and efficiency of cellular uptake. This analysis is supported by experimental data from studies on oligoarginines, providing a clear comparison for researchers selecting a delivery vector.
Data Presentation: Stability and Uptake Comparison
The following tables summarize the key differences in stability and cellular uptake between L-hexaarginine and its D-enantiomer, based on findings from studies on short oligoarginine peptides.
Table 1: Comparative Stability of L- vs. D-Oligoarginine
| Parameter | L-Oligoarginine | D-Oligoarginine | Key Findings |
| Proteolytic Stability | Low | High | D-isomers exhibit significantly greater resistance to degradation by proteases found in serum and within cells.[1][2][3] This is because naturally occurring proteases are stereospecific for L-amino acids. |
| Half-life in Serum | Short | Extended | The enhanced stability of D-oligoarginines leads to a longer circulation half-life, a crucial factor for in vivo applications. |
Table 2: Comparative Cellular Uptake of L- vs. D-Oligoarginine
| Parameter | L-Oligoarginine | D-Oligoarginine | Key Findings |
| Uptake Efficiency | Variable | Variable (often higher) | Some studies report that D-isomers show higher transduction efficiency, potentially due to their resistance to degradation at the cell surface and within the cell.[1][3] |
| Cell-Type Dependency | Yes | Yes | The difference in uptake efficiency between L- and D-isomers can be highly cell-type dependent, with some cell lines showing a preference for one enantiomer over the other.[3] |
| Intracellular Retention | Lower | Higher | Due to their metabolic stability, D-oligoarginines are retained within cells for longer periods compared to their L-counterparts.[1] |
| Uptake Mechanism | Primarily endocytosis (macropinocytosis) | Primarily endocytosis (macropinocytosis) | Both enantiomers are thought to utilize similar energy-dependent uptake pathways, with macropinocytosis being a key mechanism.[4][5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Peptide Stability Assay in Human Serum
This protocol details a common method for assessing the proteolytic stability of peptides in a biologically relevant medium.
Materials:
-
L- and D-hexaarginine peptides
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Peptide Incubation: Dissolve the L- and D-hexaarginine peptides in PBS to a final concentration of 1 mg/mL. Mix the peptide solution with an equal volume of human serum. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Protein Precipitation: To stop the enzymatic degradation, add the aliquot to a tube containing a 10% TCA solution. Vortex the mixture and incubate on ice for 10 minutes to precipitate the serum proteins.
-
Sample Preparation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Collect the supernatant containing the peptide and any degradation products.
-
HPLC Analysis: Analyze the supernatant using reverse-phase HPLC. The amount of intact peptide at each time point is quantified by measuring the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life of each peptide in serum.[8][9][10][11]
Protocol 2: Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled peptides.
Materials:
-
Fluorescently labeled L- and D-hexaarginine (e.g., with FITC or TAMRA)
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled L- or D-hexaarginine at the desired concentration. Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C.[12][13]
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any peptide bound to the cell surface.[13]
-
Cell Detachment (for adherent cells): Add trypsin-EDTA to detach the cells from the plate. Neutralize the trypsin with complete medium.
-
Sample Preparation: Centrifuge the cell suspension to pellet the cells. Resuspend the cell pellet in PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.[12][14]
-
Data Analysis: Compare the mean fluorescence intensity of cells treated with L-hexaarginine to those treated with D-hexaarginine to determine the relative uptake efficiency.
Mandatory Visualization
Experimental Workflow for Comparative Stability and Uptake Analysis
Caption: Workflow for comparing the stability and cellular uptake of L- and D-hexaarginine.
Signaling Pathway for Macropinocytosis-Mediated Uptake of this compound
Caption: Proposed mechanism of this compound uptake via macropinocytosis.
References
- 1. Lipo-oligoarginines as effective delivery vectors to promote cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced cellular uptake and metabolic stability of lipo-oligoarginine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cardoso-lab.org [cardoso-lab.org]
- 4. researchgate.net [researchgate.net]
- 5. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. lifetein.com [lifetein.com]
- 14. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Nuclear-Targeting Efficacy of Hexaarginine-Cargo Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of therapeutic and imaging agents to the nucleus is a critical challenge in drug development. Cell-penetrating peptides (CPPs), such as Hexaarginine (R6), have emerged as promising vectors for intracellular delivery. This guide provides a comprehensive comparison of methodologies to validate the nuclear localization of this compound-cargo conjugates, comparing its performance with other commonly used CPPs. Detailed experimental protocols, quantitative data, and visual workflows are presented to assist researchers in selecting and implementing the most appropriate validation strategies.
Comparative Analysis of Nuclear Localization
The ability of a CPP to facilitate the nuclear import of a conjugated cargo is a key performance indicator. While numerous CPPs exist, their efficiency in nuclear delivery can vary significantly depending on the peptide sequence, cargo properties, and cell type. Arginine-rich CPPs, including this compound, are known to effectively traverse the cell membrane and accumulate in the nucleus.
Below is a summary of quantitative data from various studies comparing the nuclear accumulation of different CPPs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cargo molecules, and quantification methods.
| Cell-Penetrating Peptide | Cargo | Cell Line | Method of Quantification | Nuclear Accumulation (% of total uptake or ratio) | Reference |
| This compound (R6) | Varies | Varies | Confocal Microscopy, Subcellular Fractionation | Data not consistently reported in a comparative table format. However, it is generally considered an effective nuclear delivery vector. | [1] |
| Nona-arginine (R9) | Fluorescent dye | CHO | Subcellular Fractionation | ~10% of total internalized peptide in the nuclear fraction. | [2] |
| TAT (47-57) | Fluorescent dye | CHO | Subcellular Fractionation | ~5% of total internalized peptide in the nuclear fraction. | [2] |
| Model Amphipathic Peptide (MAP) | Fluorescent dye | CHO | Subcellular Fractionation | Highest nuclear accumulation among the compared CPPs in this study. | [2] |
| Penetratin | Fluorescent dye | CHO, HeLa | Confocal Microscopy | Lower nuclear uptake compared to TP10. | |
| Transportan 10 (TP10) | Fluorescent dye | CHO, HeLa | Confocal Microscopy | High nuclear uptake. |
Note: The data presented is a synthesis from multiple sources and should be interpreted with caution. For rigorous comparison, it is recommended to evaluate different CPPs side-by-side under identical experimental conditions.
Experimental Protocols for Validating Nuclear Localization
Accurate validation of nuclear localization requires robust and well-controlled experiments. The following are detailed protocols for three key techniques:
Confocal Laser Scanning Microscopy (CLSM)
CLSM is a powerful technique for visualizing the subcellular localization of fluorescently labeled this compound-cargo conjugates.
Protocol:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.
-
Labeling of Conjugate: Covalently attach a fluorescent dye (e.g., FITC, Alexa Fluor 488) to the this compound-cargo conjugate.
-
Incubation: Incubate the cells with the fluorescently labeled conjugate at a predetermined concentration (e.g., 1-10 µM) in serum-free media for a specific time period (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular conjugates.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent nuclear dye such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 for 10-15 minutes.
-
Washing: Wash the cells again with PBS.
-
Imaging: Mount the coverslips on microscope slides or directly image the dishes using a confocal microscope. Acquire Z-stack images to confirm intracellular localization.
-
Quantification: Use image analysis software (e.g., ImageJ, Fiji) to quantify the mean fluorescence intensity in the nucleus and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of nuclear localization.[3]
Subcellular Fractionation and Western Blotting
This biochemical approach provides a quantitative measure of the amount of this compound-cargo conjugate that has reached the nuclear compartment.
Protocol:
-
Cell Treatment: Treat a confluent plate of cells with the this compound-cargo conjugate.
-
Cell Lysis and Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Mechanically disrupt the cell membrane using a Dounce homogenizer or by passing the cells through a narrow-gauge needle.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Collect the supernatant, which represents the cytoplasmic fraction.
-
Wash the nuclear pellet with a buffer to remove cytoplasmic contaminants.
-
Lyse the nuclear pellet using a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody that specifically recognizes the cargo protein.
-
Use antibodies against marker proteins for the nucleus (e.g., Lamin B1, Histone H3) and cytoplasm (e.g., GAPDH, α-tubulin) to assess the purity of the fractions.
-
Detect the antibody binding using a chemiluminescent or fluorescent secondary antibody and an appropriate imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative amount of the cargo protein in the nuclear and cytoplasmic fractions.
Flow Cytometry
Flow cytometry can be used to quantify the overall cellular uptake of the conjugate but is less direct for specifically measuring nuclear localization without further cell processing.
Protocol:
-
Cell Treatment: Treat cells in suspension or adherent cells that are later detached with the fluorescently labeled this compound-cargo conjugate.
-
Washing: Wash the cells thoroughly with PBS to remove non-internalized conjugate.
-
Trypsinization (for adherent cells): Detach adherent cells using trypsin.
-
Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized conjugate.
-
Nuclear Isolation (Optional): For a more direct measure of nuclear uptake, nuclei can be isolated from the treated cells before flow cytometry analysis.
Visualizing the Process: Workflows and Pathways
Understanding the experimental process and the underlying biological mechanisms is crucial. The following diagrams, generated using the DOT language, illustrate the key workflows and pathways.
Experimental Workflow for Validating Nuclear Localization```dot
Caption: A schematic of the putative importin-β mediated nuclear import pathway for arginine-rich CPPs.
Conclusion
Validating the nuclear localization of this compound-cargo conjugates is a multi-faceted process that requires a combination of qualitative and quantitative techniques. This guide provides a framework for researchers to design and execute robust validation studies. By employing the detailed protocols for confocal microscopy, subcellular fractionation with western blotting, and understanding the underlying nuclear import pathways, researchers can confidently assess the nuclear delivery efficiency of their this compound-based therapeutics and imaging agents. The comparative data, while not exhaustive, serves as a valuable reference point for benchmarking performance against other established CPPs. Ultimately, a thorough and multi-pronged validation approach is essential for the successful development of nucleus-targeting drug delivery systems.
References
A Comparative Guide: Benchmarking Hexaarginine Against Novel Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic molecules into cells remains a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery. Among the classic CPPs, the short, cationic hexaarginine (R6) is widely recognized for its cell-penetrating capabilities. However, the field is rapidly evolving, with the continuous development of novel CPPs designed for enhanced efficacy and specificity. This guide provides an objective comparison of this compound against representative novel CPPs, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal vector for their applications.
Performance Comparison: Cellular Uptake and Cytotoxicity
The efficacy of a CPP is primarily determined by its ability to traverse the cell membrane and its inherent toxicity. The following tables summarize quantitative data from comparative studies, benchmarking this compound against various novel CPPs, including cyclic and fatty-acylated peptides.
Table 1: Comparison of Cellular Uptake Efficiency
| Peptide/Vector | Modification | Cargo | Cell Line | Fold Increase in Uptake vs. Control/Hexaarginine | Citation(s) |
| This compound (R6)-Polyplex | Cationic | siRNA | Huh7.5 | Baseline for comparison | |
| MAP-Polyplex | Amphipathic | siRNA | Huh7.5 | 170-fold (1h) and 600-fold (6h) > R6-polyplex | |
| Hexa-D-arginine Ligand | D-amino acids | Selective High Affinity Ligand | Raji | 2-fold > parent ligand | [1][2] |
| Dodecanoyl-[R5] | Fatty-acylated, Cyclic | Phosphopeptide | SK-OV-3 | 1.4 to 2.5-fold > linear dodecanoyl-(R5) and > CR7 and TAT | [3][4][5] |
| Dabcyl-Cyclic R6 | Cyclic, N-terminal modification | Fluorescent cargo | EBC-1 | 1.5 to 2-fold > octaarginine | [6] |
Table 2: Comparison of Cytotoxicity
| Peptide | Concentration | Cell Line | Cytotoxicity/Effect on Viability | Citation(s) |
| This compound (R6)-Polyplex | Not specified | Not specified | Less cytotoxic than MAP-polyplex (not significant) | [7] |
| MAP-Polyplex | Not specified | Not specified | More cytotoxic than R6-polyplex (not significant) | [7] |
| Penetratin | up to 50 µM | HeLa, CHO | Negligible effects on proliferation | [8] |
| Tat | up to 50 µM | HeLa, CHO | Negligible effects on proliferation | [8] |
| Transportan 10 (TP10) | >10 µM | HeLa, CHO | Significantly reduces proliferation | [8] |
| Poly-PR and Poly-GR | Not specified | NSC34 | Inhibit protein translation, leading to cell death | [7] |
Experimental Methodologies
Reproducible and rigorous experimental design is paramount in the evaluation of CPPs. Below are detailed protocols for key assays used to generate the comparative data.
Cellular Uptake Quantification by Flow Cytometry
This protocol allows for the high-throughput quantification of CPP internalization.
-
Cell Preparation: Seed cells (e.g., HeLa, HEK293) in a 24-well plate at a density of 2 x 10^5 cells/well and culture overnight to allow for adherence.[9]
-
Peptide Incubation: Prepare solutions of fluorescently labeled CPPs (e.g., with 5(6)-carboxyfluorescein) at the desired concentrations in serum-free medium.[10] Remove the culture medium from the cells and add the CPP solutions. Incubate for a specified period (e.g., 1-4 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
Cell Detachment and Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove non-internalized peptides. Detach the cells using trypsin-EDTA.[9]
-
Flow Cytometry Analysis: Resuspend the cells in PBS containing 1% fetal bovine serum. Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample. The mean fluorescence intensity corresponds to the amount of internalized peptide.[11]
Visualization of Cellular Uptake by Confocal Microscopy
This method provides spatial information on the intracellular localization of CPPs.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips in a 24-well plate at a density of 7.5 x 10^4 cells/well and culture overnight.[12]
-
Peptide Incubation: Incubate the cells with fluorescently labeled CPPs at the desired concentration (e.g., 5 µM) for 1 hour at 37°C.[12]
-
Cell Staining and Fixation: Wash the cells with PBS. For visualization of specific organelles, incubate with relevant fluorescent dyes (e.g., Hoechst for nucleus, WGA-Alexa488 for cell membrane).[9] Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Imaging: Mount the coverslips on microscope slides. Acquire images using a confocal laser scanning microscope, capturing z-stacks to confirm intracellular localization.[12]
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Plating: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Peptide Treatment: Expose the cells to various concentrations of the CPPs for 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[5]
Mechanistic Insights and Visualizations
Understanding the mechanism of cellular entry is crucial for the rational design of CPP-based delivery systems. Arginine-rich peptides, including this compound, are known to predominantly utilize macropinocytosis for cellular entry.
Signaling Pathway of Macropinocytosis for Arginine-Rich CPPs
The cellular uptake of arginine-rich CPPs is initiated by their electrostatic interaction with negatively charged heparan sulfate proteoglycans on the cell surface. This interaction triggers a signaling cascade involving the activation of small GTPases like Rac1, leading to actin cytoskeleton rearrangement and the formation of large, irregular vesicles known as macropinosomes.
References
- 1. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Penetration, Herbicidal Activity, and in-vivo-Toxicity of Oligo-Arginine Derivatives and of Novel Guanidinium-Rich Compounds Derived from the Biopolymer Cyanophycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced cellular uptake of short polyarginine peptides through fatty acylation and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing Cell Penetration Efficiency of Cyclic Oligoarginines Using Rigid Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of membrane penetration and cytotoxicity of C9orf72-encoding arginine-rich dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides | MDPI [mdpi.com]
- 11. Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Cellular Uptake, Endosomal Escape , and Cytosolic Entry Efficiencies of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Cross-Validation of Hexaarginine Uptake Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of intracellular delivery is paramount. This guide provides a comparative analysis of three common methods for quantifying the cellular uptake of hexaarginine, a well-known cell-penetrating peptide (CPP). By understanding the principles, protocols, and inherent strengths and weaknesses of each technique, you can make informed decisions for your experimental design and ensure the robustness of your findings.
The cellular uptake of CPPs like this compound is a critical parameter in the development of novel drug delivery systems. However, quantifying the amount of peptide that successfully traverses the cell membrane can be challenging. Various methods exist, each with its own set of advantages and limitations. This guide focuses on three widely used techniques: Flow Cytometry, Confocal Microscopy, and Mass Spectrometry.
Comparative Analysis of Quantification Methods
The choice of quantification method can significantly impact experimental outcomes. Factors such as the required sensitivity, the need for subcellular localization information, and the potential for artifacts should be carefully considered. The following table summarizes the key performance characteristics of Flow Cytometry, Confocal Microscopy, and Mass Spectrometry for this compound uptake quantification.
| Feature | Flow Cytometry | Confocal Microscopy | Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the fluorescence intensity of individual cells in suspension as they pass through a laser beam. | Generates high-resolution images of fluorescently labeled peptides within cells, allowing for spatial analysis. | Directly detects and quantifies the mass-to-charge ratio of the peptide, providing high specificity. |
| Primary Output | Quantitative fluorescence data for a large population of cells (mean fluorescence intensity). | Qualitative and semi-quantitative image data showing subcellular localization. | Absolute quantification of peptide concentration in a cell lysate. |
| Throughput | High-throughput, capable of analyzing thousands of cells per second.[1] | Lower throughput, as it involves imaging of individual cells or small cell populations. | Moderate throughput, dependent on sample preparation and chromatography run times. |
| Sensitivity | High sensitivity for detecting fluorescent signals.[2] High-sensitivity flow cytometry can detect populations comprising less than 0.1% of the total.[3] | Very sensitive for visualizing even low levels of fluorescence within a cell.[4] | Considered the gold standard for sensitivity and specificity in arginine analysis, with the ability to reach sub-nanomolar to micromolar detection limits.[5][6][7] |
| Specificity | Relies on the specificity of the fluorescent label. Prone to artifacts from surface-bound peptides.[8] | High spatial specificity, allowing for the distinction between internalized and surface-bound peptides. | Highly specific, as it identifies the molecule based on its unique mass. Isotopically labeled internal standards can be used for accurate quantification.[6][9] |
| Linearity | Fluorescence signal is generally linear with peptide concentration over a certain range. | Quantification of fluorescence intensity can be linear but is more complex to ensure due to factors like photobleaching and detector saturation.[10] | Excellent linearity over a wide dynamic range, often spanning several orders of magnitude.[5][11] |
| Reproducibility | Generally good, but can be affected by instrument settings and cell handling. | Can be variable; requires standardized imaging parameters and analysis workflows to ensure reproducibility. | Superior reproducibility with consistent intra- and inter-batch precision (CV <10%) when using internal standards.[6] |
| Key Advantage | Rapid, high-throughput analysis of large cell populations. | Provides crucial information on the subcellular distribution of the peptide.[4] | Unambiguous and absolute quantification without the need for labels, which can alter peptide behavior.[9] |
| Key Disadvantage | Does not provide spatial information and can overestimate uptake due to surface binding.[8] | Lower throughput and potential for phototoxicity and artifacts from cell fixation. | Requires cell lysis, thus losing spatial information. More complex sample preparation and instrumentation. |
Experimental Workflows and Signaling Pathways
To ensure accurate and reproducible results, it is crucial to follow standardized experimental protocols and be aware of potential pitfalls. The following diagram illustrates a generalized workflow for quantifying CPP uptake, highlighting critical steps to mitigate common artifacts.
Detailed Experimental Protocols
The following are generalized protocols for each of the discussed quantification methods. It is important to optimize these protocols for your specific cell type and experimental conditions.
Flow Cytometry
-
Cell Preparation: Seed cells in a 24-well plate and culture until they reach the desired confluency.
-
Peptide Preparation: Prepare a stock solution of fluorescently labeled this compound in a suitable buffer (e.g., PBS or serum-free media).
-
Incubation: Treat the cells with the fluorescently labeled this compound at the desired concentration and for the desired time at 37°C.
-
Washing: Aspirate the peptide solution and wash the cells twice with cold PBS to remove unbound peptide.
-
Removal of Surface-Bound Peptide: To differentiate between internalized and membrane-bound peptide, treat the cells with a brief trypsin-EDTA wash or an acid wash (e.g., glycine-HCl, pH 3.0) to strip off surface-bound peptides.[8]
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Analysis: Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS) and analyze them using a flow cytometer. A population of untreated cells should be used to set the background fluorescence.
Confocal Microscopy
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Peptide Preparation: Prepare a stock solution of fluorescently labeled this compound.
-
Incubation: Treat the cells with the fluorescently labeled this compound.
-
Washing: Gently wash the cells with PBS.
-
Removal of Surface-Bound Peptide: Perform a trypsin or acid wash as described for flow cytometry.
-
Staining (Optional): Counterstain cellular compartments (e.g., nucleus with DAPI, endosomes with specific markers) to study subcellular localization.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters. It is crucial to use consistent imaging settings for all samples to allow for semi-quantitative comparisons.
-
Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify fluorescence intensity within defined regions of interest (e.g., whole cell, cytoplasm, nucleus).[10][12]
Mass Spectrometry (LC-MS/MS)
-
Cell Preparation: Seed cells in a multi-well plate and culture to the desired cell number.
-
Peptide Preparation: Prepare a solution of unlabeled this compound. An isotopically labeled version of this compound should be used as an internal standard for absolute quantification.[9]
-
Incubation: Treat the cells with this compound.
-
Washing: Wash the cells thoroughly with cold PBS.
-
Removal of Surface-Bound Peptide: Perform a trypsin or acid wash.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the lysate.
-
Protein Precipitation: Precipitate proteins from the cell lysate, for example, by adding a cold organic solvent like acetonitrile.
-
Sample Preparation for LC-MS/MS: Prepare the supernatant for injection into the LC-MS/MS system. This may involve derivatization, although modern methods often allow for the analysis of underivatized amino acids and peptides.[13]
-
LC-MS/MS Analysis: Separate the peptide from other cellular components using liquid chromatography and detect and quantify it using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[6]
Conclusion
The cross-validation of this compound uptake quantification is essential for generating reliable and reproducible data in the field of drug delivery. While fluorescence-based methods like flow cytometry and confocal microscopy offer high-throughput and spatial information, respectively, they are susceptible to artifacts that can lead to an overestimation of uptake.[8] Mass spectrometry, on the other hand, provides highly specific and absolute quantification but at the cost of spatial information and throughput.
For a comprehensive understanding of this compound uptake, a multi-faceted approach is recommended. For instance, flow cytometry can be used for initial high-throughput screening, followed by confocal microscopy to confirm intracellular localization and rule out surface binding.[8] For definitive and absolute quantification, especially in late-stage preclinical or clinical studies, LC-MS/MS is the method of choice. By carefully selecting the appropriate method and implementing rigorous experimental controls, researchers can confidently and accurately quantify the cellular uptake of this compound and advance the development of next-generation peptide-based therapeutics.
References
- 1. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Validation of High-sensitivity Flow Cytometry for Reliable Immune Cell Analysis in Real-world Laboratory Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 7. Simultaneous Quantification of L-Arginine and Monosaccharides during Fermentation: An Advanced Chromatography Approach [mdpi.com]
- 8. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Parallel detection of intrinsic fluorescence from peptides and proteins for quantification during mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Hexaarginine
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against accidental exposure. The following PPE is recommended when handling Hexaarginine.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards to protect against dust particles and potential splashes.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves before use and dispose of them properly after handling.[1] |
| Lab coat or other protective clothing. | Should cover all exposed skin to prevent contact.[1] | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling lyophilized powders, which can easily become airborne, to prevent inhalation.[2] Use in a well-ventilated area or under a fume hood.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and cross-contamination.
-
Preparation and Planning :
-
Handling Lyophilized this compound :
-
Before opening, allow the sealed container of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.[4]
-
Work in a well-ventilated fume hood when handling the powder to minimize inhalation risk.[2][5]
-
Wear all recommended PPE, including respiratory protection.
-
Weigh the desired amount of peptide quickly and reseal the container tightly.[4]
-
-
Reconstitution and Solution Handling :
-
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Use sterile buffers, preferably at a pH between 5 and 6, for reconstitution to enhance stability.[6]
-
Clearly label all solutions with the peptide name, concentration, preparation date, and "Research Use Only".[2]
-
-
General Laboratory Practices :
Safe Storage and Disposal Plan
Proper storage is crucial for maintaining the integrity of this compound, while a comprehensive disposal plan is essential for laboratory and environmental safety.
Storage:
| Condition | Recommendation | Rationale |
| Lyophilized Peptide | Store in a tightly sealed container at -20°C or colder for long-term storage. | Protects from moisture and degradation. Peptides can be stored at 4°C for short-term use.[4] |
| Keep away from bright light. | Prevents light-induced degradation. | |
| Peptide in Solution | Aliquot into single-use volumes and store at -20°C or colder.[5] | Avoids repeated freeze-thaw cycles which can degrade the peptide.[6] |
| Use sterile buffers at pH 5-6.[6] | Enhances stability in solution. |
Disposal Plan:
Never dispose of peptides directly down the drain or in regular trash.[7] All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Liquid Waste (Solutions containing this compound) :
-
Inactivation (Recommended) : Treat the peptide solution with a 1 M HCl or 1 M NaOH solution to hydrolyze and inactivate the peptide. Allow it to stand for a minimum of 24 hours in a sealed, labeled container within a fume hood.[7]
-
Neutralization : After inactivation, neutralize the solution to a pH between 6.0 and 8.0.[7]
-
Collection : Collect the neutralized waste in a designated, labeled hazardous waste container.[2]
-
-
Solid Waste (Contaminated labware, gloves, vials, etc.) :
-
Final Disposal :
Experimental Protocols
While specific experimental protocols for the safe handling of this compound are not available, the step-by-step procedures outlined in the operational and disposal plans are derived from general best practices for handling synthetic peptides in a research setting.[2][4][6]
Visualizing Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical workflows for handling and disposing of this compound.
Caption: Workflow for the Safe Handling of this compound.
Caption: Decision Workflow for the Proper Disposal of this compound.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. peptide24.store [peptide24.store]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
